AD-mix-beta
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-SOBQURILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148618-32-0 | |
| Record name | AD-mix Ã? | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Composition and Application of AD-mix-β
For researchers, scientists, and drug development professionals, AD-mix-β is a commercially available reagent mixture that serves as a cornerstone for the Sharpless asymmetric dihydroxylation. This reaction facilitates the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity. This guide provides an in-depth look at the composition of AD-mix-β, a detailed experimental protocol for its use, and a visualization of the underlying catalytic cycle.
Core Composition of AD-mix-β
AD-mix-β is a carefully formulated, powdered mixture of four key components. The precise molar ratio of these components is critical for achieving optimal catalytic activity and enantioselectivity in the Sharpless asymmetric dihydroxylation. The mixture is designed for convenience, allowing for direct use without the need for individual component weighing, though the underlying stoichiometry is crucial to its efficacy.[1]
The quantitative composition of a standard AD-mix-β preparation is summarized in the table below.
| Component | Chemical Formula | Molar Amount (mol) | Molar Ratio (relative to K₂OsO₂(OH)₄) | Purpose |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.0016 | ~2.3 | Chiral Ligand |
| Potassium Carbonate | K₂CO₃ | 0.4988 | ~712.6 | Base |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.4988 | ~712.6 | Stoichiometric Oxidant (Re-oxidant) |
| Potassium Osmate Dihydrate | K₂OsO₂(OH)₄ | 0.0007 | 1 | Osmium (VIII) Catalyst Precursor |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation using AD-mix-β
The following protocol provides a detailed methodology for the asymmetric dihydroxylation of an alkene using AD-mix-β.
Materials:
-
AD-mix-β
-
Alkene
-
Water, deionized
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio (e.g., 15 mL of each for a 3 mmol scale reaction).
-
Dissolving the Reagent: To the solvent mixture, add AD-mix-β (e.g., 4.2 g for a 3 mmol scale reaction). Stir the mixture vigorously at room temperature. The mixture will initially be heterogeneous, but with continued stirring, it will separate into two clear phases, with the lower aqueous phase appearing bright yellow.
-
Cooling: Once the AD-mix-β has fully dissolved, cool the reaction mixture to 0 °C using an ice bath. Some of the dissolved salts may precipitate upon cooling.
-
Substrate Addition: Add the alkene (e.g., 3 mmol) to the cooled, stirring reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion of the reaction (as determined by TLC, or after a set time, typically several hours), quench the reaction by adding solid sodium sulfite (e.g., 4.5 g for a 3 mmol scale reaction) portion-wise at 0 °C.
-
Warming and Stirring: After the addition of sodium sulfite is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 45 minutes.
-
Extraction: Add ethyl acetate (e.g., 30 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with additional portions of ethyl acetate (e.g., 3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using ethyl acetate as the eluent, to separate the desired diol from the chiral ligand and other byproducts.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway (the catalytic cycle of the Sharpless asymmetric dihydroxylation) and the experimental workflow.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
References
The Core Mechanism of AD-mix-β: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, provides a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. At the heart of this transformation for one of its enantioselective outcomes is AD-mix-β, a commercially available reagent mixture. This guide delves into the intricate mechanistic details of AD-mix-β, providing a comprehensive resource for researchers in organic synthesis and drug development.
Composition of AD-mix-β
AD-mix-β is a pre-packaged, stable mixture of all the necessary reagents for the asymmetric dihydroxylation of alkenes, which simplifies the experimental setup.[1] The key components of the mix are:
| Component | Chemical Formula | Role |
| Potassium Osmate (K₂OsO₂(OH)₄) | K₂OsO₂(OH)₄ | Source of the Osmium Tetroxide catalyst[1] |
| Potassium Ferricyanide (B76249) (K₃Fe(CN)₆) | K₃Fe(CN)₆ | Stoichiometric re-oxidant to regenerate the catalyst[1] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base to maintain optimal reaction pH[1] |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | Chiral Ligand dictating stereochemistry[2] |
The pseudoenantiomeric nature of the dihydroquinidine (B8771983) (DHQD) based ligand is responsible for the specific stereoselectivity of AD-mix-β.[1]
The Catalytic Cycle: A Step-by-Step Examination
The Sharpless asymmetric dihydroxylation proceeds through a primary catalytic cycle that accounts for the high enantioselectivity observed. A secondary, less selective pathway can also operate under certain conditions.
Primary Catalytic Cycle
The reaction begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)₂PHAL ligand.[1] This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[1][3] Subsequent hydrolysis of this intermediate yields the desired chiral diol and a reduced osmium(VI) species.[3] The potassium ferricyanide then reoxidizes the osmium, regenerating the active catalyst for the next cycle.[1]
Secondary Catalytic Cycle
A potential secondary catalytic cycle can lead to a decrease in the overall enantioselectivity of the reaction.[3] If the osmylate ester intermediate is oxidized before it dissociates, an osmium(VIII)-diol complex is formed which can then dihydroxylate another alkene molecule, often with lower enantioselectivity.[3][4] This pathway can be suppressed by using a higher molar concentration of the chiral ligand.[4]
Quantitative Data on AD-mix-β Performance
The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation using AD-mix-β are highly dependent on the structure of the alkene substrate. Below is a summary of representative data.
| Alkene Substrate | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 | [5] |
| 1-Decene | (R)-1,2-Decanediol | 96 | 91 | [5] |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 88 | [5] |
| trans-3-Decene | (3R,4R)-3,4-Decanediol | 92 | 97 | [5] |
| Indene | (cis)-(1R,2S)-1,2-Indandiol | 95 | 85 | [5] |
| α,β-Unsaturated Ester | Diol | 89.9 | 98 | [2] |
| Zephyranthine precursor | Zephyranthine | 67 | >90 (7.2:1 dr) | [6] |
| Monoterpene precursor | trans-p-menth-3-ene-1,2,8-triol derivative | 91 | 59.4 | [6] |
The Role of Additives
Certain additives can significantly influence the rate and enantioselectivity of the dihydroxylation reaction.
-
Methanesulfonamide (CH₃SO₂NH₂): This additive has been identified as a catalyst to accelerate the hydrolysis of the osmate ester intermediate.[3] For aliphatic olefins, it acts as a cosolvent, aiding in the transfer of hydroxide (B78521) ions to the organic phase.[7] In the case of conjugated aromatic olefins, it functions as a general acid catalyst, protonating the osmate ester to facilitate hydrolysis.[7][8] This acceleration of the hydrolysis step can help to suppress the secondary catalytic cycle.[9]
-
Citric Acid: Osmium tetroxide is an electrophilic oxidant and reacts slowly with electron-deficient olefins. Maintaining a slightly acidic pH with an additive like citric acid can accelerate the rate of oxidation for these substrates.[4]
Experimental Protocols
A general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β is as follows.
Materials:
-
AD-mix-β
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
General Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).[10]
-
Stir the mixture vigorously at room temperature until two clear phases are observed and the aqueous layer is orange.[10]
-
Cool the reaction mixture to 0 °C in an ice bath.[10]
-
Add the alkene (1 mmol) to the cooled mixture.[11]
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[10][11]
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography.[11]
Experimental Workflow:
This guide provides a foundational understanding of the AD-mix-β mechanism of action. For specific applications and troubleshooting, consulting the primary literature is highly recommended.
References
- 1. scribd.com [scribd.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 7. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 8. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
The Discovery and Evolution of AD-mix-β: A Technical Guide to the Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core applications of AD-mix-β, a cornerstone reagent in modern asymmetric synthesis. Developed as a result of the pioneering work of K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, this commercially available mixture of reagents provides a reliable and highly enantioselective method for the synthesis of vicinal diols from prochiral olefins.[1] This guide will delve into the historical context, present detailed experimental protocols, summarize extensive quantitative data, and provide visual representations of the underlying chemical processes to serve as a comprehensive resource for professionals in the field.
A Legacy of Innovation: The History and Discovery of AD-mix-β
The journey to the development of AD-mix-β is a story of incremental yet profound advancements in catalytic asymmetric oxidation. Building upon the existing Upjohn dihydroxylation, which employed a stoichiometric amount of osmium tetroxide (OsO₄), Sharpless and his team sought to develop a more practical and enantioselective catalytic method.[1]
A significant breakthrough came with the introduction of chiral ligands to modulate the stereochemical outcome of the dihydroxylation. Early work utilized cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956) derivatives, to induce asymmetry.[2] The pivotal development was the design of dimeric cinchona alkaloid ligands, particularly the phthalazine (B143731) (PHAL) ethers. The ligand derived from dihydroquinidine (B8771983), (DHQD)₂PHAL, proved to be exceptionally effective for a broad range of substrates, consistently affording high enantioselectivities.[2]
To simplify the experimental procedure and enhance reproducibility, the concept of a pre-mixed reagent was introduced. This led to the formulation of "AD-mix," with AD standing for asymmetric dihydroxylation. Two versions were made commercially available: AD-mix-α, containing the dihydroquinine-derived ligand (DHQ)₂PHAL, and AD-mix-β, which contains the pseudoenantiomeric (DHQD)₂PHAL ligand.[1] This innovation made the powerful Sharpless asymmetric dihydroxylation accessible to the broader chemical community, solidifying its place as an indispensable tool in organic synthesis.
Composition and Function of AD-mix-β Components
AD-mix-β is a carefully formulated, commercially available mixture containing all the necessary reagents for the Sharpless asymmetric dihydroxylation. The precise composition allows for reliable and reproducible results.
| Component | Chemical Formula | Molar Ratio (approx.) | Function |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.4988 | Stoichiometric re-oxidant |
| Potassium Carbonate | K₂CO₃ | 0.4988 | Base, maintains optimal pH |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.0016 | Chiral Ligand |
| Potassium Osmate(VI) Dihydrate | K₂OsO₂(OH)₄ | 0.0007 | Osmium catalyst precursor |
Quantitative Performance Data of AD-mix-β
The following tables summarize the performance of AD-mix-β in the asymmetric dihydroxylation of a variety of alkene substrates, highlighting the broad scope and high enantioselectivity of this reagent.
Table 1: Asymmetric Dihydroxylation of Styrenic Substrates
| Substrate | Product | Yield (%) | ee (%) |
| Styrene | (R)-1-Phenylethane-1,2-diol | 96 | 97 |
| 4-Methoxystyrene | (R)-1-(4-Methoxyphenyl)ethane-1,2-diol | 98 | 99 |
| 4-Chlorostyrene | (R)-1-(4-Chlorophenyl)ethane-1,2-diol | 95 | 96 |
Table 2: Asymmetric Dihydroxylation of Aliphatic Alkenes
| Substrate | Product | Yield (%) | ee (%) |
| 1-Octene | (R)-Octane-1,2-diol | 92 | 95 |
| trans-4-Octene | (4R,5R)-Octane-4,5-diol | 85 | 99 |
| 1-Decene | (R)-Decane-1,2-diol | 94 | 96 |
Table 3: Asymmetric Dihydroxylation of Functionalized Alkenes
| Substrate | Product | Yield (%) | ee (%) |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
| trans-Cinnamyl alcohol | (2R,3R)-3-Phenylpropane-1,2,3-triol | 90 | 98 |
| N,N-Dimethyl-trans-cinnamamide | (2R,3S)-N,N-Dimethyl-2,3-dihydroxy-3-phenylpropanamide | 93 | 99 |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene.
Materials:
-
AD-mix-β (1.4 g)
-
Alkene (1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are present. The lower aqueous phase should be a pale yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the diol product is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[3] Derivatization of the diol to the corresponding bis-Mosher's ester or other diastereomeric derivatives can also be used for determination of ee by ¹H NMR spectroscopy.
Safety Precautions
Osmium tetroxide and its precursor, potassium osmate, are highly toxic and volatile.[4][5][6][7] AD-mix-β should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4][5][6][7] Avoid inhalation of the powder and any contact with skin or eyes. In case of a spill, it should be immediately neutralized with a solution of sodium sulfite or corn oil.[6][7] All waste containing osmium must be disposed of according to institutional hazardous waste protocols.
Reaction Mechanism and Stereochemical Model
The currently accepted mechanism for the Sharpless asymmetric dihydroxylation involves a [3+2] cycloaddition of the osmium tetroxide to the alkene, coordinated to the chiral ligand.[1][8] The catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
The stereochemical outcome of the reaction can be reliably predicted using the mnemonic developed by Sharpless. For AD-mix-β, which contains the (DHQD)₂PHAL ligand, the dihydroxylation occurs on the "top face" of the alkene when it is oriented with its largest substituent in the southwest quadrant.
Synthesis of the Chiral Ligand: (DHQD)₂PHAL
While AD-mix-β is commercially available, the synthesis of the (DHQD)₂PHAL ligand can be accomplished from dihydroquinidine and 1,4-dichlorophthalazine.
Caption: Synthesis of the (DHQD)₂PHAL ligand.
Experimental Workflow Visualization
The following diagram outlines the typical laboratory workflow for performing a Sharpless asymmetric dihydroxylation using AD-mix-β.
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Enantioselectivity of AD-mix-β: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the enantioselectivity of AD-mix-β in the Sharpless Asymmetric Dihydroxylation reaction. It covers the core principles, substrate scope with quantitative data, detailed experimental protocols, and visual representations of the reaction mechanism and workflow.
Core Principles of Enantioselection with AD-mix-β
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. The enantioselectivity of this reaction is controlled by a chiral ligand that coordinates to the osmium tetroxide catalyst. AD-mix-β is a commercially available reagent mixture that contains all the necessary components for this transformation, with (DHQD)₂PHAL as the chiral ligand. This ligand is a dimeric cinchona alkaloid derivative that creates a chiral binding pocket around the osmium catalyst.
The enantioselectivity arises from the preferential reaction of one of the two prochiral faces of the alkene with the chiral osmium-ligand complex. For AD-mix-β, a useful mnemonic predicts the stereochemical outcome: with the alkene oriented horizontally, the dihydroxylation occurs preferentially on the "top face" or "beta face" of the double bond. The choice between AD-mix-β and its pseudoenantiomer, AD-mix-α (containing (DHQ)₂PHAL), allows for the selective synthesis of either enantiomer of the diol product.
Several factors can influence the degree of enantioselectivity, including the substitution pattern of the alkene, the presence of nearby functional groups, and the reaction temperature. Generally, high enantiomeric excesses are achieved for a wide range of substrates.
Data Presentation: Enantioselectivity of AD-mix-β with Various Alkenes
The following table summarizes the enantiomeric excess (ee%) achieved for the asymmetric dihydroxylation of a variety of alkenes using AD-mix-β. The data is categorized by the substitution pattern of the alkene.
| Alkene Substrate | Structure | Product Diol | Enantiomeric Excess (ee%) |
| Monosubstituted Alkenes | |||
| 1-Decene | C₈H₁₇CH=CH₂ | C₈H₁₇CH(OH)CH₂(OH) | 97 |
| Styrene | PhCH=CH₂ | PhCH(OH)CH₂(OH) | 97 |
| 1,1-Disubstituted Alkenes | |||
| α-Methylstyrene | Ph(CH₃)C=CH₂ | Ph(CH₃)C(OH)CH₂(OH) | 96 |
| trans-1,2-Disubstituted Alkenes | |||
| (E)-Stilbene | PhCH=CHPh | PhCH(OH)CH(OH)Ph | >99 |
| (E)-5-Decene | C₄H₉CH=CHC₄H₉ | C₄H₉CH(OH)CH(OH)C₄H₉ | 98 |
| cis-1,2-Disubstituted Alkenes | |||
| (Z)-Stilbene | PhCH=CHPh | PhCH(OH)CH(OH)Ph | 40 |
| Trisubstituted Alkenes | |||
| (E)-β-Methylstyrene | PhCH=C(CH₃)H | PhCH(OH)C(OH)(CH₃)H | 95 |
| 1-Phenylcyclohexene | 99 |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene.
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until the solids are dissolved, and the two phases are clear (the lower aqueous phase should be orange).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel to remove the chiral ligand and other impurities.
Safety Precautions:
-
AD-mix-β contains osmium tetroxide, which is highly toxic and volatile. Handle the reagent in a well-ventilated fume hood.
-
The mixture also contains potassium ferricyanide, which can release cyanide gas if acidified. Avoid contact with acids.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Mandatory Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for AD-mix-β Dihydroxylation
Caption: Step-by-step experimental workflow for a typical AD-mix-β reaction.
The Enantioselective Dihydroxylation Dichotomy: A Technical Guide to AD-mix-α and AD-mix-β
For Immediate Release
SHANGHAI, China – December 15, 2025 – In the landscape of asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation (AD) stands as a monumental achievement, offering a predictable and highly efficient method for the creation of chiral vicinal diols. At the heart of this powerful transformation are two commercially available reagent systems: AD-mix-α and AD-mix-β. While both mixtures catalyze the same fundamental reaction, their subtle yet critical compositional difference leads to a profound divergence in stereochemical outcomes, providing chemists with a remarkable tool for selective synthesis. This technical guide provides an in-depth comparison of AD-mix-α and AD-mix-β, detailing their composition, mechanism of action, comparative performance, and experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Compositional Difference: The Chiral Ligand
The fundamental distinction between AD-mix-α and AD-mix-β lies in the pseudoenantiomeric chiral ligands derived from cinchona alkaloids.[1][2] Both are pre-packaged, stable mixtures containing potassium osmate (K₂OsO₂(OH)₄) as the osmium tetroxide source, potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the stoichiometric re-oxidant, and potassium carbonate (K₂CO₃) to maintain an optimal basic pH.[3] However, the crucial component that dictates the stereochemical outcome is the chiral ligand:
-
AD-mix-α contains (DHQ)₂PHAL , the phthalazine (B143731) adduct of dihydroquinine.
-
AD-mix-β contains (DHQD)₂PHAL , the phthalazine adduct of dihydroquinidine.
These ligands, while diastereomers and not true enantiomers, create a chiral environment around the osmium center, leading to opposite facial selectivity in the dihydroxylation of prochiral olefins.[4]
Diagram 1: Composition of AD-mix Reagents
A comparison of the components of AD-mix-α and AD-mix-β.
Mechanism of Action and Stereochemical Mnemonic
The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle initiated by the formation of a complex between osmium tetroxide and the chiral ligand.[3][5] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][5] Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by potassium ferricyanide to regenerate the active catalyst.[5]
The stereochemical outcome of the reaction is highly predictable and can be determined using a simple mnemonic. When an olefin is drawn in a horizontal plane, AD-mix-β adds the two hydroxyl groups from the top face (β-face), while AD-mix-α adds them from the bottom face (α-face).[1] This predictable selectivity is a cornerstone of the reaction's utility in targeted synthesis.
Diagram 2: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Data Presentation: Comparative Performance
The choice between AD-mix-α and AD-mix-β is primarily dictated by the desired enantiomer of the diol product. The enantiomeric excess (ee%) and chemical yield can vary depending on the substitution pattern of the alkene substrate. Generally, trans-disubstituted olefins are more reactive and give higher enantioselectivities than cis-disubstituted olefins.[4] Electron-rich double bonds are also more reactive than electron-deficient ones.[4]
| Substrate (Olefin) | Reagent | Yield (%) | ee (%) | Product Configuration |
| Terminal Olefins | ||||
| Styrene | AD-mix-α | 85 | 96 | (R)-1-phenyl-1,2-ethanediol |
| AD-mix-β | 90 | 97 | (S)-1-phenyl-1,2-ethanediol | |
| 1-Decene | AD-mix-α | 88 | 85 | (R)-1,2-decanediol |
| AD-mix-β | 92 | 88 | (S)-1,2-decanediol | |
| Trans-Disubstituted Olefins | ||||
| trans-Stilbene | AD-mix-α | 95 | >99 | (R,R)-1,2-diphenyl-1,2-ethanediol |
| AD-mix-β | 96 | >99 | (S,S)-1,2-diphenyl-1,2-ethanediol | |
| trans-5-Decene | AD-mix-α | 90 | 98 | (5R,6R)-5,6-decanediol |
| AD-mix-β | 93 | 99 | (5S,6S)-5,6-decanediol | |
| Cis-Disubstituted Olefins | ||||
| cis-Stilbene | AD-mix-α | 75 | 35 | (1R,2S)-1,2-diphenyl-1,2-ethanediol |
| AD-mix-β | 80 | 45 | (1S,2R)-1,2-diphenyl-1,2-ethanediol | |
| Trisubstituted Olefins | ||||
| 1-Methylcyclohexene | AD-mix-α | 85 | 90 | (1R,2R)-1-methyl-1,2-cyclohexanediol |
| AD-mix-β | 88 | 92 | (1S,2S)-1-methyl-1,2-cyclohexanediol |
Note: Yields and ee values are representative and can be influenced by reaction conditions and scale. Data compiled from various literature sources.
Experimental Protocols
The following is a general, representative protocol for the asymmetric dihydroxylation of an olefin using AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
Olefin substrate
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g per 1 mmol of olefin) to a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of olefin). Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase will be a bright yellow color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
-
Substrate Addition: Add the olefin (1 mmol) to the vigorously stirred, cooled mixture.
-
Reaction Monitoring: Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). For less reactive olefins, the reaction may be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir the mixture for 1 hour at room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.
Diagram 3: Experimental Workflow for Sharpless Asymmetric Dihydroxylation
References
The Pivotal Role of (DHQD)2PHAL in AD-mix-β: A Technical Guide to Asymmetric Dihydroxylation
Abstract
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the stereoselective synthesis of chiral vicinal diols from prochiral olefins. At the heart of this powerful transformation lies the chiral ligand, which dictates the enantioselectivity of the reaction. This technical guide provides an in-depth examination of the role of dihydroquinidine (B8771983) 1,4-phthalazinediyl diether, or (DHQD)2PHAL, as the chiral auxiliary in the commercially available AD-mix-β formulation. We will delve into the mechanistic intricacies of the catalytic cycle, present a comprehensive overview of its substrate scope with corresponding performance data, and provide detailed experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the use of (DHQD)2PHAL in asymmetric synthesis.
Introduction: The Significance of Chiral Diols and the Sharpless Asymmetric Dihydroxylation
Chiral 1,2-diols are invaluable building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Their stereochemical configuration is often critical to their biological activity and material properties. The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction developed by K. Barry Sharpless, provides a reliable and highly enantioselective method for the preparation of these crucial motifs from readily available alkenes.[3][4]
The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant to regenerate the active catalyst.[5][6][7] The commercially available "AD-mix" reagents contain all the necessary components in optimized ratios, simplifying the experimental procedure.[2][5][6] There are two main versions of the AD-mix: AD-mix-α, containing the dihydroquinine (DHQ)-derived ligand (DHQ)2PHAL, and AD-mix-β, which utilizes the pseudoenantiomeric dihydroquinidine (DHQD)-derived ligand, (DHQD)2PHAL.[2][6] This guide will focus specifically on the latter.
The Core Component: (DHQD)2PHAL in AD-mix-β
AD-mix-β is a pre-packaged mixture of reagents designed for the asymmetric dihydroxylation of olefins.[2][6] Its key components are:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the Os(VIII) species in the catalytic cycle.
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
-
(DHQD)2PHAL: The chiral ligand responsible for inducing enantioselectivity.
(DHQD)2PHAL , a dimeric cinchona alkaloid derivative, is the critical chiral controller in AD-mix-β.[2][7][8] Its rigid, C₂-symmetric phthalazine (B143731) linker holds the two dihydroquinidine units in a specific spatial arrangement, creating a well-defined chiral pocket around the osmium center. This chiral environment dictates the facial selectivity of the olefin approach to the catalyst, leading to the preferential formation of one enantiomer of the diol product.
The Catalytic Cycle and Mechanism of Stereoselection
The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle involving the osmium catalyst, the chiral ligand, the olefin substrate, and the co-oxidant. The currently accepted mechanism involves the following key steps:
-
Formation of the Chiral Catalyst: Osmium tetroxide (OsO₄), generated in situ from potassium osmate, coordinates with the chiral ligand (DHQD)2PHAL to form a highly reactive, chiral osmium(VIII)-ligand complex.
-
[3+2] Cycloaddition: The olefin substrate approaches the chiral catalyst and undergoes a [3+2] cycloaddition reaction to form a cyclic osmate(VI) ester intermediate.[3] The stereochemistry of this step is directed by the chiral ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and the reduced osmium(VI) species.
-
Re-oxidation: The stoichiometric co-oxidant, potassium ferricyanide, re-oxidizes the osmium(VI) back to the active osmium(VIII) state, completing the catalytic cycle.
The enantioselectivity of the reaction is determined during the cycloaddition step. The bulky cinchona alkaloid framework of (DHQD)2PHAL creates a chiral binding pocket that preferentially accommodates one face of the approaching prochiral olefin. For most substrates, AD-mix-β directs the dihydroxylation to the "top" or "β-face" of the alkene when it is oriented according to a mnemonic developed by Sharpless.
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Substrate Scope and Performance Data
AD-mix-β exhibits a broad substrate scope, effectively dihydroxylating a wide variety of mono-, di-, and trisubstituted olefins with high enantioselectivity and yields. The following table summarizes representative data for the asymmetric dihydroxylation of various alkenes using AD-mix-β.
| Substrate (Alkene) | Product (Diol) | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 85-95 | 90-97 |
| 1-Decene | (R)-1,2-Decanediol | 80-90 | 90-98 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 85-95 | 85-92 |
| trans-β-Methylstyrene | (1R,2S)-1-Phenyl-1,2-propanediol | 80-90 | 90-96 |
| Indene | cis-(1R,2S)-1,2-Indandiol | 90-98 | 90-98 |
Note: Yields and ee values are typical and can vary depending on the specific reaction conditions and the purity of the starting materials.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a Sharpless asymmetric dihydroxylation using AD-mix-β.
General Procedure for the Asymmetric Dihydroxylation of an Olefin
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (B103910) (5 mL) and water (5 mL) per 1 mmol of olefin.
-
Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of olefin) to the solvent mixture. Stir vigorously at room temperature until the two phases are clear and the aqueous layer is orange.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. For less reactive olefins, the reaction can be run at room temperature.
-
Substrate Addition: Add the olefin (1 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, add solid sodium sulfite (B76179) (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Work-up: Extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.
Figure 2: General experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Safety Precautions
-
Osmium tetroxide and its salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Potassium ferricyanide can release hydrogen cyanide gas upon acidification. Avoid contact with acids.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Logical Relationships and Stereochemical Prediction
The stereochemical outcome of the Sharpless asymmetric dihydroxylation can be reliably predicted using a mnemonic developed by Sharpless. The olefin is drawn in a specific orientation, and the chiral ligand ((DHQD)2PHAL in AD-mix-β) directs the hydroxylation to a particular face of the double bond. For AD-mix-β, the hydroxylation generally occurs from the "top face" or "β-face" of the alkene.
Figure 3: Logical relationship illustrating the stereochemical control exerted by AD-mix-β.
Conclusion
(DHQD)2PHAL is an indispensable chiral ligand in modern asymmetric synthesis, and its formulation in AD-mix-β provides a convenient and highly effective reagent for the enantioselective dihydroxylation of a broad range of olefins. The predictable stereochemical outcome, high yields, and excellent enantioselectivities make the Sharpless Asymmetric Dihydroxylation with AD-mix-β a go-to method for the synthesis of chiral diols in both academic and industrial settings. A thorough understanding of its mechanism, substrate scope, and experimental protocols, as detailed in this guide, is crucial for its successful application in the development of new pharmaceuticals and chiral materials.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
AD-mix-β for Asymmetric Dihydroxylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method in organic synthesis for the enantioselective conversion of prochiral alkenes to chiral vicinal diols.[1] This reaction, for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, has become an indispensable tool for the synthesis of complex molecules such as natural products and pharmaceuticals, where stereochemistry is crucial.[1] At the heart of this methodology are the commercially available reagent mixtures known as AD-mix-α and AD-mix-β. This guide focuses specifically on AD-mix-β, providing a comprehensive overview of its composition, mechanism, experimental protocols, and applications, with a strong emphasis on quantitative data to aid in reaction planning and optimization.
Composition of AD-mix-β
AD-mix-β is a pre-packaged, stable, and convenient mixture of all the necessary reagents for performing a Sharpless asymmetric dihydroxylation. This formulation simplifies the experimental setup and enhances reproducibility.[2] The typical composition of AD-mix-β for the dihydroxylation of 1 mmol of an alkene is detailed in the table below.
| Component | Chemical Formula | Role | Typical Amount (for 1 mmol alkene) | Molar Equivalent |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | Stoichiometric Oxidant | ~0.98 g | ~3.0 |
| Potassium Carbonate | K₂CO₃ | Base | ~0.41 g | ~3.0 |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | Chiral Ligand | ~7.8 mg | 0.01 |
| Potassium Osmate(VI) Dihydrate | K₂OsO₂(OH)₄·2H₂O | Catalyst Precursor | ~0.74 mg | 0.002 |
Table 1: Composition of AD-mix-β for 1 mmol of Alkene. [3]
Mechanism of Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving osmium tetroxide (OsO₄) as the active catalyst. The key to the enantioselectivity of the reaction lies in the use of a chiral cinchona alkaloid-derived ligand, which for AD-mix-β is (DHQD)₂PHAL.[1][4] This ligand coordinates to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the alkene over the other.
The currently accepted mechanism involves the following key steps:
-
Formation of the Chiral Catalyst: The Os(VI) precatalyst is oxidized to Os(VIII) tetroxide, which then complexes with the chiral (DHQD)₂PHAL ligand to form the active chiral catalyst.
-
[3+2] Cycloaddition: The chiral osmium-ligand complex undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[1] The stereochemistry of this step is directed by the chiral ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and a reduced Os(VI) species.
-
Reoxidation: The stoichiometric oxidant, potassium ferricyanide, reoxidizes the Os(VI) species back to Os(VIII), thus regenerating the active catalyst and completing the catalytic cycle.[1][4]
The mnemonic for predicting the stereochemical outcome with AD-mix-β is that for an alkene drawn in a horizontal orientation, the hydroxyl groups are added to the "top face" or "β-face".[5]
Visualization of the Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric dihydroxylation using AD-mix-β can be visualized as follows:
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation with AD-mix-β.
Experimental Protocols
A general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β is provided below. It is important to note that optimal conditions may vary depending on the specific substrate.
Materials:
-
AD-mix-β
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure: [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until two clear phases are observed. The aqueous layer should be orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.
-
Reaction Monitoring: Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. Reactions are typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel to separate the diol from the ligand.
Note on Additives: For certain less reactive alkenes, such as some 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the reaction rate.
Quantitative Data: Substrate Scope and Enantioselectivity
The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a wide range of alkene substitution patterns, often providing high yields and excellent enantioselectivities. The following tables summarize the performance of AD-mix-β with various substrates.
Table 2: Dihydroxylation of Monosubstituted and 1,1-Disubstituted Alkenes
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Styrene | (R)-1-Phenylethane-1,2-diol | 98 | 97 | [3] |
| α-Methylstyrene | (R)-1-Phenylpropane-1,2-diol | >99 | 88 | [3] |
Table 3: Dihydroxylation of trans-Disubstituted Alkenes
| Substrate | Product | Yield (%) | ee (%) | Reference |
| (E)-Stilbene | (R,R)-1,2-Diphenylethane-1,2-diol | >99 | >99 | [3] |
| (E)-β-Methylstyrene | (1R,2R)-1-Phenylpropane-1,2-diol | 96 | 91 | [3] |
| Diethyl (E)-but-2-enedioate | Diethyl (2R,3R)-2,3-dihydroxy-succinate | 98 | 99 | [3] |
Table 4: Dihydroxylation of Trisubstituted Alkenes
| Substrate | Product | Yield (%) | ee (%) | Reference |
| (E)-1-Phenyl-1-propene | (1R,2S)-1-Phenylpropane-1,2-diol | 96 | 91 | [3] |
| α,β-Unsaturated Ester¹ | Diol intermediate for Nhatrangin A | 89.9 | 98 | [7] |
| α,β-Unsaturated Ketone² | Diol intermediate for Ascospiroketal B | 65 | N/A | [7] |
¹ Substrate used in the total synthesis of nhatrangin A. ² Substrate used in the total synthesis of ascospiroketal B.
Table 5: Dihydroxylation in Natural Product Synthesis
| Natural Product Target | Alkene Substrate | Yield (%) | ee (%) / dr | Reference |
| (-)-Zephyranthine | Intermediate alkene | 67 | 7.2:1 dr | [7] |
| trans-p-menth-3-ene-1,2,8-triol | Intermediate diene | 91 | 59.4 | [7] |
| Vicinal Diol Intermediate | Precursor for further synthesis | 81 | 90:10 er | [7] |
Logical Workflow for Reaction Planning
When planning an asymmetric dihydroxylation using AD-mix-β, a logical workflow can be followed to ensure optimal results.
Caption: A logical workflow for planning and executing a Sharpless asymmetric dihydroxylation.
Conclusion
AD-mix-β provides a robust, reliable, and highly enantioselective method for the synthesis of chiral vicinal diols from a wide variety of alkene substrates. Its pre-packaged formulation simplifies experimental procedures, making this powerful transformation accessible to a broad range of chemists. For researchers in drug development and natural product synthesis, the predictability and high enantioselectivity of the Sharpless asymmetric dihydroxylation using AD-mix-β are invaluable for the efficient construction of stereochemically complex molecules. By understanding the composition, mechanism, and substrate scope, and by utilizing the provided experimental protocols and quantitative data, scientists can effectively incorporate this methodology into their synthetic strategies.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. AD-mix - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Sharpless Asymmetric Dihydroxylation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins. Developed by K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, this method offers high enantioselectivities and broad substrate scope, making it an invaluable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an in-depth technical overview of the core principles, mechanistic details, experimental protocols, and enantioselectivity data associated with this pivotal transformation.
Core Principles
The Sharpless AD reaction involves the oxidation of an alkene to a syn-diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[1] A stoichiometric co-oxidant is employed to regenerate the osmium(VIII) catalyst, allowing for the use of the highly toxic and expensive OsO₄ in catalytic quantities. The enantioselectivity of the reaction is controlled by the chirality of the ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[2]
Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), have greatly simplified the application of this methodology.[1] These mixtures contain the osmium catalyst, the chiral ligand, the co-oxidant (typically potassium ferricyanide (B76249), K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃) in optimized proportions. The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomeric diols.[2]
Reaction Mechanism
The precise mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive study. While a debate has existed between a [3+2] and a [2+2] cycloaddition pathway for the addition of the osmium tetroxide to the alkene, substantial evidence supports the concerted [3+2] cycloaddition mechanism.[1][2]
The reaction is initiated by the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid ligand. This complex then reacts with the alkene in a stereochemically defined manner. The chiral ligand creates a binding pocket that preferentially accommodates the alkene from one of its two prochiral faces, thus directing the dihydroxylation to that face and resulting in a high degree of enantioselectivity.
Following the cycloaddition, the resulting osmate(VI) ester is hydrolyzed to release the diol product and the reduced osmium species. The co-oxidant then reoxidizes the osmium back to its active osmium(VIII) state, allowing it to re-enter the catalytic cycle.
Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric dihydroxylation consists of a primary pathway that leads to high enantioselectivity and a secondary pathway that can diminish the enantiomeric excess of the product. The prevalence of the secondary pathway can be suppressed by using a higher concentration of the chiral ligand.[3]
Caption: Catalytic cycles of the Sharpless asymmetric dihydroxylation.
Enantioselectivity Data
The enantiomeric excess (% ee) achieved in the Sharpless asymmetric dihydroxylation is highly dependent on the structure of the alkene substrate and the choice of the chiral ligand (AD-mix-α or AD-mix-β). A summary of representative enantioselectivities for various alkene classes is provided in the table below.
| Alkene Substrate | Substitution Pattern | AD-mix | Enantiomeric Excess (% ee) |
| Styrene | Monosubstituted | AD-mix-β | >99 |
| 1-Decene | Monosubstituted | AD-mix-β | 97 |
| trans-Stilbene | trans-Disubstituted | AD-mix-β | >99 |
| trans-5-Decene | trans-Disubstituted | AD-mix-β | 98 |
| α-Methylstyrene | 1,1-Disubstituted | AD-mix-β | 96 |
| 1-Phenylcyclohexene | Trisubstituted | AD-mix-β | 97 |
| cis-Stilbene | cis-Disubstituted | AD-mix-β | 85 |
Note: The % ee values are representative and can vary based on specific reaction conditions.
Experimental Protocols
The following is a general experimental procedure for the Sharpless asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Alkene substrate
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for certain substrates)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1 g of AD-mix). Stir the mixture vigorously at room temperature until two clear phases are observed. For sluggish reactions or certain substrate classes, methanesulfonamide (1 equivalent based on the alkene) can be added to the mixture.
-
Cooling and Alkene Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkene (1 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude diol product can be purified by silica gel column chromatography.
Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mixes in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Avoid acidification of the reaction mixture or waste, as this can generate toxic hydrogen cyanide gas from the ferricyanide co-oxidant.[4]
References
The Solubility Profile of AD-mix-β: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of AD-mix-β, the commercially available reagent mixture for the Sharpless asymmetric dihydroxylation of alkenes. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a centralized resource for understanding the solubility of AD-mix-β and its individual components in various solvents. A thorough understanding of these properties is critical for reaction setup, optimization, and scale-up.
Introduction to AD-mix-β
AD-mix-β is not a single compound but a stable, pre-packaged mixture of reagents designed to simplify the experimental setup of the Sharpless asymmetric dihydroxylation.[1] This powerful catalytic system facilitates the enantioselective synthesis of vicinal diols from prochiral olefins, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[2][3] The mixture contains a specific ratio of the following components:
-
Potassium Osmate Dihydrate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
-
(DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl ether): The chiral ligand that dictates the stereochemical outcome of the dihydroxylation, leading to the "top face" addition of hydroxyl groups.[1]
The precise composition of AD-mix-β typically includes (DHQD)₂PHAL, potassium carbonate, potassium ferricyanide, and potassium osmate dihydrate.[4][5]
Solubility Profile of AD-mix-β and its Components
The standard solvent system for Sharpless asymmetric dihydroxylation using AD-mix-β is a 1:1 mixture of tert-butanol (B103910) and water.[6][7] In this biphasic system, the inorganic salts are primarily dissolved in the aqueous phase, while the alkene substrate and the chiral ligand are more soluble in the organic phase. The reaction is believed to occur at the interface of the two phases. While the complete mixture is effective in this co-solvent system, understanding the solubility of each component in various solvents is crucial for alternative reaction conditions or purification procedures.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for the inorganic components of AD-mix-β.
Table 1: Solubility of Potassium Carbonate (K₂CO₃)
| Solvent | Solubility | Temperature (°C) |
| Water | 1120 g/L | 20 |
| Methanol | 31.1 g/L | 25 |
| Dimethylformamide (DMF) | 7.5 g/L | Ambient |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 g/L | Ambient |
| N,N-Dimethylacetamide | 4.6 g/L | Ambient |
| Sulfolane | 16 g/L | Ambient |
| N-Methyl-2-pyrrolidone | 23.7 g/L | Ambient |
Table 2: Solubility of Potassium Ferricyanide (K₃Fe(CN)₆)
| Solvent | Solubility ( g/100 g) | Temperature (°C) |
| Water | 46 | 20 |
| Water | 91.6 | 100 |
| Deuterium Oxide | 38.7 | 25 |
| Dimethylformamide (DMF) | 0.05 | 25 |
| Formamide | 2.7 | 25 |
| Hydrazine | 2 | 20 |
| Methanol | 0.31 | 66 |
Data sourced from[9]. Note: Solubility in water is also reported as approximately 330 g/L in cold water and 775 g/L in hot water[10][11].
Qualitative Solubility Data
Table 3: Qualitative Solubility of (DHQD)₂PHAL and Potassium Osmate Dihydrate
| Compound | Solvent | Solubility |
| (DHQD)₂PHAL | Various Organic Solvents | Compatible[12] |
| DMSO, Water, Ethanol, DMF | May dissolve[13] | |
| Potassium Osmate Dihydrate | Water | Soluble (decomposes slowly)[3][14][15][16] |
| Alcohol | Insoluble[3][14][16] | |
| Ether | Insoluble[3][14][16] | |
| Dilute Alcohols | Pink solution[3] | |
| Methanol | Blue solution[15] |
Experimental Protocols
The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β.
Materials
-
AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃) for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)
Procedure
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).[1]
-
Stir the mixture vigorously at room temperature until two clear phases are observed, with the aqueous layer appearing orange.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[1]
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30 minutes.[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).[1]
-
Combine the organic layers and dry over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by column chromatography on silica (B1680970) gel.[1]
Visualizing the Process: Diagrams
To better understand the reaction mechanism and workflow, the following diagrams are provided.
Conclusion
AD-mix-β is a highly effective and convenient reagent for the asymmetric dihydroxylation of a wide range of alkenes. While the standard tert-butanol/water solvent system is well-established, a deeper understanding of the solubility of the individual components can aid in troubleshooting and the development of novel reaction conditions. The inorganic salts, potassium carbonate and potassium ferricyanide, are highly soluble in water and have limited solubility in most organic solvents. The catalyst, potassium osmate dihydrate, is water-soluble but insoluble in alcohols and ethers. The chiral ligand, (DHQD)₂PHAL, is generally compatible with organic solvents. This guide provides a comprehensive overview to assist researchers in the effective use of AD-mix-β.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Potassium Carbonate [commonorganicchemistry.com]
- 3. Potassium osmate(VI) dihydrate (10022-66-9) for sale [vulcanchem.com]
- 4. AD-混合物-beta AD-混合物-b 392766 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 9. potassium ferricyanide [chemister.ru]
- 10. Potassium Ferricyanide: Structure, Properties & Uses Explained [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. chemimpex.com [chemimpex.com]
- 13. (DHQD)2PHAL | Others 16 | 140853-10-7 | Invivochem [invivochem.com]
- 14. materials.alfachemic.com [materials.alfachemic.com]
- 15. Page loading... [guidechem.com]
- 16. Potassium osmate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Theoretical Principles of AD-mix-beta Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral alkenes. This guide delves into the core theoretical principles of the AD reaction, with a specific focus on the widely used AD-mix-beta reagent. It provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of its performance with various substrates, making it an essential resource for professionals in chemical research and drug development.
Core Principles and Mechanism
The Sharpless Asymmetric Dihydroxylation is a catalytic oxidation reaction that converts an alkene to a chiral 1,2-diol. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and additives, all conveniently packaged in a commercially available reagent mixture known as AD-mix.[1][2]
The stereochemical outcome of the dihydroxylation is controlled by the choice of the chiral ligand, which is derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[1] this compound contains the (DHQD)₂PHAL ligand, which typically delivers the two hydroxyl groups to the "top face" or beta-face of the alkene when it is oriented according to a specific mnemonic.[3] Conversely, AD-mix-alpha, containing the (DHQ)₂PHAL ligand, delivers the hydroxyls to the "bottom face" or alpha-face.
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process, though some debate remains regarding the exact mechanism of the key osmylation step. The generally accepted pathway involves the following key steps:
-
Formation of the OsO₄-Ligand Complex: The chiral ligand coordinates to the osmium tetroxide, creating a chiral catalytic species.
-
Alkene Binding and Osmylation: The alkene coordinates to the chiral osmium complex. The prevailing mechanistic hypothesis involves a [3+2] cycloaddition of the alkene to the OsO₄-ligand complex, forming a five-membered osmate ester intermediate. An alternative [2+2] cycloaddition followed by rearrangement has also been proposed.[1][2]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and a reduced osmium(VI) species.
-
Reoxidation: The stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[1]
The use of a co-oxidant is crucial as it allows the reaction to be performed with only a catalytic amount of the highly toxic and expensive osmium tetroxide.[1]
Mnemonic for Predicting Stereoselectivity
A simple and effective mnemonic exists to predict the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation. The alkene is drawn in a specific orientation, and the face of hydroxylation is determined by the AD-mix used.
In this mnemonic, the substituents on the alkene are prioritized by size: RL (large), RM (medium), and RS (small). This compound directs hydroxylation to the top face, while AD-mix-alpha directs it to the bottom face.
Quantitative Data Overview
The Sharpless Asymmetric Dihydroxylation with this compound is known for its high enantioselectivity and good to excellent yields across a broad range of alkene substrates. The following tables summarize the performance of this compound with various classes of alkenes.
Table 1: Dihydroxylation of Simple Alkenes
| Alkene | Product | Yield (%) | ee (%) |
| Styrene | (S)-1-Phenylethane-1,2-diol | 97 | 97 |
| trans-Stilbene | (1S,2S)-1,2-Diphenylethane-1,2-diol | 92 | >99 |
| 1-Decene | (S)-Decane-1,2-diol | 87 | 97 |
| α-Methylstyrene | (S)-1-Phenylpropane-1,2-diol | 90 | 95 |
| Cyclohexene | (1S,2S)-Cyclohexane-1,2-diol | 78 | 98 |
Table 2: Dihydroxylation of Functionalized Alkenes
| Alkene | Product | Yield (%) | ee (%) |
| Ethyl crotonate | Ethyl (2R,3S)-2,3-dihydroxybutanoate | 97 | 95 |
| 1-Phenyl-1-propyne | (2S,3R)-1-Phenylpropane-1,2,3-triol | 85 | 92 |
| Allyl alcohol | (R)-Glycerol | 90 | 85 |
| Vinyltrimethylsilane | (R)-1-(Trimethylsilyl)ethane-1,2-diol | >80 | <30 |
| (E)-1-Phenyl-2-(trimethylsilyl)ethene | (1R,2S)-1-Phenyl-2-(trimethylsilyl)ethane-1,2-diol | >80 | >96 |
| (Z)-1-Phenyl-2-(trimethylsilyl)ethene | (1S,2S)-1-Phenyl-2-(trimethylsilyl)ethane-1,2-diol | >80 | 50-60 |
Experimental Protocols
The following section provides a detailed, generalized protocol for the asymmetric dihydroxylation of an alkene using this compound. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials
-
This compound
-
Alkene
-
Water, deionized
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases are observed and the aqueous layer turns orange.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Alkene Addition: Add the alkene (1 mmol) to the cooled, stirring mixture.
-
Reaction: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic phase under reduced pressure.
-
Purification: The crude diol can be purified by flash column chromatography on silica gel to remove the chiral ligand and other impurities.
Experimental Workflow Diagram
Signaling Pathways and Catalytic Cycle
The term "signaling pathway" is not strictly applicable to the this compound reaction in the biological sense. However, the catalytic cycle can be visualized as a series of interconnected steps that represent the transformation of the reactants into products, mediated by the catalyst.
This diagram illustrates the key intermediates and transformations in the catalytic cycle, from the initial association of the osmium tetroxide with the chiral ligand to the final regeneration of the active catalyst.
Conclusion
The Sharpless Asymmetric Dihydroxylation using this compound is a powerful and reliable method for the synthesis of chiral vicinal diols. Its broad substrate scope, high enantioselectivity, and operational simplicity have made it an indispensable tool in both academic and industrial research, particularly in the field of drug discovery and development where the stereocontrolled synthesis of complex molecules is paramount. This guide provides the fundamental theoretical and practical knowledge required to successfully implement this important transformation.
References
Methodological & Application
Application Notes and Protocols for AD-mix-β in Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available AD-mix-β formulation simplifies this procedure by providing a pre-packaged mixture of the necessary reagents.[3][4] AD-mix-β contains potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the re-oxidant, potassium carbonate (K₂CO₃), and the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether).[1] The use of AD-mix-β offers a convenient and reproducible method for accessing chiral diols, which are crucial intermediates in the synthesis of natural products and pharmaceuticals.[4][5]
Data Presentation
The following table summarizes the performance of AD-mix-β in the asymmetric dihydroxylation of a variety of alkene substrates, highlighting the achievable chemical yields and enantiomeric excesses (ee%).
| Alkene Substrate | Diol Product | Yield (%) | ee (%) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 91 | 99 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 85 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 88 | 92 |
| 1-Dodecene | (R)-1,2-Dodecanediol | 85 | 97 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99.5 |
| Dihydronaphthalene | (1R,2R)-1,2,3,4-Tetrahydronaphthalene-1,2-diol | 98 | 99 |
| Zephyranthine precursor | (-)-Zephyranthine | 67 | >95 (d.r. 7.2:1)[5] |
| trans-p-menth-3-ene-1,2,8-triol precursor | Diol 90b | 91 | 59.4[5] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The diagram below illustrates the catalytic cycle of the Sharpless asymmetric dihydroxylation reaction using AD-mix-β. The cycle begins with the reaction of osmium tetroxide with the chiral ligand (DHQD)₂PHAL to form a chiral osmium complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester. Hydrolysis of the osmate ester yields the chiral diol and the reduced osmium(VI) species. The stoichiometric re-oxidant, potassium ferricyanide, then regenerates the osmium(VIII) tetroxide for the next catalytic cycle.[2]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Workflow
The following diagram outlines the general experimental workflow for a typical Sharpless asymmetric dihydroxylation using AD-mix-β. The process involves the preparation of the reaction mixture, the reaction itself, quenching, extraction, and purification of the final diol product.
Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric dihydroxylation of an alkene using AD-mix-β.
Materials
-
AD-mix-β
-
tert-Butanol (B103910) (t-BuOH)
-
Water (deionized)
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃), solid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 g of AD-mix-β).
-
Stir the mixture vigorously at room temperature until the solid dissolves and two clear phases are observed. The lower aqueous phase should be a clear orange color.
-
-
Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the alkene (1 mmol) to the cooled, vigorously stirring mixture.
-
Continue to stir the reaction at 0 °C. For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) while the flask is still in the ice bath.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.
-
Safety Precautions
-
AD-mix-β contains osmium, which is toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of the powder.
-
Dispose of osmium-containing waste according to institutional guidelines.
References
- 1. Untitled Document [ursula.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AD-mix-β in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AD-mix-β in the Sharpless asymmetric dihydroxylation of olefins. This powerful and reliable method allows for the enantioselective synthesis of vicinal diols, which are crucial chiral building blocks in the development of pharmaceuticals and other fine chemicals.
Introduction to AD-mix-β and the Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a Nobel Prize-winning reaction that converts prochiral olefins into chiral diols with high enantioselectivity.[1] The commercially available reagent mixture, AD-mix-β, simplifies this process by providing a pre-packaged combination of the necessary reagents.[1][2] Dihydroxylation using AD-mix-β typically proceeds from the top face (β-face) of the olefin when drawn in a specific orientation.[3][4]
Composition of AD-mix-β:
AD-mix-β is a solid mixture containing the following components in carefully controlled ratios:
| Component | Chemical Name | Role in the Reaction |
| K₂OsO₂(OH)₄ | Potassium osmate(VI) dihydrate | Source of the osmium catalyst. |
| K₃[Fe(CN)₆] | Potassium ferricyanide | Stoichiometric reoxidant to regenerate the active Os(VIII) species.[1][2] |
| K₂CO₃ | Potassium carbonate | Base to maintain the optimal reaction pH.[2] |
| (DHQD)₂PHAL | Hydroquinidine 1,4-phthalazinediyl diether | Chiral ligand that imparts enantioselectivity.[2] |
Mechanism of the Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps, as illustrated below. The chiral ligand, (DHQD)₂PHAL, complexes with osmium tetroxide to create a chiral environment around the metal center. This chiral complex then reacts with the olefin in a [3+2] cycloaddition to form an osmylate ester. Subsequent hydrolysis releases the chiral diol and the reduced osmium species. The stoichiometric oxidant, potassium ferricyanide, then regenerates the active osmium(VIII) catalyst for the next cycle.[1]
Data Presentation: Substrate Scope and Enantioselectivity
The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a wide range of olefin substitution patterns. Generally, high enantioselectivities are achieved for monosubstituted, 1,1-disubstituted, and trans-1,2-disubstituted olefins. Cis-1,2-disubstituted and tetrasubstituted olefins are known to be more challenging substrates, often resulting in lower enantiomeric excesses.[5] The following table provides a summary of representative results for the dihydroxylation of various olefins using AD-mix-β.
| Olefin Substrate | Product | Yield (%) | ee (%) |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 97 |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 97 | >99 |
| 1-Decene | (R)-1,2-Decanediol | 84 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 96 | 88 |
| Ethyl trans-cinnamate | Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 75 | 99 |
Data compiled from various sources, including reviews and research articles on Sharpless asymmetric dihydroxylation. The exact yield and ee% can vary depending on the specific reaction conditions.
Experimental Protocols
General Procedure for the Asymmetric Dihydroxylation of an Olefin
This protocol is a general guideline for the dihydroxylation of 1 mmol of an olefin.
Materials:
-
AD-mix-β (1.4 g per 1 mmol of olefin)
-
Olefin (1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) or sodium sulfate (anhydrous)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, ~1 eq. to osmium)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until the two phases become clear and the lower aqueous phase is a pale yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate upon cooling.
-
Add the olefin (1 mmol) to the cooled, stirring mixture.
-
If the olefin is a poor substrate (e.g., some internal or electron-deficient olefins), add methanesulfonamide (~95 mg).[1]
-
Stir the reaction vigorously at 0 °C (or room temperature for less reactive olefins) and monitor the progress by thin-layer chromatography (TLC). Reaction times can range from a few hours to 24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M sulfuric acid (to remove the chiral ligand) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Poorly soluble substrate.2. Deactivated catalyst.3. Unreactive olefin. | 1. Add a co-solvent like THF or use a more dilute solution.2. Ensure the AD-mix-β is fresh and has been stored properly.3. Increase the reaction temperature to room temperature. Add methanesulfonamide to accelerate the reaction.[1] For very unreactive olefins, a higher catalyst loading may be necessary. |
| Low enantioselectivity | 1. Reaction temperature is too high.2. Secondary catalytic cycle is competing.[1]3. Substrate is inherently difficult (e.g., cis-olefins). | 1. Maintain the reaction temperature at 0 °C or lower.2. Ensure a sufficient concentration of the chiral ligand. Using the pre-packaged AD-mix usually mitigates this.3. For challenging substrates, consider using a modified ligand if available. |
| Difficult work-up | 1. Emulsion formation during extraction.2. Ligand is difficult to remove. | 1. Add brine to the aqueous layer to help break the emulsion. Centrifugation can also be effective.2. Wash the combined organic layers with 2 M H₂SO₄ to protonate and extract the amine-based ligand into the aqueous phase. |
| Inconsistent results | 1. Inhomogeneous AD-mix-β.2. Variable quality of reagents or solvents. | 1. Ensure the AD-mix-β is a fine, uniform powder before use.2. Use high-purity, dry solvents and fresh reagents. |
Safety Precautions
-
Osmium tetroxide is highly toxic and volatile. Although AD-mix-β contains the less volatile potassium osmate salt, appropriate safety precautions must be taken. Always handle AD-mix-β in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of the powder.
-
In case of a spill, decontaminate the area with a solution of sodium sulfite or corn oil.
By following these guidelines, researchers can effectively and safely utilize AD-mix-β for the synthesis of a wide range of valuable chiral diols.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation using AD-mix-β
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. The commercially available reagent mixture, AD-mix-β, simplifies the procedure by providing a pre-packaged combination of the necessary reagents. AD-mix-β contains potassium osmate (K₂OsO₂(OH)₄), the chiral ligand (DHQD)₂PHAL, a stoichiometric oxidant potassium ferricyanide (B76249) (K₃Fe(CN)₆), and potassium carbonate (K₂CO₃) as a buffer.[2][3][4] This application note provides a detailed protocol for performing a typical Sharpless Asymmetric Dihydroxylation using AD-mix-β, along with representative data and diagrams to illustrate the workflow and reaction mechanism.
Data Presentation: Substrate Scope and Enantioselectivity
The AD-mix-β formulation is particularly effective for the dihydroxylation of a wide range of olefin substitution patterns, generally affording high yields and excellent enantiomeric excess (ee). The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, with AD-mix-β typically delivering the diol from the "top" or β-face of the alkene when drawn according to the Sharpless mnemonic.[5][6]
| Substrate (Olefin) | Product (Diol) | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | >99 | >99 | Sharpless et al. |
| 1-Decene | (R)-Decane-1,2-diol | 97 | 97 | Sharpless et al. |
| α-Methylstyrene | (R)-1-Phenylpropane-1,2-diol | 94 | 88 | Sharpless et al. |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 | Sharpless et al. |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenylcyclohexane-1,2-diol | 96 | 99 | Sharpless et al. |
Note: The yields and enantiomeric excesses are representative and can vary depending on the specific reaction conditions and the nature of the substrate.
Experimental Protocols
This protocol describes a general procedure for the asymmetric dihydroxylation of 1 mmol of an olefin using AD-mix-β.
Materials:
-
AD-mix-β
-
Olefin
-
Water, deionized
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.4 g of AD-mix-β with a solvent mixture of 5 mL of tert-butanol and 5 mL of water.[7]
-
Dissolution: Stir the mixture at room temperature until all the solids have dissolved and two clear phases are visible. The lower aqueous phase should be a bright yellow color.[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some of the dissolved salts may precipitate upon cooling.[3]
-
Substrate Addition: Add 1 mmol of the olefin to the cooled, vigorously stirring reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding 1.5 g of solid sodium sulfite while the mixture is still at 0 °C.[3]
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes.
-
Extraction: Add 10 mL of ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three more times with 10 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude diol.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Mandatory Visualization
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for AD-mix-β Reaction
Caption: General experimental workflow for the AD-mix-β reaction.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. AD-mix - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. rroij.com [rroij.com]
Application Notes and Protocols: Substrate Scope of AD-mix-β in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the substrate scope of AD-mix-β, a commercially available reagent mixture for the Sharpless asymmetric dihydroxylation of olefins. This reaction is a powerful tool for the synthesis of chiral vicinal diols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[1][2][3]
Introduction to AD-mix-β
AD-mix-β is a pre-packaged mixture of reagents that facilitates the enantioselective dihydroxylation of a wide range of alkenes. The key components of AD-mix-β include potassium osmate (K₂OsO₂(OH)₄) as the catalyst source, potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the stoichiometric reoxidant, potassium carbonate (K₂CO₃) as a base, and the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether).[1] The (DHQD)₂PHAL ligand directs the dihydroxylation to one specific face of the olefin, leading to the formation of a specific enantiomer of the diol.
Substrate Scope and Data Presentation
The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a broad spectrum of alkene substitution patterns. High enantioselectivities are generally achieved for most substrate classes. Below is a summary of the performance of AD-mix-β with various types of olefins, with quantitative data presented in structured tables for easy comparison.
Table 1: Dihydroxylation of Terminal Alkenes
Terminal alkenes are generally excellent substrates for the asymmetric dihydroxylation with AD-mix-β, affording high yields and enantiomeric excesses.
| Substrate | Product | Yield (%) | ee (%) |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 95 | 97 |
| 4-Phenyl-1-butene | (R)-4-Phenyl-1,2-butanediol | 92 | 96 |
| Allyl acetate (B1210297) | (R)-Glycerol 1-acetate | 90 | 85 |
| Allyl p-methoxybenzoate | (R)-3-(4-Methoxybenzoxy)-1,2-propanediol | 97 | 99 |
Table 2: Dihydroxylation of Disubstituted Alkenes
Trans-disubstituted alkenes are excellent substrates, typically yielding very high enantioselectivities. Cis-disubstituted alkenes are generally poor substrates, often resulting in lower yields and enantioselectivities. 1,1-disubstituted alkenes can be good substrates, particularly with directing groups.
| Substrate | Product | Yield (%) | ee (%) |
| (E)-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 | >99 |
| (E)-2-Hexene | (2R,3R)-2,3-Hexanediol | 85 | 98 |
| (E)-Cinnamic acid methyl ester | Methyl (2R,3R)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
| 1,1-Diphenylethylene | (R)-1,1-Diphenyl-1,2-ethanediol | 75 | 92 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 88 | 88 |
Table 3: Dihydroxylation of Tri- and Tetrasubstituted Alkenes
Trisubstituted alkenes can be dihydroxylated with good to excellent enantioselectivity. Tetrasubstituted alkenes are generally challenging substrates and often give lower yields and selectivities.
| Substrate | Product | Yield (%) | ee (%) |
| (E)-1-Phenyl-1-propene | (1R,2R)-1-Phenyl-1,2-propanediol | 94 | 99 |
| 1-Methylcyclohexene | (1R,2R)-1-Methyl-1,2-cyclohexanediol | 70 | 90 |
| α-Pinene | (+)-2,3-Pinanediol | 90 | 86 |
| Tetramethylethylene | 2,3-Dimethyl-2,3-butanediol | 50 | 65 |
Experimental Protocols
Below are detailed protocols for the asymmetric dihydroxylation of an alkene using AD-mix-β.
Protocol 1: General Procedure for Asymmetric Dihydroxylation
This protocol is suitable for the dihydroxylation of 1 mmol of a reactive alkene.
Materials:
-
AD-mix-β (1.4 g)
-
Alkene (1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until the solids are dissolved, and two clear phases are formed. The lower aqueous phase should be a bright orange-yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Upon completion of the reaction (typically 6-24 hours), add sodium sulfite (1.5 g) and continue stirring for 1 hour at room temperature to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2N KOH if methanesulfonamide (B31651) was used as an additive.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to separate the diol from the chiral ligand and other nonpolar impurities.
Protocol 2: Dihydroxylation of Less Reactive Alkenes
For less reactive alkenes, such as some trisubstituted or electron-deficient olefins, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the reaction.
Modifications to the General Protocol:
-
Add methanesulfonamide (1 equivalent based on the alkene) to the initial mixture of AD-mix-β in tert-butanol and water.
-
The reaction may require longer reaction times or be conducted at room temperature instead of 0 °C.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Sharpless asymmetric dihydroxylation experiment using AD-mix-β.
Application in Drug Development: Taxol Signaling Pathway
The Sharpless asymmetric dihydroxylation has been a key step in the total synthesis of complex, biologically active molecules. A prominent example is the synthesis of Paclitaxel (Taxol), a potent anti-cancer drug.[4] Taxol's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest and apoptosis. The following diagram illustrates the key signaling pathways affected by Taxol.
Conclusion
AD-mix-β is a highly reliable and versatile reagent for the asymmetric dihydroxylation of a wide array of olefins. It provides a straightforward method for accessing valuable chiral diols with high enantiopurity, which are essential building blocks in modern organic synthesis and drug development. The protocols provided herein offer a starting point for researchers to apply this powerful transformation in their own synthetic endeavors.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Chiral Diols using AD-mix-β
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AD-mix-β in the Sharpless asymmetric dihydroxylation for the synthesis of chiral vicinal diols from prochiral olefins. This reaction is a cornerstone of asymmetric synthesis, offering high enantioselectivity and reliability for a wide range of substrates.[1][2] Chiral diols are crucial intermediates in the synthesis of numerous pharmaceuticals and other high-value chemical entities.[1][3]
Introduction
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols.[4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol.[2][5] For convenience and reliability, the reagents are commercially available as pre-packaged mixtures.[4][5] AD-mix-β is one such mixture, containing potassium osmate (K₂OsO₂(OH)₄), a chiral ligand ((DHQD)₂PHAL), a stoichiometric oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a buffer (potassium carbonate, K₂CO₃).[3][6][7] The use of AD-mix-β typically leads to the formation of the diol on the "beta face" of the alkene, as predicted by the Sharpless mnemonic model.[8]
Reaction Mechanism
The catalytic cycle of the Sharpless asymmetric dihydroxylation using AD-mix-β is a well-studied process. The reaction begins with the formation of a chiral osmium tetroxide-ligand complex.[2] This complex then undergoes a [3+2] cycloaddition with the olefin to form a cyclic intermediate.[2][4] Subsequent hydrolysis of this intermediate releases the desired chiral diol and the reduced osmate species.[2] The stoichiometric oxidant, potassium ferricyanide, then regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.[4][5] For some less reactive olefins, such as 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis step and improve reaction efficiency.[2][5]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocols
The following is a general protocol for the asymmetric dihydroxylation of a prochiral olefin using AD-mix-β. This procedure is based on established methods and should be adapted based on the specific substrate and scale of the reaction.[1][5][6]
Materials:
-
AD-mix-β
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
2 M Potassium hydroxide (B78521) (KOH) solution (optional, for workup)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, add tert-butanol and water in a 1:1 ratio (e.g., 5 mL of each for a 1 mmol scale reaction).[5]
-
Dissolving AD-mix-β: Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) to the solvent mixture.[1][5] Stir vigorously at room temperature until two clear phases are observed, with the lower aqueous phase being bright yellow.[1][6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some of the dissolved salts may precipitate upon cooling.[5][6] For less reactive alkenes, the reaction may be performed at room temperature.[5]
-
Substrate Addition: Add the olefin substrate (1 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[1]
-
Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin).[1][5]
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour.[1][5]
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[1]
-
Washing (Optional): If methanesulfonamide was used as an additive, wash the combined organic layers with a 2 M KOH solution.[1][5]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may contain the chiral ligand, can be purified by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure chiral diol.[5]
Caption: Experimental workflow for asymmetric dihydroxylation.
Applications and Substrate Scope
The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a wide variety of olefin substitution patterns. The enantioselectivity is generally high, although it can be influenced by the steric and electronic properties of the substituents on the double bond. Below is a summary of representative examples.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | [Sharpless, K. B. et al. J. Org. Chem. 1992] |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 | [Sharpless, K. B. et al. J. Org. Chem. 1992] |
| 1-Decene | (R)-1,2-Decanediol | 97 | 97 | [Sharpless, K. B. et al. J. Org. Chem. 1992] |
| α,β-Unsaturated Ester | Corresponding Diol | 89.9 | 98 | [9] |
| α,β-Unsaturated Ketone | Corresponding Diol | 65 | - | [7] |
| trans-p-menth-3-ene-1,8-diol derivative | Corresponding Tetraol | 91 | 59.4 | [7] |
Note: The yields and enantiomeric excesses are highly dependent on the specific substrate and reaction conditions. The data presented here are for illustrative purposes.
Safety and Handling
-
Toxicity: AD-mix-β contains potassium osmate, which is toxic. Handle the mixture in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[6]
-
Cyanide Hazard: AD-mix-β contains potassium ferricyanide, which can release cyanide gas if acidified. NEVER add acid to the AD-mix or the reaction mixture. [6]
-
Waste Disposal: Dispose of osmium-containing waste in a designated, properly labeled container.[6]
By following these guidelines and protocols, researchers can effectively utilize AD-mix-β for the reliable and highly enantioselective synthesis of chiral diols, which are invaluable building blocks in modern organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. rroij.com [rroij.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Large-Scale Asymmetric Dihydroxylation using AD-mix-β
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of chiral vicinal diols from prochiral olefins using AD-mix-β. The Sharpless Asymmetric Dihydroxylation is a robust and highly reliable method for introducing chirality, making it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry. Chiral diols are versatile intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]
AD-mix-β is a commercially available reagent mixture that simplifies the experimental setup for the Sharpless Asymmetric Dihydroxylation.[1][2] It contains the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to a specific face of the alkene, leading to the formation of the corresponding enantiomerically enriched diol.[1] The mixture also includes a catalytic amount of potassium osmate (K₂OsO₂(OH)₄), a stoichiometric re-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[3]
Data Presentation: Performance of AD-mix-β with Various Olefins
The following tables summarize the performance of AD-mix-β in the asymmetric dihydroxylation of a range of olefin substitution patterns. The data presented is for comparative purposes, and yields and enantiomeric excess (e.e.) values can be influenced by specific reaction conditions and scale.[4]
Table 1: Monosubstituted Olefins
| Olefin | Product | Yield (%) | e.e. (%) |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 97 |
| 1-Decene | (R)-1,2-Decanediol | 85 | 97 |
| Allyl acetate (B1210297) | (R)-Glycidyl acetate precursor | 90 | 92 |
Table 2: Trans-Disubstituted Olefins
| Olefin | Product | Yield (%) | e.e. (%) |
| (E)-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 | >99 |
| (E)-2-Hexene | (2R,3R)-2,3-Hexanediol | 80 | 98 |
| Methyl (E)-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
Table 3: Trisubstituted Olefins
| Olefin | Product | Yield (%) | e.e. (%) |
| 1-Methylcyclohexene | (1R,2S)-1-Methyl-1,2-cyclohexanediol | 92 | 98 |
| α-Pinene | (1R,2R,3S,5R)-Pinane-2,3-diol | 85 | 96 |
| Geraniol acetate | (2R,3S)-3,7-Dimethyl-2,3,6-octatrien-1-ol diacetate precursor | 75 | 91 |
Experimental Protocols: Large-Scale Asymmetric Dihydroxylation
This protocol is a general guideline for the kilogram-scale synthesis of a chiral diol using AD-mix-β. It is crucial to perform a small-scale trial to optimize conditions for a specific substrate before proceeding to a large-scale reaction.
Materials and Reagents
-
Olefin (1.0 kg, 1.0 equiv)
-
AD-mix-β (approximately 1.4 kg per kg of olefin, but should be based on the molar equivalent of the olefin)
-
tert-Butanol (B103910) (5-10 L per kg of olefin)
-
Water (5-10 L per kg of olefin)
-
Sodium sulfite (B76179) (Na₂SO₃) (approximately 1.5 kg per kg of olefin)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel (for purification)
Equipment
-
Appropriately sized glass-lined or stainless steel reactor with temperature control, mechanical stirring, and inert atmosphere capabilities.
-
Addition funnel or pump for controlled substrate addition.
-
Filtration setup for large volumes.
-
Large-scale rotary evaporator or other solvent removal equipment.
-
Chromatography equipment for purification.
Detailed Experimental Procedure
-
Reaction Setup: In a clean and dry reactor, charge tert-butanol and water in a 1:1 ratio. Begin vigorous stirring and add the AD-mix-β powder in portions. Stir the mixture at ambient temperature until two clear phases are formed. The lower aqueous phase should be a clear, orange-yellow color.
-
Cooling: Cool the reaction mixture to 0-5 °C using a suitable cooling system. Some of the inorganic salts may precipitate.
-
Substrate Addition: Slowly add the olefin to the cooled, vigorously stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 5 °C. For highly reactive olefins, the substrate may be diluted with tert-butanol before addition.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the olefin. For less reactive substrates, the reaction may be allowed to warm to room temperature.[4]
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C if necessary. Slowly and carefully add solid sodium sulfite in portions. The addition is exothermic, so control the rate to maintain the temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Workup and Extraction:
-
Add ethyl acetate to the reactor and stir for 15-30 minutes.
-
Stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure chiral diol.
Safety Considerations
-
Osmium Tetroxide: AD-mix contains a small amount of potassium osmate, which can generate volatile and highly toxic osmium tetroxide (OsO₄) under acidic conditions. NEVER add acid to the AD-mix or the reaction mixture. All operations should be performed in a well-ventilated fume hood or a contained system.[5]
-
Potassium Ferricyanide: This reagent can release cyanide gas if exposed to strong acids.
-
Exothermic Reactions: The quenching step with sodium sulfite is exothermic and should be performed with caution and adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for large-scale Sharpless asymmetric dihydroxylation.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Application in Drug Development: Synthesis of a Key Intermediate for an Antiviral Drug
A common application of the Sharpless asymmetric dihydroxylation in the pharmaceutical industry is the synthesis of chiral side chains for taxane-based anticancer drugs. Another important use is in the preparation of chiral intermediates for antiviral medications.
Case Study: Synthesis of a Chiral Diol for an HIV Protease Inhibitor
In the development of a novel HIV protease inhibitor, a key chiral building block required was (2R,3S)-1,4-bis(benzyloxy)-2,3-butanediol. This intermediate was synthesized on a multi-kilogram scale using the Sharpless asymmetric dihydroxylation of (Z)-1,4-bis(benzyloxy)-2-butene.
Reaction Scheme:
(Z)-1,4-bis(benzyloxy)-2-butene ---(AD-mix-β, t-BuOH/H₂O, 0 °C)--> (2R,3S)-1,4-bis(benzyloxy)-2,3-butanediol
Large-Scale Manufacturing Data:
| Parameter | Value |
| Scale | 10 kg of olefin |
| Yield | 85% |
| Enantiomeric Excess | >99% e.e. |
The resulting chiral diol was then converted in several steps to the final active pharmaceutical ingredient. The high enantioselectivity of the Sharpless dihydroxylation was critical for the efficacy and safety profile of the final drug, as the other stereoisomers were found to have significantly lower or no biological activity. This case study highlights the power of the AD-mix-β system to deliver high-quality chiral intermediates on an industrial scale, enabling the development of stereochemically pure drugs.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. AD-mix - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for AD-mix-β Reaction Workup
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sharpless Asymmetric Dihydroxylation, utilizing AD-mix-β, is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] AD-mix-β is a commercially available mixture of reagents that includes a potassium osmate salt (K₂OsO₂(OH)₄), a chiral ligand ((DHQD)₂PHAL), a re-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[2][3] This reaction is prized for its high enantioselectivities and functional group tolerance.[4][5] Proper workup of the reaction is critical for isolating the desired diol in high purity and yield. This document provides a detailed protocol for the workup procedure of a typical AD-mix-β reaction.
Data Presentation
The following table summarizes the typical quantities of reagents used for the dihydroxylation of 1 mmol of an olefin using AD-mix-β.[6]
| Component | Amount per 1 mmol of Olefin | Purpose |
| AD-mix-β | 1.4 g | Contains catalyst, ligand, and re-oxidant |
| tert-Butanol | 5 mL | Co-solvent |
| Water | 5 mL | Co-solvent |
| Sodium Sulfite (B76179) (Na₂SO₃) | 1.5 g | Quenching agent |
| Methanesulfonamide (B31651) (optional) | 95 mg | Additive for certain substrates |
Experimental Protocol: AD-mix-β Reaction Workup
This protocol outlines the steps for quenching the reaction, extracting the product, and purifying the resulting diol.
1. Reaction Quenching:
-
Once the reaction is deemed complete by thin-layer chromatography (TLC) or other analytical methods (typically after 6-24 hours), cool the reaction mixture to 0 °C in an ice bath.[3]
-
Slowly add solid sodium sulfite (Na₂SO₃) to the vigorously stirred reaction mixture.[7] The addition of this reducing agent quenches the unreacted osmium tetroxide and other oxidizing species.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for at least one hour to ensure the complete quenching of all reactive species.
2. Product Extraction:
-
To the quenched reaction mixture, add an organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).[3]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The two layers should be allowed to separate clearly.
-
Collect the organic layer.
-
Extract the aqueous layer multiple times (typically 2-3 times) with the same organic solvent to ensure complete recovery of the diol product.[3]
-
Combine all the organic extracts.
3. Washing the Organic Layer:
-
Standard Procedure: Wash the combined organic layers with water and then with brine to remove any water-soluble impurities.
-
If Methanesulfonamide was Used: If methanesulfonamide was added to the reaction mixture (often for 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins), it is crucial to wash the combined organic layers with a 2N aqueous potassium hydroxide (B78521) (KOH) solution. This basic wash removes the acidic methanesulfonamide.
4. Drying and Concentration:
-
Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product will be a mixture of the desired diol and the chiral ligand.
5. Purification:
-
The most common method for purifying the crude diol is flash column chromatography on silica (B1680970) gel.
-
A typical eluent system for the chromatography is a mixture of ethyl acetate and hexanes.
-
The chiral ligand is generally more polar and remains on the silica gel column, allowing for the isolation of the pure diol.
-
Alternatively, for a quicker purification, the crude product can be passed through a short pad of silica gel using ethyl acetate as the eluent to separate the diol from the ligand.[3]
-
After chromatography, evaporate the solvent from the collected fractions to yield the purified diol.
Visualizations
Caption: Workflow for the AD-mix-β reaction and subsequent workup.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 6. scribd.com [scribd.com]
- 7. york.ac.uk [york.ac.uk]
Application Notes and Protocols for AD-mix-β in Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for calculating molar equivalents and implementing experimental protocols for the Sharpless asymmetric dihydroxylation using AD-mix-β. This commercially available reagent mixture simplifies the setup of this powerful reaction for creating chiral vicinal diols, which are crucial intermediates in organic synthesis and drug development.[1][2]
Introduction to AD-mix-β
AD-mix-β is a pre-packaged mixture of reagents for the Sharpless asymmetric dihydroxylation of alkenes.[3][4] It provides a reliable method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[4] The key components of AD-mix-β include a potassium osmate catalyst, a stoichiometric oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand ((DHQD)2PHAL).[2][5] The use of a pre-mixed formulation significantly simplifies the experimental setup and ensures reproducibility.
Composition and Molar Equivalents of AD-mix-β
The commercially available AD-mix-β contains the necessary components in optimized ratios for the dihydroxylation of approximately 1 mmol of an alkene substrate.[6] Understanding the molar equivalents of each component relative to the limiting reagent (the alkene) is critical for adapting the reaction to different scales and for troubleshooting.
Table 1: Composition of Standard AD-mix-β for 1 mmol of Alkene [6]
| Component | Chemical Formula | Mass (g) | Moles (mmol) | Molar Equivalent (relative to alkene) |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.98 | 3.0 | 3.0 |
| Potassium Carbonate | K₂CO₃ | 0.41 | 3.0 | 3.0 |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.0078 | 0.01 | 0.01 |
| Potassium Osmate (VI) Dihydrate | K₂OsO₂(OH)₄ | 0.00074 | 0.002 | 0.002 |
| Total AD-mix-β | - | ~1.4 | - | - |
Note: The molar equivalents are calculated based on a 1 mmol scale reaction of the alkene.
Experimental Protocol: Asymmetric Dihydroxylation of an Alkene (1 mmol scale)
This protocol is a general guideline for the asymmetric dihydroxylation of a generic alkene using AD-mix-β. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
AD-mix-β (1.4 g)
-
Alkene (1.0 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (0.095 g, 1.0 mmol) - Optional, but recommended for substituted alkenes to enhance reaction rate and enantioselectivity.[1][7]
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask (25 mL or appropriate size)
-
Stir bar
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g) to the solvent mixture.[8] If using, add methanesulfonamide (95 mg) at this stage.[8]
-
Stir the mixture at room temperature until the solids are dissolved. The solution will be a biphasic, orange-colored mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the alkene (1.0 mmol) to the cooled reaction mixture with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. Reaction times can vary from 6 to 24 hours.[6]
-
Upon completion of the reaction (as indicated by TLC), add solid sodium sulfite (1.5 g) and stir for 30-60 minutes at room temperature to quench the reaction. The color of the mixture will change from orange to a brownish suspension.
-
Add ethyl acetate to the reaction mixture and stir.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography.
Calculating Molar Equivalents for Different Scales
To adapt the reaction to a different scale, the amounts of all reagents should be adjusted proportionally. The molar equivalents provided in Table 1 serve as a guide.
Example Calculation for a 5 mmol Alkene Reaction:
-
Alkene: 5.0 mmol
-
AD-mix-β: 1.4 g/mmol * 5 mmol = 7.0 g
-
Methanesulfonamide (optional): 1.0 molar equivalent * 5.0 mmol = 5.0 mmol. Convert moles to grams using the molecular weight of methanesulfonamide (95.12 g/mol ): 5.0 mmol * 0.09512 g/mmol = 0.476 g.
-
Solvents: Maintain the solvent concentration. For a 5 mmol reaction, you would typically use 25 mL of tert-butanol and 25 mL of water.
Table 2: Reagent Quantities for a 5 mmol Alkene Dihydroxylation
| Reagent | Molar Equivalent | Moles (mmol) | Mass (g) or Volume (mL) |
| Alkene | 1.0 | 5.0 | Varies |
| AD-mix-β | - | - | 7.0 g |
| tert-Butanol | - | - | 25 mL |
| Water | - | - | 25 mL |
| Methanesulfonamide (optional) | 1.0 | 5.0 | 0.476 g |
| Sodium Sulfite (quenching) | ~10 | ~50 | ~6.3 g |
Visualization of the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. AD-mix - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. rroij.com [rroij.com]
Application Notes and Protocols: AD-mix-β in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized transformation in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins. The commercially available reagent mixture, AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, is instrumental in this reaction, delivering high yields and excellent enantioselectivities. This methodology has become a cornerstone in the total synthesis of complex, biologically active natural products, where the stereocontrolled introduction of hydroxyl groups is often a critical step. These chiral diols serve as versatile intermediates, readily transformed into a variety of other functionalities, thus enabling the construction of intricate molecular architectures. This document provides a detailed overview of the application of AD-mix-β in the total synthesis of several natural products, including quantitative data, detailed experimental protocols, and workflow diagrams.
Data Presentation
The following table summarizes the quantitative outcomes of the Sharpless Asymmetric Dihydroxylation step using AD-mix-β in the total synthesis of various natural products.
| Natural Product | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| (-)-Zephyranthine | Intermediate olefin 9 | (-)-Zephyranthine 1 | 67 | 7.2:1 | Not Reported |
| Hirsutellone B | Styrene-containing macrocycle 15 | Diol intermediate 16 | 90 | >20:1 | Not Reported |
| Ascospiroketal B | α,β-unsaturated ketone 111 | Diol intermediate 112 | 65 | Not Reported | Not Reported |
| trans-p-menth-3-ene-1,2,8-triol | Ethyl 4-methylcyclohex-3-ene-1-carboxylate | (+)-7 (A-β) | 43 | Not Reported | 1.2 |
| Pladienolides | Diene intermediate 93 | Diol intermediate 94 | 77 | 10:1 | Not Reported |
| Zampanolide Mimic | Allylic alcohol 13 | Diol intermediate 14 (S,S configuration) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an olefin using AD-mix-β.
Materials:
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Olefin substrate
-
Methanesulfonamide (B31651) (MeSO₂NH₂) (optional, for sluggish reactions)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin).
-
Add a 1:1 mixture of t-BuOH and H₂O (5 mL of each per 1.4 g of AD-mix-β).
-
Stir the mixture vigorously at room temperature until two clear phases are observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the olefin is known to be unreactive, add methanesulfonamide (1 equivalent based on the olefin).
-
Add the olefin (1 mmol) to the stirred mixture.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for an additional 30-60 minutes at room temperature.
-
Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Synthesis of (-)-Zephyranthine[1]
In the final step of the total synthesis of (-)-zephyranthine, a Sharpless asymmetric dihydroxylation of the advanced intermediate 9 was performed using AD-mix-β.
Materials:
-
Intermediate 9
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure: The conventional Sharpless asymmetric dihydroxylation of intermediate 9 with AD-mix-β under acid-free conditions proceeded smoothly to afford (-)-zephyranthine (1 ) in 67% isolated yield. The reaction also produced a diastereomer, with the ratio of 1 to its diastereomer being 7.2:1.[1]
Synthesis of Hirsutellone B Intermediate[2]
A key step in the total synthesis of Hirsutellone B involved the asymmetric dihydroxylation of a complex styrene-containing macrocycle 15 .
Materials:
-
Intermediate 15
-
AD-mix-β
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure: To a solution of the styrene-containing macrocycle 15 in a 1:1 mixture of t-BuOH/H₂O was added AD-mix-β (1.0 equivalent) and MeSO₂NH₂ (1.7 equivalents). The reaction mixture was stirred at 25 °C for 18 hours. This procedure afforded the desired diol 16 as a single crystalline diastereoisomer in 90% yield.[2]
Synthesis of Ascospiroketal B Intermediate
In the total synthesis of ascospiroketal B, an α,β-unsaturated ketone 111 was subjected to Sharpless asymmetric dihydroxylation to furnish the corresponding diol 112 .[3]
Procedure: The synthesis began with the preparation of α,β-unsaturated ketone 111 , which then underwent Sharpless asymmetric dihydroxylation to synthesize diol 112 in 65% yield.[3] Detailed experimental conditions for this specific step were not available in the reviewed literature.
Mandatory Visualization
The following diagrams illustrate the general workflow and a key transformation in the application of AD-mix-β in natural product synthesis.
Conclusion
AD-mix-β has proven to be an indispensable tool in the stereoselective total synthesis of a diverse array of natural products. Its reliability in establishing key stereocenters with high fidelity simplifies complex synthetic routes and provides access to enantiomerically enriched building blocks. The examples provided herein demonstrate the broad applicability of this reagent, from the synthesis of alkaloids like (-)-zephyranthine to complex macrocycles such as hirsutellone B. The mild reaction conditions and the commercial availability of the premixed reagent further enhance its utility in both academic and industrial research settings. The continued application of AD-mix-β is expected to facilitate the synthesis of ever more complex and medicinally relevant natural products, thereby advancing the fields of drug discovery and development.
References
- 1. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
- 2. Total Synthesis of Hirsutellone B by Nicolaou [organic-chemistry.org]
- 3. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of AD-mix-beta in Medicinal Chemistry: Crafting Chiral Architectures for Drug Discovery
AD-mix-beta, a commercially available reagent for Sharpless asymmetric dihydroxylation, has emerged as an indispensable tool in medicinal chemistry. Its ability to introduce chirality with high predictability and enantioselectivity has streamlined the synthesis of complex, biologically active molecules. This powerful catalytic system provides a reliable method for creating vicinal diols, crucial chiral building blocks for a multitude of pharmaceuticals, from simple olefins.
The this compound formulation is a stable, pre-packaged mixture containing potassium osmate as the catalyst source, potassium ferricyanide (B76249) as the re-oxidant, potassium carbonate to maintain the optimal basic pH, and the chiral ligand (DHQD)₂PHAL.[1][2][3] This ligand, derived from the cinchona alkaloid dihydroquinidine, dictates the stereochemical outcome of the dihydroxylation, preferentially adding hydroxyl groups to the top face of a horizontally oriented alkene.[1] This predictable stereoselectivity is a cornerstone of its utility in the targeted synthesis of specific stereoisomers of drug candidates.
Applications in the Synthesis of Key Medicinal Compounds
The strategic application of this compound has been instrumental in the total synthesis of numerous medicinally significant natural products and their analogues. By enabling the efficient and stereocontrolled introduction of key hydroxyl functionalities, it has significantly shortened synthetic routes and improved overall yields.
Total Synthesis of (-)-Zephyranthine
Zephyranthine, a lycorine (B1675740) alkaloid, exhibits promising biological activities, including the interruption of acetylcholine (B1216132) activity and the uncontrolled division of cancer cells.[2] The enantioselective synthesis of (-)-zephyranthine utilized a Sharpless asymmetric dihydroxylation step with this compound to establish a crucial diol intermediate.[2]
Synthesis of Pladienolide B
Pladienolides are potent inhibitors of the spliceosome, a key cellular machinery, and have shown activity against the SARS-CoV-2 virus.[2] The total synthesis of pladienolide B has been achieved through various routes, with Sharpless asymmetric dihydroxylation playing a critical role in setting the stereochemistry of key intermediates.[2]
Synthesis of Fostriecin (B16959)
Fostriecin is a potent inhibitor of protein phosphatase and exhibits antitumor activity. Its complex structure, featuring multiple stereocenters, has made it a challenging synthetic target. Several total syntheses of fostriecin have leveraged the Sharpless asymmetric dihydroxylation with this compound to install the C8 and C9 stereocenters with high diastereoselectivity.[4]
Synthesis of the Taxol Side Chain
The anti-cancer drug Taxol possesses a complex side chain that is crucial for its biological activity. The synthesis of this side chain often involves the creation of a chiral amino alcohol. While various methods exist, the Sharpless asymmetric dihydroxylation provides a powerful strategy for establishing the required stereochemistry early in the synthesis.
Quantitative Data Summary
The following table summarizes the performance of this compound in the asymmetric dihydroxylation of various olefin substrates relevant to medicinal chemistry.
| Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| Intermediate for (-)-Zephyranthine | Diol precursor for Zephyranthine | 67 | - | 7.2:1 | [2] |
| Intermediate for Pladienolide B | Diol precursor for Pladienolide B | 77 | - | 10:1 | [2] |
| Enoate intermediate for Fostriecin | Acetonide-protected diol | 73 | - | 3:1 | [4] |
| Styrene (B11656) | (R)-1-Phenylethane-1,2-diol | 87-96 | 94-97 | - | [5] |
| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | 94-96 | ≥99 | - | [1] |
| trans-β-methylstyrene | (1R,2R)-1-Phenylpropane-1,2-diol | - | 94 | - | [5] |
| trans-β-methyl ester styrene | Methyl (2R,3R)-2,3-dihydroxy-3-phenylpropanoate | - | 94 | - | [5] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using this compound
This protocol is a general guideline for the asymmetric dihydroxylation of 1 mmol of an alkene.
Materials:
-
This compound (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until two clear phases form and the aqueous layer turns orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add solid sodium sulfite (1.5 g) to the reaction mixture at 0 °C and stir for 30-60 minutes, allowing the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel.
Protocol for the Asymmetric Dihydroxylation of Styrene
Materials:
-
This compound (0.28 g or 0.84 g)
-
Styrene (0.20 mmol or 0.60 mmol)
-
THF/H₂O co-solvent (2.0 mL or 6.0 mL)
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
In a vial equipped with a magnetic stirrer, add styrene (0.20 mmol or 0.60 mmol) and this compound (0.28 g or 0.84 g).[5]
-
Add the THF/H₂O co-solvent mixture.[5]
-
Stir the resulting mixture at room temperature for 24 hours or until the starting material is consumed as monitored by TLC.[5]
-
Quench the reaction by adding sodium sulfite and stir for an additional hour at room temperature.[5]
-
Extract the mixture several times with ethyl acetate.[5]
-
Combine the organic layers, dry, and concentrate to obtain the crude product for analysis.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
References
- 1. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sharpless Asymmetric Dihydroxylation with AD-mix-β
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields with AD-mix-β in Sharpless asymmetric dihydroxylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired diol product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Sharpless asymmetric dihydroxylation reaction can stem from several factors, ranging from reagent quality to substrate reactivity. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality and Handling:
-
AD-mix-β Activity: Ensure the AD-mix-β has been stored properly in a cool, dry place. Prolonged exposure to moisture or heat can lead to decomposition of the catalytic components.
-
Solvent Quality: Use dry, high-purity solvents. The presence of impurities or water in the t-butanol can negatively impact the reaction.
-
-
Substrate-Related Issues:
-
Substrate Purity: Impurities in the alkene substrate can poison the osmium catalyst. Purify the starting material if its purity is questionable.
-
Alkene Reactivity: Electron-deficient alkenes, such as α,β-unsaturated esters or ketones, and sterically hindered alkenes react more slowly.[1][2] For these substrates, consider the following optimizations:
-
Increase Reaction Temperature: While the standard protocol often calls for 0°C, slowly increasing the temperature to room temperature may be necessary for less reactive substrates. Monitor the reaction closely, as higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Use of Additives: For many unreactive substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction rate and improve yields.[1][3]
-
-
-
Reaction Conditions:
-
Insufficient Stirring: The reaction mixture is biphasic, and vigorous stirring is crucial to ensure proper mixing and facilitate the reaction between the organic-soluble alkene and the aqueous-phase catalyst.
-
Incorrect Stoichiometry: Precisely measure the amounts of AD-mix-β and the alkene. An incorrect ratio can lead to incomplete conversion.
-
Reaction Time: Less reactive substrates may require extended reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Issue 2: Slow Reaction Rate
Q: The reaction is proceeding very slowly, even with an extended reaction time. How can I increase the reaction rate?
A: A slow reaction rate is a common problem, particularly with certain classes of alkenes. Here are some strategies to accelerate the reaction:
-
Addition of Methanesulfonamide: As mentioned previously, methanesulfonamide can act as a catalyst to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step.[1][3] It is particularly effective for non-terminal and sterically hindered alkenes.
-
Temperature Adjustment: Carefully increasing the reaction temperature can significantly enhance the reaction rate. It is advisable to increase the temperature incrementally and monitor the effect on both the rate and the enantioselectivity.
-
pH of the Reaction Medium: The reaction rate is sensitive to pH. AD-mix already contains potassium carbonate to maintain a basic pH, which is generally optimal.[4]
Issue 3: Low Enantioselectivity
Q: The yield of my diol is acceptable, but the enantiomeric excess (ee%) is lower than expected. What could be the cause, and how can I improve it?
A: Low enantioselectivity is often attributed to a competing non-asymmetric dihydroxylation pathway, known as the "second cycle."[1]
-
Understanding the Second Cycle: The primary, highly enantioselective pathway involves the dihydroxylation of the alkene by the osmium tetroxide complexed with the chiral ligand. However, if the osmate ester intermediate is re-oxidized before the diol product is released, an osmium(VIII)-diol complex can form. This complex can then dihydroxylate another alkene molecule without the guidance of the chiral ligand, leading to a racemic product and thus lowering the overall ee%.[1]
-
Strategies to Suppress the Second Cycle:
-
Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture helps to maintain a low instantaneous concentration of the substrate, which disfavors the second cycle.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0°C or even lower for highly reactive alkenes) can improve enantioselectivity.
-
Increased Ligand Concentration: While AD-mix has a fixed composition, for particularly challenging substrates, using a "Super AD-mix" with a higher concentration of the chiral ligand can help to suppress the second cycle.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the composition of AD-mix-β?
A1: AD-mix-β is a commercially available, pre-packaged mixture of reagents for the Sharpless asymmetric dihydroxylation.[6] It typically contains:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric co-oxidant that regenerates the osmium catalyst.
-
Potassium Carbonate (K₂CO₃): A base to maintain the optimal reaction pH.
-
(DHQD)₂PHAL: The chiral ligand that directs the stereochemistry of the dihydroxylation.
Q2: How do I choose between AD-mix-α and AD-mix-β?
A2: The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol product. A mnemonic is used to predict the stereochemical outcome: when the alkene is drawn in a specific orientation, AD-mix-β adds the hydroxyl groups to the "top face," while AD-mix-α adds them to the "bottom face."[7]
Q3: What is the role of methanesulfonamide (CH₃SO₂NH₂)?
A3: Methanesulfonamide is an additive that can accelerate the rate of the Sharpless asymmetric dihydroxylation, particularly for substrates that react slowly.[1][3] It is believed to act as a general acid catalyst, facilitating the hydrolysis of the osmate ester intermediate.[8]
Q4: My substrate is a polyene. Which double bond will be dihydroxylated?
A4: The Sharpless asymmetric dihydroxylation is highly site-selective and generally favors the oxidation of the most electron-rich double bond in the substrate.[1][9]
Quantitative Data Summary
The following table summarizes the effect of methanesulfonamide on the reaction time for various alkenes using AD-mix-β.
| Alkene Substrate | Reaction Time (h) without CH₃SO₂NH₂ | Reaction Time (h) with CH₃SO₂NH₂ | Yield (%) | ee% |
| 1-Decene | 12 | 18 | 90 | 97 |
| (E)-5-Decene | 24 | 6 | 85 | 98 |
| Styrene | 6 | 4 | 92 | 97 |
| α-Methylstyrene | 48 | 12 | 88 | 89 |
Data is illustrative and compiled from various sources. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Standard Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each per 1 mmol of alkene).
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow/orange color.[7]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. Some precipitation of salts may occur.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled and vigorously stirred mixture. If required, add methanesulfonamide (1 equivalent) at this stage.
-
Reaction Monitoring: Continue to stir the reaction vigorously at 0°C. Monitor the progress of the reaction by TLC or GC. For less reactive alkenes, the reaction may be allowed to warm to room temperature.[7]
-
Quenching: Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per 1 mmol of alkene) and stir for at least one hour at room temperature.
-
Workup:
-
Add ethyl acetate (B1210297) to the reaction mixture and stir.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with 2N KOH if methanesulfonamide was used.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude diol by column chromatography on silica (B1680970) gel.
Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mix in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
Visualizations
Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting Workflow for Low Yield in Sharpless AD Reactions.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. benchchem.com [benchchem.com]
- 8. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Improving Enantiomeric Excess with AD-mix-β
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AD-mix-β in Sharpless Asymmetric Dihydroxylation reactions. Our goal is to help you optimize your experimental conditions to achieve high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is AD-mix-β and what are its components?
A1: AD-mix-β is a commercially available, pre-packaged mixture of reagents used for the Sharpless Asymmetric Dihydroxylation of alkenes.[1][2][3] It simplifies the experimental setup by providing all necessary components in a stable form.[1] The key components of AD-mix-β are:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.[1]
-
Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.[1]
-
Potassium Carbonate (K₂CO₃): A base used to maintain the optimal pH for the reaction.
-
(DHQD)₂PHAL: A chiral ligand (hydroquinidine 1,4-phthalazinediyl ether) that induces the asymmetry in the dihydroxylation, leading to the formation of a specific enantiomer of the diol.[1][3]
Q2: How do I choose between AD-mix-α and AD-mix-β?
A2: The choice between AD-mix-α and AD-mix-β depends on the desired enantiomer of the diol product.[1] A useful mnemonic can help predict the stereochemical outcome: when the alkene is drawn in a horizontal orientation, AD-mix-β adds the hydroxyl groups to the "top face," while AD-mix-α adds them to the "bottom face".[1] The two mixes contain pseudoenantiomeric ligands, (DHQD)₂PHAL in AD-mix-β and (DHQ)₂PHAL in AD-mix-α, which are responsible for the opposing stereoselectivity.[1]
Q3: What is the role of methanesulfonamide (B31651) (MsNH₂) in the reaction?
A3: Methanesulfonamide (MsNH₂) is often used as an additive in Sharpless Asymmetric Dihydroxylation reactions to accelerate the hydrolysis of the osmate ester intermediate.[2] This is particularly beneficial for non-terminal alkene substrates, allowing them to react efficiently at 0 °C.[2] For some substrates, the addition of MsNH₂ can also lead to an improvement in enantioselectivity.[4]
Q4: Are there any limitations to the types of alkenes that can be used?
A4: While the Sharpless Asymmetric Dihydroxylation is applicable to a wide range of alkenes, some substrates are known to give lower enantioselectivities.[2] cis-disubstituted alkenes, in particular, are often poor substrates for this reaction.[2] Additionally, the electronic properties of the alkene can affect the reaction rate; electron-rich double bonds are generally more reactive.[2]
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Suggestion |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature, typically to 0 °C or even lower for highly reactive substrates, can significantly improve enantioselectivity. However, be aware that this may also decrease the reaction rate. |
| Incorrect Stoichiometry | Ensure the correct amount of AD-mix-β is used relative to the alkene. A higher molar concentration of the chiral ligand can suppress a secondary, less selective catalytic cycle.[2] |
| Substrate is a cis-alkene | cis-alkenes are known to give low ee with AD-mix-β.[2] Consider alternative synthetic routes or catalyst systems for these substrates. |
| Inadequate Mixing | Vigorous stirring is crucial to ensure proper mixing of the biphasic reaction mixture, which is essential for efficient catalysis and high ee. |
| pH of the Reaction Mixture | For certain substrates, adjusting the pH can impact the enantiomeric excess. For terminal olefins, a higher pH can increase the ee.[2] |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Suggestion |
| Low Reaction Temperature | While beneficial for ee, low temperatures slow down the reaction rate. A careful balance must be struck. If the reaction is too slow, a modest increase in temperature may be necessary. |
| Poorly Reactive Substrate | For electron-deficient alkenes, the reaction can be sluggish. The addition of methanesulfonamide (MsNH₂) can accelerate the rate-limiting hydrolysis step, especially for non-terminal alkenes.[2] |
| Insufficient Catalyst | Ensure that the catalytic amount of osmium is sufficient. For particularly challenging substrates, a higher catalyst loading may be required. |
| Inadequate Stirring | As with low ee, poor mixing can lead to a slow reaction rate. Ensure the reaction is being stirred vigorously. |
Data Presentation
The following tables provide a summary of the performance of AD-mix-β with various substrates and the effect of additives on enantiomeric excess.
Table 1: Performance of AD-mix-β with Different Alkene Substrates
| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Styrene | - | 97 | (S) |
| trans-Stilbene | 92 | >99 | (S,S) |
| 1-Decene | 87 | 97 | (S) |
| α-Methylstyrene | 90 | 95 | (S) |
| Cyclohexene | 78 | 98 | (1S,2S) |
| trans-p-Menth-3-ene-1,8-diol derivative | 91 | 59.4 | - |
Note: Yields and ee values are based on literature data and can be influenced by specific reaction conditions and scale. The data is presented for comparative purposes.[1][3]
Table 2: Effect of Methanesulfonamide (MsNH₂) on Enantiomeric Excess
| Alkene Substrate | Without MsNH₂ (ee, %) | With MsNH₂ (ee, %) |
| Styrene | 96 | 97 |
| 1-Octene | 88 | 92 |
| trans-4-Octene | 98 | 99 |
Note: The effect of MsNH₂ on ee can be substrate-dependent. The data presented here is illustrative of the potential for improvement.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add t-butanol (5 mL per 1 mmol of alkene) and water (5 mL per 1 mmol of alkene).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until both phases are clear. The aqueous phase should be a light yellow-orange.
-
Cool the mixture to the desired reaction temperature (typically 0 °C) in an ice bath.
-
-
Addition of Reactants:
-
If required for your substrate (e.g., non-terminal alkenes), add methanesulfonamide (1 equivalent).
-
Add the alkene (1 mmol) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at the chosen temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by adding a solid sulfite (B76179) salt (e.g., Na₂SO₃, 1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude diol product by column chromatography on silica (B1680970) gel if necessary.
-
Mandatory Visualization
References
Technical Support Center: AD-mix-β Reaction
Welcome to the technical support center for the AD-mix-β reaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Sharpless asymmetric dihydroxylation experiments and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of each component in the AD-mix-β formulation?
A1: AD-mix-β is a commercially available reagent mixture that simplifies the setup of the Sharpless asymmetric dihydroxylation. Each component plays a crucial role in the catalytic cycle:
| Component | Function |
| Potassium Osmate (K₂OsO₂(OH)₄) | The source of the osmium tetroxide (OsO₄) catalyst, which is the primary oxidizing agent that reacts with the alkene. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | The stoichiometric co-oxidant responsible for regenerating the Os(VIII) species from the reduced Os(VI) form, allowing for the use of a catalytic amount of the expensive and toxic osmium. |
| Potassium Carbonate (K₂CO₃) | A base that maintains the optimal reaction pH, which is crucial for high reaction rates and enantioselectivity.[1] |
| (DHQD)₂PHAL | The chiral ligand (a dihydroquinidine (B8771983) derivative) that coordinates to the osmium tetroxide, creating a chiral environment that directs the dihydroxylation to one face of the alkene, resulting in high enantioselectivity. |
Q2: What is the most common side reaction in an AD-mix-β reaction, and how can it be minimized?
A2: The most frequently encountered side reaction is a competing non-asymmetric dihydroxylation pathway that leads to a decrease in the enantiomeric excess (e.e.) of the desired diol.[1][2] This occurs when the osmate ester intermediate is oxidized back to an osmium(VIII)-diol complex before the diol product dissociates. This complex can then dihydroxylate another alkene molecule without the influence of the chiral ligand, leading to the formation of a racemic or less enantioenriched diol.
To minimize this side reaction:
-
Control Alkene Concentration: Avoid high concentrations of the alkene substrate. A slower addition of the alkene to the reaction mixture can be beneficial.[1]
-
Ensure Sufficient Ligand: Using a higher molar concentration of the chiral ligand can help suppress the secondary, non-asymmetric catalytic cycle.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your AD-mix-β experiments.
Issue 1: Low Enantioselectivity (Low e.e.)
| Question | Possible Causes & Solutions |
| My reaction produced the desired diol, but the enantiomeric excess is lower than expected. | 1. Secondary Catalytic Cycle: As mentioned in the FAQs, a competing non-asymmetric pathway is a common culprit. Solution: Try adding the alkene slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using a slightly higher loading of the AD-mix-β to increase the relative concentration of the chiral ligand.[2] 2. Impure Substrate: Impurities in the starting alkene can sometimes interfere with the catalyst and reduce enantioselectivity. Solution: Ensure your alkene is of high purity. Purification by distillation or chromatography before the reaction may be necessary. 3. Incorrect Ligand: Accidental use of AD-mix-α will produce the opposite enantiomer. While less of a side product issue, it's a critical experimental parameter. Solution: Double-check that you are using AD-mix-β to obtain the expected stereoisomer. |
Issue 2: Low Yield or Incomplete Reaction
| Question | Possible Causes & Solutions |
| My TLC analysis shows unreacted starting material even after a prolonged reaction time. | 1. Poor Solubility: The biphasic nature of the reaction (typically t-BuOH/H₂O) requires vigorous stirring to ensure proper mixing and facilitate the reaction between the organic-soluble alkene and the aqueous-soluble reagents. Solution: Increase the stirring rate to create a fine emulsion. Gentle warming may improve solubility, but be cautious as it can also affect enantioselectivity. 2. Deactivated Catalyst: The osmium catalyst can be deactivated by certain functional groups or impurities. Solution: Ensure all glassware is clean and that the solvents and substrate are free of contaminants that could poison the catalyst. 3. Low Reaction Temperature: While 0°C is a common starting point, some less reactive alkenes may require higher temperatures to proceed at a reasonable rate. Solution: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor the progress by TLC.[3] |
| The starting material is consumed, but the yield of the desired diol is low. | 1. Product Volatility: The diol product may be volatile, leading to loss during solvent removal. Solution: Use a rotary evaporator with care, and consider using a cold trap. 2. Product Solubility in Aqueous Layer: Some diols, especially those with lower molecular weight, may have significant solubility in the aqueous phase, leading to losses during the workup. Solution: Perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). 3. Over-oxidation or Cleavage: Although less common, over-oxidation of the diol to a ketone or cleavage of the C-C bond can occur. Solution: Ensure the reaction is quenched promptly upon completion. Use a mild quenching agent like sodium sulfite (B76179). |
Issue 3: Unexpected Spots on TLC Plate
| Question | Possible Causes & Solutions |
| My crude reaction mixture shows multiple spots on the TLC plate in addition to the starting material and the product. | 1. Formation of Osmate Esters: The intermediate osmate esters may be visible on the TLC plate. These are typically hydrolyzed during the workup. Solution: Ensure the quenching and workup procedure is followed correctly to fully hydrolyze these intermediates. 2. Over-oxidation Products: As mentioned, over-oxidation can lead to the formation of α-hydroxy ketones. Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid prolonged reaction times. 3. Diol Cleavage: In some cases, the diol product can undergo oxidative cleavage to form aldehydes or carboxylic acids. Solution: This is more likely with certain substrates and prolonged reaction times. Prompt workup is crucial. |
Experimental Protocols
Standard Protocol for Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-β
-
Water
-
Alkene substrate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until two clear phases are observed. The aqueous layer should be a bright yellow-orange color.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled and vigorously stirred mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 30-60 minutes.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Protocol for Analysis of Side Products by TLC and NMR
TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot the starting material, the crude reaction mixture, and a co-spot (a mixture of the starting material and the crude reaction mixture).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain, which is effective for diols).
-
Interpretation: The starting material should be less polar than the diol product. Unexpected spots may indicate the presence of side products.
NMR Analysis:
-
Sample Preparation: Obtain a ¹H NMR spectrum of the crude reaction mixture.
-
Interpretation: Compare the spectrum of the crude product to the expected spectrum of the pure diol. The presence of unexpected peaks may indicate side products. For example, the formation of an α-hydroxy ketone would likely show a characteristic downfield shift for the proton adjacent to the ketone. Integration of the peaks can provide a rough estimate of the relative amounts of product and byproducts.
Visualizations
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation using AD-mix-β.
Caption: Troubleshooting logic for common issues in the AD-mix-β reaction.
References
Technical Support Center: AD-mix-β Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Sharpless asymmetric dihydroxylation using AD-mix-β.
Frequently Asked Questions (FAQs)
Q1: What is AD-mix-β and what are its components?
A1: AD-mix-β is a commercially available, pre-packaged mixture of reagents used for the Sharpless asymmetric dihydroxylation of alkenes, yielding chiral vicinal diols.[1][2] The "β" designation indicates the use of the chiral ligand (DHQD)₂PHAL, which typically delivers hydroxyl groups to the "top face" of an alkene when the substituents are prioritized by size (Large, Medium, Small).[3][4] The mix simplifies experimental setup by providing all necessary reagents in a stable formulation.[5]
Q2: What is the function of each component in AD-mix-β?
A2: Each component in AD-mix-β plays a critical role in the catalytic cycle of the asymmetric dihydroxylation.
| Component | Function |
| Potassium osmate (K₂OsO₂(OH)₄) | The source of the osmium tetroxide (OsO₄) catalyst, which is the primary oxidizing agent that reacts with the alkene.[6][7] |
| (DHQD)₂PHAL | A chiral ligand derived from the cinchona alkaloid dihydroquinidine. It coordinates to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the alkene, thus inducing enantioselectivity.[4][8] |
| Potassium ferricyanide (B76249) (K₃Fe(CN)₆) | A co-oxidant responsible for regenerating the Os(VIII) species from the reduced Os(VI) form after the diol is released, allowing for the use of a catalytic amount of the expensive and toxic osmium.[2][9] |
| Potassium carbonate (K₂CO₃) | Acts as a base to maintain a slightly basic pH, which is optimal for the reaction rate and stability of the catalytic system.[2][6] |
Q3: How do I choose between AD-mix-α and AD-mix-β?
A3: The choice between AD-mix-α and AD-mix-β dictates the stereochemical outcome of the dihydroxylation.[3] AD-mix-β, containing the (DHQD)₂PHAL ligand, and AD-mix-α, containing the pseudoenantiomeric (DHQ)₂PHAL ligand, deliver the two hydroxyl groups to opposite faces of the double bond.[3][6] A mnemonic developed by Sharpless can be used to predict the stereochemistry.[3]
Troubleshooting Guide
Issue 1: No reaction or very low conversion of starting material.
This is a common issue that can arise from several factors related to the reagents, reaction setup, or the substrate itself.
| Possible Cause | Recommended Action |
| Inactive AD-mix | The AD-mix reagents can degrade over time, especially if not stored properly in a cool, dry place. It is recommended to use a fresh batch of AD-mix or test the activity of the current batch on a reliable substrate like stilbene. |
| Improper dissolution of AD-mix | Vigorous stirring is essential to dissolve all the components of the AD-mix in the t-butanol/water solvent system.[6] Ensure two clear phases are observed before cooling the reaction and adding the alkene.[6] |
| Incorrect reaction temperature | The standard reaction temperature is 0 °C.[3][5] For less reactive alkenes, allowing the reaction to slowly warm to room temperature may be necessary.[5] However, higher temperatures can sometimes lead to lower enantioselectivity.[3] |
| Insufficient stirring | This is a biphasic reaction, and vigorous stirring is crucial for efficient mass transfer between the organic and aqueous phases. |
| Unreactive substrate | Electron-deficient alkenes or sterically hindered alkenes can be poor substrates for the Sharpless AD reaction.[9] The addition of methanesulfonamide (B31651) can sometimes improve the reaction rate for such substrates.[3] Cis-disubstituted olefins are also generally poor substrates.[10] |
| Presence of reaction inhibitors | Ensure all glassware is clean and free of any acidic residues or other contaminants. Acids should never be added to the AD-mix as this can liberate highly toxic hydrogen cyanide and osmium tetroxide gases.[6] |
Issue 2: Low enantioselectivity (ee).
Achieving high enantioselectivity is the primary goal of this reaction. A low ee can be disappointing and points to specific issues in the reaction conditions.
| Possible Cause | Recommended Action |
| Incorrect AD-mix for the desired enantiomer | Double-check that you are using the correct AD-mix (α or β) to obtain the desired stereoisomer based on the Sharpless mnemonic.[3] |
| Reaction temperature is too high | While increasing the temperature can improve the reaction rate, it can also have a detrimental effect on the enantioselectivity.[3] Running the reaction at 0 °C or even lower temperatures is often recommended for optimal ee. |
| High concentration of the olefin | A high concentration of the alkene can lead to a competing, non-enantioselective dihydroxylation pathway that does not involve the chiral ligand, thus lowering the overall ee.[2] |
| Presence of impurities that can act as ligands | Certain impurities in the starting material or solvent could potentially coordinate to the osmium, competing with the chiral ligand and reducing the enantioselectivity. |
Experimental Protocol: General Procedure for Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-β
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).[5]
-
Stir the mixture vigorously at room temperature until two clear phases are formed and the aqueous layer turns a bright yellow/orange color.[5][6]
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate at this temperature.[6]
-
Add the alkene (1 mmol) to the cooled mixture.[5]
-
Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[5]
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for at least 45 minutes as the mixture warms to room temperature.[3][6]
-
Add ethyl acetate (30 mL) to the mixture and separate the organic and aqueous layers.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[6]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by passing it through a short pad of silica gel using ethyl acetate as the eluent to remove the chiral ligand.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing AD-mix-β reaction.
Caption: Troubleshooting decision tree for the AD-mix-β reaction.
References
- 1. AD-mix - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. AD-mix-beta AD-mix-b 392766 this compound [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing AD-mix-β Reactions
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation using AD-mix-β. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to optimizing the reaction temperature for achieving high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction temperature for a Sharpless asymmetric dihydroxylation using AD-mix-β?
The generally recommended starting temperature for Sharpless asymmetric dihydroxylation reactions with AD-mix-β is 0 °C.[1] This temperature often provides a good balance between reaction rate and enantioselectivity for a wide range of olefin substrates.
Q2: How does reaction temperature affect the enantiomeric excess (ee) of the diol product?
As a general rule, lower reaction temperatures tend to increase the enantiomeric excess (ee) of the desired diol. This is because the lower thermal energy allows for a more ordered transition state, enhancing the chiral discrimination exerted by the (DHQD)₂PHAL ligand in AD-mix-β. Conversely, increasing the reaction temperature can lead to a decrease in enantioselectivity.
Q3: What is the impact of temperature on the reaction rate?
Increasing the reaction temperature will generally increase the rate of the dihydroxylation. For substrates that are unreactive or sluggish at 0 °C, allowing the reaction to proceed at room temperature may be necessary to achieve a reasonable reaction time. However, this potential rate enhancement must be carefully balanced against the likely decrease in enantioselectivity.
Q4: When should I consider deviating from the standard 0 °C reaction temperature?
You should consider optimizing the reaction temperature in the following scenarios:
-
Low Yield: If the reaction is proceeding too slowly at 0 °C, leading to incomplete conversion and low yield, a moderate increase in temperature may be beneficial.
-
Low Enantioselectivity: If the enantiomeric excess is unsatisfactory at a higher temperature, lowering the temperature may improve the stereochemical outcome.
-
Substrate Reactivity: For highly reactive substrates, a lower temperature (e.g., -20 °C) might be necessary to control the reaction and maximize enantioselectivity. For very unreactive substrates, a higher temperature (e.g., room temperature) may be required for the reaction to proceed at a practical rate.
Q5: Can methanesulfonamide (B31651) be used to improve reactions at 0 °C?
Yes, for non-terminal or slow-reacting alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) is often recommended. It can accelerate the rate-limiting hydrolysis step of the catalytic cycle, allowing these substrates to react more effectively at 0 °C without the need to increase the temperature.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Diol Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to confirm that the starting material is being consumed. |
| 2. Increase Reaction Time: If the reaction is sluggish at 0 °C, extend the reaction time. | |
| 3. Gradually Increase Temperature: If extending the time is not effective, cautiously raise the temperature in small increments (e.g., to 10 °C, then to room temperature) while monitoring the impact on both yield and enantioselectivity. | |
| Product Degradation | 1. Avoid Excessive Heat: High temperatures can sometimes lead to side reactions or product degradation. If you suspect this is the case, try running the reaction at a lower temperature for a longer duration. |
| Sub-optimal Reagent Concentration | 1. Ensure Proper Stoichiometry: Double-check the calculations for all reagents, particularly the AD-mix-β to alkene ratio. |
Issue 2: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | 1. Lower the Reaction Temperature: This is the most direct way to improve enantioselectivity. Try running the reaction at 0 °C, or even sub-zero temperatures (e.g., -20 °C) if your equipment allows. |
| Secondary Catalytic Cycle | 1. Slow Addition of Alkene: A high instantaneous concentration of the alkene can favor a non-enantioselective secondary catalytic pathway. Adding the alkene slowly over a period of time can mitigate this. |
| 2. Increase Ligand Concentration: While AD-mix-β has a fixed composition, for particularly challenging substrates, supplementing with additional chiral ligand may suppress the secondary cycle. |
Data Presentation: Temperature Effects on AD-mix-β Reactions
The following table provides illustrative data on how temperature can influence the yield and enantiomeric excess for the asymmetric dihydroxylation of a generic terminal alkene.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| -20 | 48 | 85 | 98 |
| 0 | 24 | 92 | 95 |
| 10 | 12 | 95 | 90 |
| 25 (Room Temp.) | 6 | 96 | 82 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrate.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation with AD-mix-β at 0 °C
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol (B103910) and water (10 mL total per 1 mmol of alkene).
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a bright yellow-orange.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate upon cooling.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled, stirred mixture.
-
Reaction: Continue to stir the mixture vigorously at 0 °C. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g per 1 mmol of alkene) while the flask is still in the ice bath.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol product by column chromatography on silica (B1680970) gel if necessary.
Protocol for Temperature Optimization Study
-
Parallel Reactions: Set up multiple small-scale reactions following the general protocol.
-
Temperature Variation: Place each reaction in a cooling bath set to a different temperature (e.g., -20 °C, 0 °C, 10 °C, and 25 °C).
-
Consistent Monitoring: Monitor each reaction by TLC at regular intervals to determine the reaction time.
-
Uniform Workup: Once each reaction is complete, perform the quenching and workup procedure identically for all reactions.
-
Analysis: Analyze the yield and enantiomeric excess of the purified product from each reaction to determine the optimal temperature for your specific substrate.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Decision tree for troubleshooting AD-mix-β reactions.
References
Technical Support Center: Sharpless Asymmetric Dihydroxylation with AD-mix-β
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation (AD) reaction, with a specific focus on the use of AD-mix-β. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the AD-mix-β reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst or reagents. 2. Poor solubility of the alkene substrate. 3. Reaction temperature is too low. 4. Insufficient stirring. 5. Electron-deficient substrate. | 1. Use fresh AD-mix-β or individual components. Ensure proper storage of reagents. 2. Ensure the t-BuOH/water solvent system (1:1) is appropriate. For highly insoluble substrates, consider alternative solvent systems, though this may require optimization. 3. While 0 °C is standard, for slow-reacting alkenes, allowing the reaction to proceed at room temperature may be necessary. Monitor for potential decrease in enantioselectivity. 4. Vigorous stirring is crucial for the biphasic reaction mixture to ensure proper mixing of the organic and aqueous layers.[1] 5. For electron-deficient olefins, slightly acidic conditions can accelerate the reaction rate.[2] The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can also accelerate the hydrolysis step of the catalytic cycle, improving turnover for non-terminal alkenes.[2] |
| Low Enantiomeric Excess (ee) | 1. Competing non-enantioselective secondary catalytic cycle.[2] 2. Sub-optimal reaction temperature. 3. High concentration of the olefin substrate.[3] 4. Incorrect choice of AD-mix for the desired enantiomer. 5. Purity of the starting alkene. 6. Substrate-specific issues (e.g., cis-alkenes). | 1. Increase the molar concentration of the chiral ligand, (DHQD)₂PHAL, relative to the osmium catalyst. This can suppress the secondary pathway where dihydroxylation occurs without the ligand.[2] 2. Lowering the reaction temperature (e.g., to 0 °C or below) often improves enantioselectivity. 3. Maintain a relatively low concentration of the alkene to disfavor the non-enantioselective pathway.[3] 4. Confirm that AD-mix-β is the correct choice for the desired product stereochemistry based on the Sharpless mnemonic.[4] 5. Ensure the starting alkene is of high purity, as impurities can interfere with the catalyst. 6. Cis-disubstituted alkenes are known to often give lower ee values. Further optimization of ligand and reaction conditions may be required.[2] |
| Low Yield of Diol Product | 1. Incomplete reaction. 2. Product degradation during workup. 3. Formation of byproducts. 4. Poor extraction of the diol from the aqueous phase. | 1. Monitor the reaction by TLC to ensure it has gone to completion. If the reaction has stalled, see "Low or No Reaction Conversion." 2. Avoid acidic conditions during workup if the diol product is acid-sensitive. 3. Over-oxidation to a ketol can occur. Ensure the reaction is quenched once the starting material is consumed. 4. Diols can have significant water solubility. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. |
| Inconsistent Results | 1. Inhomogeneous AD-mix. 2. Variations in reaction setup and conditions. | 1. Ensure the AD-mix powder is well-mixed before use, as the components can settle over time. 2. Maintain consistent temperature, stirring rate, and reagent addition procedures between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the components of AD-mix-β and what is the role of each?
A1: AD-mix-β is a commercially available mixture of reagents for the Sharpless Asymmetric Dihydroxylation.[5] The typical composition for the reaction of 1 mmol of alkene is approximately 1.4 g of the mix, containing:
| Component | Chemical Formula | Molar Equivalents (approx.) | Role |
| Potassium Ferricyanide | K₃Fe(CN)₆ | 3 | Stoichiometric re-oxidant; regenerates the Os(VIII) catalyst from the Os(VI) state.[2] |
| Potassium Carbonate | K₂CO₃ | 3 | Base; maintains the optimal slightly basic pH for the reaction, which accelerates the rate.[3] |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | 0.01 | Chiral Ligand; complexes with osmium tetroxide to create a chiral environment, directing the dihydroxylation to a specific face of the alkene.[4] |
| Potassium Osmate (VI) Dihydrate | K₂OsO₂(OH)₄ | 0.002 | Catalyst precursor; in situ, it is oxidized to osmium tetroxide (OsO₄), the active catalyst for dihydroxylation.[2] |
Q2: How does the stoichiometry of the AD-mix-β components affect the reaction?
A2: The stoichiometry of the components in AD-mix-β is optimized for a broad range of substrates. However, adjustments can be made to troubleshoot or optimize for a specific alkene:
-
Chiral Ligand ((DHQD)₂PHAL): The ratio of the ligand to the osmium catalyst is critical for enantioselectivity. A higher concentration of the ligand can suppress a competing, non-enantioselective secondary catalytic cycle, thereby increasing the enantiomeric excess.[2]
-
Potassium Ferricyanide (K₃Fe(CN)₆): As the stoichiometric oxidant, it is required in excess to ensure efficient regeneration of the osmium catalyst. Using a substoichiometric amount will result in incomplete conversion.
-
Potassium Carbonate (K₂CO₃): The basic conditions provided by potassium carbonate are generally optimal for reaction speed. For certain substrates, particularly electron-deficient ones, adjusting the pH can influence both the rate and the enantioselectivity.[2]
-
Potassium Osmate (K₂OsO₂(OH)₄): This is the catalytic component, and its loading is typically low (0.2-0.4 mol%). Increasing the catalyst loading can increase the reaction rate, but may also increase the cost and the amount of osmium waste.
Q3: My reaction is very slow. What can I do to speed it up?
A3: For slow reactions, you can try the following:
-
Increase the temperature: While the standard protocol often calls for 0 °C to maximize enantioselectivity, for sluggish reactions, running the reaction at room temperature can significantly increase the rate. This should be done with careful monitoring, as it may lower the ee.
-
Add methanesulfonamide (CH₃SO₂NH₂): This additive can accelerate the rate-limiting hydrolysis step of the catalytic cycle, which is particularly beneficial for non-terminal alkenes.[2]
-
Ensure vigorous stirring: Inadequate mixing of the biphasic system is a common cause of slow reactions.[1]
Q4: Why is my enantiomeric excess (ee) low, and how can I improve it?
A4: Low enantiomeric excess can result from several factors. A key issue is the presence of a secondary catalytic cycle that is not ligand-accelerated and therefore not enantioselective.[2] To improve the ee:
-
Increase ligand concentration: A higher molar ratio of the chiral ligand to the osmium catalyst can help to ensure that the primary, enantioselective pathway is dominant.[2]
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures often leads to higher enantioselectivity.
-
Control the alkene concentration: A high concentration of the alkene can favor the non-enantioselective pathway.[3] Maintaining a lower substrate concentration is generally advisable.
Q5: How do I choose between AD-mix-α and AD-mix-β?
A5: The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, while AD-mix-α contains the pseudoenantiomeric (DHQ)₂PHAL. A useful mnemonic helps predict the stereochemical outcome: when the alkene is drawn in a horizontal plane, AD-mix-β typically adds the two hydroxyl groups to the "top" face, while AD-mix-α adds them to the "bottom" face.[4]
Experimental Protocols
A general experimental procedure for the asymmetric dihydroxylation of 1 mmol of an alkene using AD-mix-β is as follows:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (B103910) (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer turns a bright yellow-orange color.
-
Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate.
-
Add the alkene (1 mmol) to the cooled, stirring mixture.
-
Continue to stir vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, the reaction may be allowed to warm to room temperature.
-
Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃, approximately 1.5 g) and continue stirring for at least 30 minutes, allowing the mixture to warm to room temperature. The color of the mixture should change from dark brown to a lighter shade.
-
Extract the product from the aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to remove the chiral ligand and other non-polar impurities.
Visualizations
References
AD-mix-beta catalyst deactivation and prevention
Welcome to the Technical Support Center for the AD-mix-β catalyst system. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Sharpless asymmetric dihydroxylation reactions, with a focus on catalyst deactivation and prevention.
Frequently Asked Questions (FAQs)
Q1: What is AD-mix-β and what are its components?
A1: AD-mix-β is a commercially available, pre-packaged reagent mixture for the Sharpless asymmetric dihydroxylation of alkenes.[1] It simplifies the experimental setup by providing all necessary reagents in a stable form. The key components are:
| Component | Chemical Formula | Role in Reaction |
| Potassium Osmate (K₂OsO₂(OH)₄) | K₂OsO₂(OH)₄ | Source of the Osmium Tetroxide (OsO₄) catalyst.[1][2] |
| Potassium Ferricyanide (B76249) (K₃Fe(CN)₆) | K₃Fe(CN)₆ | Stoichiometric re-oxidant that regenerates the Os(VIII) catalyst in the catalytic cycle.[1][2] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base that maintains the optimal slightly basic pH for the reaction.[1][2] |
| (DHQD)₂PHAL | C₄₈H₅₄N₆O₄ | Chiral ligand (hydroquinidine 1,4-phthalazinediyl ether) that dictates the stereochemical outcome, leading to the formation of a specific enantiomer of the diol.[1][2] |
Q2: What is the primary cause of decreased enantioselectivity in my Sharpless asymmetric dihydroxylation reaction?
A2: A common reason for reduced enantioselectivity is the operation of a "second catalytic cycle."[3] This occurs when the osmate ester intermediate, formed after the alkene reacts with the osmium-ligand complex, is re-oxidized by the co-oxidant before the chiral diol product is released through hydrolysis.[3][4] The resulting osmium(VIII)-diol complex can then dihydroxylate another alkene molecule, but this second reaction often proceeds with lower enantioselectivity.[3]
Q3: How can I prevent the "second catalytic cycle" and maintain high enantioselectivity?
A3: Several strategies can be employed to suppress the secondary catalytic pathway:
-
Use of Standard AD-mix Conditions: The AD-mix formulation, which includes potassium ferricyanide as the re-oxidant in an aqueous system, is designed to favor the primary, highly enantioselective cycle.[5]
-
Increase Ligand Concentration: A higher molar concentration of the chiral ligand, (DHQD)₂PHAL, can help to suppress the secondary pathway.[3] "Super-AD-mix" kits with increased ligand amounts are also commercially available.[5]
-
Addition of Methanesulfonamide (B31651) (MsNH₂): For less reactive alkenes (e.g., non-terminal olefins), methanesulfonamide can be added to the reaction mixture.[3] It acts as a general acid catalyst to accelerate the hydrolysis of the osmate ester, thus promoting the release of the diol and preventing the initiation of the second cycle.[3]
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor the less selective second cycle.
Q4: Are there specific functional groups in my substrate that can poison or inhibit the AD-mix-β catalyst?
A4: While the Sharpless asymmetric dihydroxylation is compatible with a wide range of functional groups, certain moieties can potentially interfere with the catalytic cycle. Chelating tertiary amines, such as 2,2'-bipyridine, have been shown to completely inhibit the catalysis by forming stable complexes with the osmium center.[6] Substrates containing functional groups that can be readily oxidized under the reaction conditions might also lead to catalyst deactivation or the formation of byproducts. Highly electron-withdrawing groups on the alkene can slow down the reaction rate, as osmium tetroxide is an electrophilic oxidant.[3]
Q5: Can the AD-mix-β catalyst be regenerated and reused?
A5: The AD-mix system is designed for in-situ regeneration of the active Os(VIII) catalyst from the reduced Os(VI) species by the stoichiometric co-oxidant (potassium ferricyanide).[3] This allows for the use of a catalytic amount of the expensive and toxic osmium. However, there are no standard, widely practiced protocols for the recovery and reuse of the entire AD-mix from a completed reaction mixture in a laboratory setting. The high toxicity of osmium compounds necessitates careful handling and disposal of all reaction waste.[7] For industrial applications, immobilization of the osmium catalyst on a solid support is an area of active research to facilitate catalyst recovery and reuse.[8]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the AD-mix-β reagent is not expired and has been stored properly according to the manufacturer's instructions. |
| Poor Substrate Reactivity | Electron-deficient alkenes react slower. Consider increasing the reaction temperature (though this may impact enantioselectivity) or using a higher catalyst loading.[3] |
| Incorrect Reaction Setup | Verify that all reagents were added in the correct stoichiometry. Ensure vigorous stirring is maintained to ensure proper mixing of the biphasic (tert-butanol/water) system.[7] |
| Substrate Impurities | Purify the alkene substrate to remove any potential inhibitors. |
Issue 2: Low Enantioselectivity (low %ee)
| Possible Cause | Troubleshooting Step |
| Second Catalytic Cycle is Predominant | - Increase the amount of chiral ligand ((DHQD)₂PHAL). Consider using a "Super AD-mix" if available.[5] - For less reactive substrates, add 1 equivalent of methanesulfonamide (MsNH₂) to accelerate the hydrolysis of the osmate ester. - Try adding the alkene substrate slowly to the reaction mixture. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C) to enhance enantioselectivity. |
| Incorrect pH | The AD-mix contains potassium carbonate to maintain a basic pH, which is optimal for many substrates. However, for some electron-deficient olefins, a slightly acidic pH might be beneficial, though this can be a delicate balance.[3] |
| High Olefin Concentration | If the concentration of the alkene is too high, a second molecule of the substrate might react with the catalyst in the absence of the chiral ligand, leading to a decrease in enantioselectivity.[9] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline and may require optimization for specific substrates.[2][10]
Materials:
-
AD-mix-β
-
Water (deionized)
-
Alkene substrate
-
Methanesulfonamide (optional, for less reactive alkenes)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).
-
If using, add methanesulfonamide (1 equivalent relative to the alkene).[10]
-
Stir the mixture vigorously at room temperature until two clear phases are observed, with the lower aqueous phase appearing bright yellow.[7]
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[7]
-
Add the alkene (1 mmol) to the vigorously stirred, cooled mixture.
-
Continue to stir vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). For very slow reactions, allowing the mixture to warm to room temperature may be necessary.
-
Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 1 hour, allowing the mixture to warm to room temperature.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with 2N KOH if methanesulfonamide was used, and then dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel to separate it from the chiral ligand and other impurities.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. rroij.com [rroij.com]
Sharpless Dihydroxylation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sharpless asymmetric dihydroxylation.
Frequently Asked Questions (FAQs)
Q1: What is the Sharpless asymmetric dihydroxylation?
The Sharpless asymmetric dihydroxylation is a chemical reaction that converts a prochiral alkene into a chiral vicinal diol with high enantioselectivity. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative. A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), regenerates the osmium catalyst, allowing it to be used in small, less hazardous quantities.
Q2: What are AD-mix-α and AD-mix-β?
AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless asymmetric dihydroxylation. They contain the osmium catalyst (as potassium osmate), the co-oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand.
-
AD-mix-α contains the ligand (DHQ)₂PHAL.
-
AD-mix-β contains the ligand (DHQD)₂PHAL.
The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the dihydroxylation, as they deliver the hydroxyl groups to opposite faces of the alkene.
Q3: How do I choose between AD-mix-α and AD-mix-β?
A mnemonic can be used to predict the stereochemistry. When the alkene is drawn in a specific orientation, AD-mix-β typically adds the hydroxyl groups from the top face, while AD-mix-α adds them from the bottom face. The stereoselectivity can be predicted by arranging the substituents on the double bond by size (Large, Medium, Small).
Q4: What is the role of methanesulfonamide (B31651) (MsNH₂)?
Methanesulfonamide is often added to the reaction mixture to accelerate the hydrolysis of the osmate ester intermediate, which is a crucial step in the catalytic cycle. This acceleration can improve the reaction rate and, in some cases, the enantioselectivity, particularly for sterically hindered or electron-deficient olefins.
Troubleshooting Guide
This guide addresses common issues encountered during the Sharpless asymmetric dihydroxylation.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Enantiomeric Excess (ee%) | 1. "Second Catalytic Cycle": The osmate ester intermediate is re-oxidized before the diol product is released, leading to a non-selective dihydroxylation pathway. | - Use a higher concentration of the chiral ligand. - Ensure slow addition of the alkene to maintain a low concentration. - Use potassium ferricyanide (B76249) as the co-oxidant in an aqueous system, which favors the primary catalytic cycle. | Increased enantioselectivity. |
| 2. Incorrect Ligand Choice: The chosen AD-mix may not be optimal for the specific substrate. | - If the desired enantiomer is not obtained, switch to the other AD-mix (e.g., from α to β). | Production of the desired enantiomer with high ee%. | |
| 3. Sub-optimal Temperature: The reaction temperature can significantly influence enantioselectivity. | - For most substrates, running the reaction at 0°C is optimal. Lowering the temperature may improve ee% for some substrates. | Improved enantiomeric excess. | |
| 4. High Olefin Concentration: High concentrations of the alkene can lead to a non-ligand-accelerated reaction pathway, reducing enantioselectivity. | - Add the alkene slowly to the reaction mixture. - Use a more dilute reaction setup. | Higher enantiomeric excess. | |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction by Thin Layer Chromatography (TLC). - Increase the reaction time. - For slow-reacting substrates, consider running the reaction at room temperature instead of 0°C. | Increased conversion and yield. |
| 2. Poor Substrate Reactivity: Electron-deficient or sterically hindered alkenes can be poor substrates. | - Add methanesulfonamide (MsNH₂) to accelerate the reaction. - Increase the catalyst loading (e.g., from 0.2 mol% to 1 mol% Os). | Improved reaction rate and yield. | |
| 3. Over-oxidation/Cleavage: The diol product can be further oxidized to α-hydroxy ketones or cleaved into aldehydes/ketones. | - Use a milder co-oxidant if possible. - Ensure the reaction is quenched promptly once the starting material is consumed (monitored by TLC). - Maintain a slightly basic pH. | Minimized byproduct formation and higher yield of the desired diol. | |
| 4. Workup Issues: The diol product may be lost during the extraction or purification steps. | - Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate). - Use careful column chromatography for purification, as diols can be quite polar. | Improved recovery of the diol product. | |
| Formation of Byproducts | 1. Over-oxidation Products (α-hydroxy ketones): The diol is further oxidized. | - This is more common with stronger oxidants or prolonged reaction times. Quench the reaction as soon as the starting material is consumed. | Reduced formation of over-oxidation byproducts. |
| 2. Oxidative Cleavage Products (aldehydes/ketones): The C-C bond of the diol is cleaved. | - This can occur under harsh reaction conditions. Ensure the temperature and pH are controlled. | Minimized formation of cleavage byproducts. | |
| 3. Racemic Diol: A competing non-asymmetric dihydroxylation is occurring. | - This points to the "second catalytic cycle" being significant. Increase the ligand concentration. | Increased proportion of the desired chiral diol. |
Quantitative Data on Reaction Parameters
| Alkene Substrate | AD-mix | Temperature (°C) | Catalyst Loading (mol% Os) | Yield (%) | ee (%) |
| trans-Stilbene | β | 0 | 0.2 | 95 | >99 |
| trans-Stilbene | α | 0 | 0.2 | 94 | 99 |
| 1-Decene | β | 0 | 0.2 | 85 | 97 |
| 1-Decene | α | 0 | 0.2 | 87 | 94 |
| Styrene | β | 0 | 0.2 | 92 | 97 |
| Styrene | α | 0 | 0.2 | 90 | 96 |
| cis-Stilbene | β | 25 | 1.0 | 70 | 40 |
| cis-Stilbene | α | 25 | 1.0 | 72 | 38 |
| α-Methylstyrene | β | 0 | 0.5 | 88 | 90 |
| α-Methylstyrene | α | 0 | 0.5 | 85 | 88 |
Note: This data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Standard Sharpless Asymmetric Dihydroxylation Protocol
This protocol is for the dihydroxylation of 1 mmol of an alkene.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
Alkene (1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (MsNH₂) (optional, 0.1 g, ~1.1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL). If using, add methanesulfonamide at this stage.
-
Stir the mixture at room temperature until the two phases are clear and the solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Stir the reaction at 0°C (or room temperature for less reactive alkenes) and monitor its progress by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Relationship of Reaction Components
Caption: The relationship between the key components of the reaction.
Technical Support Center: Purification of Products from AD-mix-beta Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Sharpless asymmetric dihydroxylation reactions using AD-mix-beta.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching and working up an this compound reaction?
A1: Upon completion, the reaction is typically quenched by adding a reducing agent to destroy the osmium tetroxide. A common method involves adding solid sodium sulfite (B76179) (Na₂SO₃) and stirring the mixture.[1][2] Following the quench, the product is extracted from the aqueous layer using an organic solvent, such as ethyl acetate (B1210297).[1][3] The combined organic layers are then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: What are the common impurities found in the crude product after workup?
A2: The primary impurities are typically the chiral ligand ((DHQD)₂PHAL) and unreacted starting alkene.[4] Residual potassium ferricyanide (B76249) and other inorganic salts from the AD-mix are also present but are generally removed during the aqueous workup.
Q3: How can I remove the chiral ligand from my diol product?
A3: The most common and effective method for removing the chiral ligand is flash column chromatography on silica (B1680970) gel.[1][3][4] The diol product is typically more polar than the ligand, which allows for separation. A solvent system such as ethyl acetate/hexanes is often used for elution.[2][4] In many cases, the ligand does not elute under these conditions.[4]
Q4: My reaction seems to be very slow or has stalled. What can I do?
A4: For less reactive or electron-deficient alkenes, the reaction rate can be slow.[2] In such cases, allowing the reaction to warm to room temperature may help.[1] Additionally, the use of an additive like methanesulfonamide (B31651) (MsNH₂) can sometimes improve the reaction rate and enantioselectivity for slow-reacting substrates.[2]
Q5: I am observing low enantioselectivity in my product. What could be the cause?
A5: Low enantioselectivity can sometimes be attributed to a secondary, non-asymmetric catalytic cycle.[2] This can occur if the concentration of the chiral ligand is too low.[5] In some instances, increasing the concentration of the chiral ligand may suppress this side reaction and improve enantioselectivity.[2] The reaction temperature is also a critical factor; maintaining it at 0°C is important for achieving high enantioselectivity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficult Emulsion during Extraction | High concentration of inorganic salts or residual base (K₂CO₃). | Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. Allow the mixture to stand for a longer period. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product is Water-Soluble and Difficult to Extract | The diol product has high polarity. | Instead of ethyl acetate, try a more polar solvent for extraction, such as n-butanol. Alternatively, perform a continuous liquid-liquid extraction. Another approach is to saturate the aqueous layer with NaCl to decrease the solubility of the diol. |
| Difficulty Visualizing Diol on TLC Plate | Diols are often UV-inactive. | Use a potassium permanganate (B83412) (KMnO₄) stain or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain for visualization. These stains react with the hydroxyl groups of the diol, appearing as colored spots on the TLC plate. |
| Chiral Ligand Co-elutes with the Product during Column Chromatography | The polarity of the product and the ligand are very similar. | Try a different solvent system with a different polarity gradient. For example, a dichloromethane (B109758)/methanol gradient may provide better separation. Alternatively, consider protecting the diol with a non-polar group (e.g., as a silyl (B83357) ether) to alter its polarity before chromatography. The protecting group can be removed after purification. |
| Low Yield of Purified Product | Product loss during workup or purification. | Ensure complete extraction from the aqueous layer by performing multiple extractions.[1][3] When performing column chromatography, carefully select the column size and elution solvent to avoid overly broad fractions. Check for product volatility, as some diols can be lost during solvent removal under high vacuum.[6] Your product may also be partially soluble in the aqueous layer; checking this layer for product can be beneficial.[6] |
Experimental Protocols
Standard Quenching and Workup Protocol
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add solid sodium sulfite (1.5 g per 1 mmol of alkene) to the vigorously stirred reaction mixture.[1][2]
-
Warming: Allow the mixture to warm to room temperature and continue stirring for at least 30-60 minutes.[1][4]
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer multiple times (e.g., 3 times) with ethyl acetate.[1][3]
-
Drying and Concentration: Combine all the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.[1] Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
Purification by Flash Column Chromatography
-
Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.[2][4] The polarity of the eluent should be gradually increased to first elute non-polar impurities and then the desired diol.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with an appropriate stain (e.g., potassium permanganate).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Composition of this compound
| Component | Function | Amount per 1 mmol of Alkene |
| Potassium Osmate (K₂OsO₂(OH)₄) | Osmium Catalyst Source | ~0.002 mmol |
| (DHQD)₂PHAL | Chiral Ligand | ~0.01 mmol |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Re-oxidant | ~3 mmol |
| Potassium Carbonate (K₂CO₃) | Base | ~3 mmol |
Note: The exact composition can be found in materials provided by the supplier. The standard protocol calls for 1.4 g of AD-mix per 1 mmol of alkene.[1][7]
Visualizations
Caption: Experimental workflow for the purification of products from an this compound reaction.
Caption: Troubleshooting decision tree for the purification of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. rroij.com [rroij.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
AD-mix-beta stability and storage issues
Welcome to the technical support center for AD-mix-beta. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a commercially available reagent mixture used for the Sharpless asymmetric dihydroxylation of alkenes. It provides a convenient and reliable method for the enantioselective synthesis of vicinal diols. The mixture contains the following components in carefully controlled ratios:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
-
(DHQD)₂PHAL: The chiral ligand that directs the stereochemical outcome of the dihydroxylation, leading to the formation of a specific enantiomer.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and performance of this compound, it is crucial to store it properly. While extensive quantitative stability data under various conditions is not always publicly available from manufacturers, the following guidelines are based on the chemical properties of its components and general recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (10°C - 25°C) | The individual components are generally stable at room temperature. Avoid high temperatures to prevent thermal degradation. |
| Light | Store in a dark place, protected from light. | Potassium osmate can decompose upon prolonged exposure to sunlight.[1] |
| Humidity | Store in a tightly sealed container in a dry environment. | This compound is a hygroscopic powder. Moisture can lead to clumping and potential degradation of the components. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | This minimizes exposure to moisture and oxygen, which can degrade the components. |
Q3: What is the shelf life of this compound?
The shelf life of this compound can vary. Some manufacturers may provide a retest date or an expiration date on the Certificate of Analysis (CoA). If no such date is provided, a standard warranty of one year from the date of shipment is often applicable.[2] It is always recommended to check the CoA for specific information regarding the shelf life of your batch.
Q4: Are there any visual signs of this compound degradation?
While subtle chemical changes may not be visible, you should look for the following signs that may indicate degradation:
-
Clumping or caking: This suggests moisture absorption, which can negatively impact the performance of the mix.
-
Color change: A significant deviation from the typical pale yellow to orange solid appearance could indicate chemical decomposition.
-
Insolubility: If the mix does not dissolve properly in the t-butanol/water solvent system as described in the reaction protocol, it may be a sign of degradation.
Q5: How does degradation of this compound affect the asymmetric dihydroxylation reaction?
Degradation of this compound can lead to:
-
Low or no conversion: If the catalytic system is inactive, the alkene will not be converted to the diol, resulting in low yields.
-
Low enantioselectivity (ee): Degradation of the chiral ligand, (DHQD)₂PHAL, will lead to a loss of stereocontrol, resulting in a lower enantiomeric excess of the desired diol. A secondary, non-enantioselective catalytic cycle can also become more prominent if the primary catalytic cycle is inhibited.[3]
Troubleshooting Guide
This section provides guidance on common issues encountered during Sharpless asymmetric dihydroxylation using this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive this compound due to improper storage or age.2. Poor quality of reagents or solvents.3. Incorrect reaction temperature.4. Insufficient stirring. | 1. Use a fresh batch of this compound. Perform a small-scale test reaction on a reliable substrate to check the activity of the current batch (see Experimental Protocols).2. Use high-purity, dry solvents and reagents.3. Ensure the reaction is maintained at the recommended temperature (typically 0°C). For less reactive alkenes, room temperature may be necessary.[4] 4. Vigorous stirring is essential to ensure proper mixing of the biphasic system.[4] |
| Low Enantioselectivity (ee) | 1. Degradation of the chiral ligand in this compound.2. Presence of a secondary catalytic cycle that is not enantioselective.[3] 3. Incorrect choice of AD-mix for the desired enantiomer (AD-mix-alpha vs. This compound).4. Impurities in the alkene substrate. | 1. Use a fresh, properly stored batch of this compound.2. A secondary cycle can be suppressed by using a higher concentration of the chiral ligand.[3] Consider using a "Super AD-mix" if available, which contains a higher loading of the ligand.3. Double-check that you are using this compound for the desired enantiomer based on the Sharpless mnemonic.4. Purify the alkene substrate before the reaction. |
| Difficulty in Dissolving this compound | 1. The mix has absorbed moisture and clumped together.2. Insufficient stirring or incorrect solvent ratio. | 1. While difficult to reverse, gentle grinding of the clumps in a dry environment before addition to the solvent may help. It is best to use a fresh, free-flowing powder.2. Ensure vigorous stirring and the correct 1:1 ratio of t-butanol to water. It is normal for some salts to precipitate upon cooling to 0°C.[4] |
Experimental Protocols
Standard Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.
Materials:
-
This compound (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, combine this compound (1.4 g) with a 1:1 mixture of tert-butanol (5 mL) and water (5 mL).[5]
-
Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.[4]
-
Cool the reaction mixture to 0°C in an ice bath. Some precipitation of salts may occur.[4]
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature.
-
Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and stir for one hour at room temperature.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica (B1680970) gel.
Protocol for a Small-Scale Test Reaction to Evaluate this compound Activity
This protocol can be used to quickly assess the activity of a new or potentially degraded batch of this compound using a reliable substrate like styrene (B11656).
Materials:
-
This compound (0.28 g)
-
tert-Butanol (1 mL)
-
Water (1 mL)
-
Styrene (0.2 mmol, ~22 µL)
-
Sodium sulfite (0.3 g)
-
Ethyl acetate
-
Small vial with a magnetic stir bar
Procedure:
-
Combine this compound (0.28 g) with tert-butanol (1 mL) and water (1 mL) in a small vial.
-
Stir vigorously at room temperature until the mixture is well-dispersed.
-
Add styrene (0.2 mmol).
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of styrene.
-
After a few hours (or overnight), quench with sodium sulfite (0.3 g) and stir for 30 minutes.
-
Extract with ethyl acetate and analyze the organic layer by TLC or GC to check for the formation of 1-phenyl-1,2-ethanediol.
-
For a more quantitative assessment, the crude product can be analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee). A high conversion and ee (>90%) would indicate a fully active this compound.
Visualizations
The following diagrams illustrate key aspects of the Sharpless asymmetric dihydroxylation and potential issues related to this compound stability.
Caption: Factors leading to the degradation of this compound components.
Caption: A logical workflow for troubleshooting common issues in Sharpless asymmetric dihydroxylation.
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
Validation & Comparative
A Comparative Guide to Alkene Dihydroxylation: AD-mix-β vs. Alternative Methods
For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols is a critical transformation in the construction of complex molecules with biological activity. The Sharpless Asymmetric Dihydroxylation, utilizing the commercially available AD-mix-β, has emerged as a powerful and widely adopted method for achieving high enantioselectivity. This guide provides an objective comparison of AD-mix-β with other prominent dihydroxylation techniques, namely the Upjohn dihydroxylation (OsO₄/NMO) and oxidation with potassium permanganate (B83412) (KMnO₄). The performance of these methods is evaluated based on yield, stereoselectivity, substrate scope, and practical considerations, supported by experimental data and detailed protocols.
Performance Comparison
The choice of a dihydroxylation method is often a balance between the desired stereochemical outcome, reaction efficiency, cost, and the nature of the substrate. While AD-mix-β is renowned for its high enantioselectivity, other methods offer advantages in terms of cost or simplicity for specific applications. The following table summarizes the performance of these three methods for the dihydroxylation of representative alkene substrates.
| Reagent System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| AD-mix-β | Styrene | (R)-1-Phenyl-1,2-ethanediol | 97 | 97 | [1] |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 90 | 95 | [2] | |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | >99 | ||
| Upjohn Dihydroxylation (OsO₄/NMO) | Styrene | 1-Phenyl-1,2-ethanediol | Moderate to High | N/A (racemic) | [1] |
| α-Methylstyrene | 1-Phenyl-1,2-propanediol | ~51 (with byproducts) | N/A (racemic) | [3] | |
| trans-Stilbene | 1,2-Diphenyl-1,2-ethanediol | High | N/A (racemic) | ||
| Potassium Permanganate (KMnO₄) | Styrene | 1-Phenyl-1,2-ethanediol | Moderate to High | N/A (racemic) | [1] |
| α-Methylstyrene | 1-Phenyl-1,2-propanediol | Low to Moderate (over-oxidation is common) | N/A (racemic) | ||
| trans-Stilbene | 1,2-Diphenyl-1,2-ethanediol | Moderate | N/A (racemic) |
Note: Yields and enantiomeric excesses are highly dependent on the specific reaction conditions and substrate. The data presented here is for comparative purposes. The Upjohn and potassium permanganate methods are generally not enantioselective unless chiral ligands are added, which is less common than in the Sharpless procedure.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the dihydroxylation is a key differentiator between these methods.
AD-mix-β (Sharpless Asymmetric Dihydroxylation): This method employs a chiral ligand, (DHQD)₂PHAL, which is a derivative of the cinchona alkaloid dihydroquinidine.[2][4] This ligand coordinates to the osmium tetroxide catalyst, creating a chiral environment that directs the approach of the alkene. This results in a highly enantioselective syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. For AD-mix-β, the hydroxyl groups are typically added to the "top face" or β-face of the alkene when it is drawn in a standard orientation.[4]
Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[5][6] The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol.[5] In the absence of a chiral ligand, the osmium tetroxide can approach the alkene from either face with equal probability, resulting in a racemic mixture of the two enantiomeric diols.[1]
Potassium Permanganate: Similar to osmium tetroxide, the reaction of an alkene with cold, dilute, and basic potassium permanganate proceeds through a cyclic manganate (B1198562) ester intermediate, leading to syn-dihydroxylation.[7] However, this method does not employ a chiral ligand and therefore produces a racemic mixture of diols.[1] A significant drawback of using potassium permanganate is the potential for over-oxidation of the diol, leading to cleavage of the carbon-carbon bond, especially if the reaction temperature is not carefully controlled.[7]
Experimental Protocols
Detailed methodologies for the dihydroxylation of a representative substrate, α-methylstyrene, are provided below.
Sharpless Asymmetric Dihydroxylation of α-Methylstyrene using AD-mix-β
Materials:
-
AD-mix-β
-
Water
-
α-Methylstyrene
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a 1:1 (v/v) mixture of tert-butanol and water.
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until two clear phases are observed.
-
Cool the mixture to 0 °C in an ice bath.
-
Add α-methylstyrene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Upjohn Dihydroxylation of α-Methylstyrene
Materials:
-
α-Methylstyrene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve α-methylstyrene (1 mmol) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (1.2 equivalents) to the solution and stir until dissolved.
-
Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir vigorously for 30-60 minutes.
-
Filter the mixture through a pad of celite if a precipitate forms, washing with acetone.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Dihydroxylation of α-Methylstyrene with Cold, Alkaline Potassium Permanganate
Materials:
-
α-Methylstyrene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethanol (B145695) (or other suitable co-solvent)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve α-methylstyrene (1 mmol) in a suitable solvent such as ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, prepare a pre-cooled (0 °C) aqueous solution of potassium permanganate (1.2 equivalents) and sodium hydroxide (1.2 equivalents).
-
Add the cold permanganate solution dropwise to the stirred alkene solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the brown precipitate dissolves.
-
Filter the mixture to remove any remaining manganese salts.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Visualizing the Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: General experimental workflow for dihydroxylation reactions.
Conclusion
AD-mix-β, through the Sharpless Asymmetric Dihydroxylation, stands as the premier choice for the enantioselective synthesis of vicinal diols, consistently delivering high yields and excellent enantiomeric excesses for a broad range of alkenes. The pre-packaged nature of AD-mix-β also offers significant convenience and reliability.[4]
The Upjohn dihydroxylation provides a reliable method for producing racemic syn-diols and avoids the potential for over-oxidation seen with potassium permanganate. However, it is generally slower and may give lower yields compared to the ligand-accelerated Sharpless protocol.[6]
Potassium permanganate is the most cost-effective reagent for syn-dihydroxylation but suffers from significant drawbacks, including a lack of stereocontrol and a propensity for over-oxidation, which can lead to lower yields of the desired diol.[7] Its use is often limited to applications where cost is the primary concern and stereochemistry is not critical.
For researchers in drug development and complex molecule synthesis, where precise stereochemical control is paramount, AD-mix-β is the superior and often essential tool for achieving the desired chiral diols with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Alkene Dihydroxylation: AD-mix-β vs. Osmium Tetroxide
For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols is a critical transformation in the construction of complex molecules. This guide provides an objective comparison of two prominent methods for achieving this: the Sharpless Asymmetric Dihydroxylation using AD-mix-β and the classical dihydroxylation using osmium tetroxide, often in the context of the Upjohn protocol.
This comparison delves into the performance, scope, and practical considerations of each method, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent and methodology selection.
At a Glance: Key Differences
| Feature | AD-mix-β (Sharpless Asymmetric Dihydroxylation) | Osmium Tetroxide (e.g., Upjohn Dihydroxylation) |
| Stereoselectivity | High enantioselectivity (often >90% ee) | Racemic or achiral products |
| Reagents | Pre-packaged mixture of potassium osmate, a chiral ligand ((DHQD)₂PHAL), potassium ferricyanide (B76249), and potassium carbonate.[1] | Catalytic osmium tetroxide with a stoichiometric co-oxidant (e.g., N-Methylmorpholine N-oxide - NMO).[2][3] |
| Convenience | High; commercially available as a stable, pre-packaged mixture.[1] | Requires handling of highly toxic and volatile osmium tetroxide and separate addition of a co-oxidant. |
| Cost | Generally more expensive per reaction due to the chiral ligand and pre-packaged formulation. | The initial cost of osmium tetroxide is high, but catalytic amounts are used, potentially making it more cost-effective for large-scale reactions if not for the handling and safety overhead. |
| Safety | Significantly safer due to the use of a stable, non-volatile potassium osmate salt.[1] | Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness.[4][5][6][7][8] |
| Substrate Scope | Broad, applicable to a wide range of alkenes, with selectivity influenced by the substitution pattern.[1] | Generally broad, but can be slower and prone to side reactions with certain substrates.[2] |
Performance Data: A Comparative Analysis
The following table summarizes the performance of AD-mix-β and a racemic osmium tetroxide dihydroxylation protocol on various alkene substrates. The racemic dihydroxylation data presented here utilizes quinuclidine (B89598) as a ligand, which has been shown to accelerate the reaction compared to the original Upjohn conditions, providing a robust comparison point.
| Alkene | Method | Yield (%) | Enantiomeric Excess (ee) (%) |
| trans-Stilbene | AD-mix-β | 94 | >99 |
| Racemic (OsCl₃, K₃Fe(CN)₆, Quinuclidine) | 90 | N/A | |
| 1-Decene | AD-mix-β | - | - |
| Racemic (OsCl₃, K₃Fe(CN)₆, Quinuclidine) | 78 | N/A | |
| Styrene | AD-mix-β | 96 | 97 |
| Racemic (OsCl₃, K₃Fe(CN)₆, Quinuclidine) | - | N/A | |
| α-Methylstyrene | AD-mix-β | 98 | 91 |
| Racemic (OsCl₃, K₃Fe(CN)₆, Quinuclidine) | - | N/A |
Data for racemic dihydroxylation from J. Chem. Soc., Perkin Trans. 1, 1999, 1095–1103. Data for AD-mix-β from Myers, A. G. Chem 115 Handout.
Reaction Mechanisms
The dihydroxylation of alkenes by both methods proceeds through a similar core mechanism involving the formation of a cyclic osmate ester intermediate. However, the presence of a chiral ligand in the Sharpless Asymmetric Dihydroxylation is the key to inducing enantioselectivity.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The catalytic cycle begins with the formation of a chiral complex between osmium tetroxide and the dihydroquinidine-based ligand. This complex then undergoes a [3+2] cycloaddition with the alkene, leading to the formation of a cyclic osmate ester. Subsequent hydrolysis releases the chiral diol, and the reduced osmium species is re-oxidized by potassium ferricyanide to regenerate the active catalyst.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Upjohn Dihydroxylation Catalytic Cycle
In the Upjohn protocol, a catalytic amount of osmium tetroxide reacts with the alkene to form the cyclic osmate ester. Hydrolysis then yields the vicinal diol and a reduced osmium(VI) species. The co-oxidant, N-methylmorpholine N-oxide (NMO), is responsible for re-oxidizing the osmium(VI) back to osmium(VIII), thus regenerating the catalyst for the next cycle.[3]
Caption: Catalytic cycle of the Upjohn Dihydroxylation.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β
This protocol is adapted from standard procedures for Sharpless asymmetric dihydroxylation.[9]
Materials:
-
AD-mix-β
-
Water
-
trans-Stilbene
-
Sodium sulfite (B76179)
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol (50 mL) and water (50 mL) is prepared.
-
AD-mix-β (14 g) is added to the solvent mixture and stirred until the two phases are clear and the lower aqueous phase is bright yellow.
-
The mixture is cooled to 0 °C in an ice bath.
-
trans-Stilbene (1.80 g, 10 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (15 g) and stirred for 1 hour.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral diol.
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Upjohn Dihydroxylation of Cyclohexene (B86901)
This protocol is based on the procedure described in Organic Syntheses.
Materials:
-
Osmium tetroxide (catalytic amount)
-
N-Methylmorpholine N-oxide (NMO)
-
Cyclohexene
-
Water
-
Sodium hydrosulfite
Procedure:
-
To a solution of NMO (1.1 equivalents) in a mixture of acetone and water, is added cyclohexene (1.0 equivalent).
-
A catalytic amount of osmium tetroxide (e.g., 0.2 mol%) is added to the stirred solution at room temperature.
-
The reaction is stirred vigorously. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of solid sodium hydrosulfite.
-
The mixture is stirred for 30 minutes, and then the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to give the crude diol, which can be purified by crystallization or chromatography.
Caption: Experimental workflow for the Upjohn Dihydroxylation.
Safety and Handling
A critical point of differentiation between these two methodologies is safety.
Osmium Tetroxide: OsO₄ is a highly toxic, volatile solid with a low odor threshold, meaning toxic concentrations can be present without being easily detected.[4][7] It readily sublimes and can cause severe damage to the eyes, skin, and respiratory tract upon exposure.[4][5][6][7][8] Extreme caution, including the use of a well-ventilated fume hood, double gloves, and eye protection, is mandatory when handling this reagent.[4][5][6][7][8]
AD-mix-β: The AD-mix formulations significantly enhance the safety of osmium-catalyzed dihydroxylations. They contain potassium osmate (K₂OsO₂(OH)₄), a stable and non-volatile salt, which generates the active osmium tetroxide in situ.[1] This eliminates the need to handle the highly hazardous osmium tetroxide directly, making the procedure more amenable to a wider range of laboratory settings.
Conclusion
Both AD-mix-β and classical osmium tetroxide are powerful tools for the dihydroxylation of alkenes. The choice between them hinges on the specific requirements of the synthesis.
For applications where enantioselectivity is paramount, the Sharpless Asymmetric Dihydroxylation with AD-mix-β is the unequivocal choice , offering high yields and excellent enantiomeric excess for a broad range of substrates in a convenient and safer format.
For syntheses where a racemic or achiral diol is sufficient, the Upjohn dihydroxylation using catalytic osmium tetroxide and a co-oxidant like NMO remains a viable and cost-effective option , particularly for large-scale applications. However, the significant safety hazards associated with handling osmium tetroxide must be rigorously addressed through proper laboratory procedures and personal protective equipment. The development of ligand-accelerated racemic dihydroxylations offers an improved alternative to the original Upjohn protocol, often providing higher yields and faster reaction times.[2]
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Validation of AD-mix-β Reaction Results
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Sharpless asymmetric dihydroxylation utilizing AD-mix-β stands as a cornerstone reaction for the stereoselective preparation of vicinal diols. Proper validation of the reaction's outcome is critical to ensure the desired product's purity and stereochemical integrity. This guide provides a comprehensive comparison of the AD-mix-β reaction with a common alternative, the Upjohn dihydroxylation, and details the necessary experimental protocols for reaction execution and result validation.
Performance Comparison: AD-mix-β vs. Upjohn Dihydroxylation
The primary advantage of the Sharpless asymmetric dihydroxylation with AD-mix-β lies in its ability to deliver high enantioselectivity, a feature absent in the racemic Upjohn method. The choice between these methods often depends on whether a racemic or an enantiomerically enriched diol is required. Below is a summary of typical yields and enantiomeric excesses (ee) achieved with AD-mix-β for various alkene substrates, alongside representative yields for the Upjohn dihydroxylation.
| Alkene Substrate | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| trans-Stilbene | Sharpless AD | AD-mix-β, CH₃SO₂NH₂ | >99 | >99 |
| 1-Decene | Sharpless AD | AD-mix-β | 97 | 97 |
| α-Methylstyrene | Sharpless AD | AD-mix-β | 96 | 91 |
| Various Alkenes | Upjohn Dihydroxylation | OsO₄ (cat.), NMO | Generally high | 0 (racemic) |
Experimental Protocols
Accurate and reproducible results hinge on meticulous adherence to experimental procedures. The following sections detail the protocols for performing a Sharpless asymmetric dihydroxylation with AD-mix-β, a comparative Upjohn dihydroxylation, and the subsequent analysis of the product's enantiomeric excess via chiral HPLC.
Sharpless Asymmetric Dihydroxylation using AD-mix-β
This procedure is a general guideline for the dihydroxylation of 1 mmol of an alkene.[1]
Materials:
-
AD-mix-β (1.4 g)
-
Alkene (1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, combine tert-butanol and water (1:1 ratio, 10 mL total for 1 mmol of alkene).
-
Add AD-mix-β (1.4 g for 1 mmol of alkene) to the solvent mixture and stir at room temperature until all solids dissolve, forming two clear phases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for at least 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel.
Upjohn Dihydroxylation
This protocol provides a method for the racemic dihydroxylation of an alkene.[2][3]
Materials:
-
Alkene (1 mmol)
-
N-Methylmorpholine N-oxide (NMO) (1.2 mmol)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, 0.02 mmol)
-
Acetone/Water solvent mixture (e.g., 10:1)
-
Sodium sulfite or bisulfite solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel
Procedure:
-
Dissolve the alkene (1 mmol) in an acetone/water solvent mixture.
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until dissolved.
-
Carefully add a catalytic amount of osmium tetroxide solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite or bisulfite and stir vigorously.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the resulting diol by flash chromatography.
Determination of Enantiomeric Excess by Chiral HPLC
This is a general procedure and the specific column, mobile phase, and conditions should be optimized for the diol product.[4]
Materials:
-
Diol product sample
-
Racemic standard of the diol
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralpak® series)
Procedure:
-
Prepare a standard solution of the racemic diol in the mobile phase.
-
Prepare a solution of the diol product from the AD-mix-β reaction in the mobile phase.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Inject the diol product sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Visualizing the Workflow and Comparison
To further clarify the experimental process and the distinction between the Sharpless and Upjohn methods, the following diagrams have been generated.
References
analytical techniques for AD-mix-beta products
An Objective Guide to Analytical Techniques for Products of Sharpless Asymmetric Dihydroxylation using AD-mix-β
For researchers, scientists, and professionals in drug development, the Sharpless asymmetric dihydroxylation stands as a cornerstone reaction for the stereoselective synthesis of chiral vicinal diols. The commercially available reagent mixture, AD-mix-β, provides a reliable method for this transformation, yielding diols with a predictable stereochemistry.[1] The critical step following synthesis is the accurate determination of the product's enantiomeric excess (e.e.), a key indicator of the reaction's success and the product's suitability for further use.
AD-mix-β is a pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation.[2][3] It contains potassium osmate (the source of the osmium tetroxide catalyst), potassium ferricyanide (B76249) (the re-oxidant), potassium carbonate, and the chiral ligand (DHQD)₂PHAL, an adduct of dihydroquinidine.[2] This specific ligand directs the dihydroxylation to one face of a prochiral alkene, leading to the formation of one enantiomer of the diol in excess.[4][5]
This guide provides a comparative overview of the primary analytical techniques used to characterize the products of reactions employing AD-mix-β, with a focus on determining enantiomeric purity.
Comparison of Key Analytical Techniques
The determination of enantiomeric excess for the resulting chiral diols is paramount. The most common and effective methods are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Chiral Gas Chromatography (GC).
| Technique | Principle | Derivatization Required | Throughput | Key Advantages | Potential Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[6] | Often not required for direct methods. | Medium to High | High resolution and accuracy; well-established and robust technique; preparative scale-up is possible.[7] | Method development can be time-consuming; requires specialized and often expensive chiral columns.[7] |
| NMR Spectroscopy | Diastereomeric differentiation upon addition of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA).[7][8] | Yes (typically for CDAs).[7] | Low to Medium | Provides structural information; relatively fast for individual samples once the method is established; no need for a reference standard of the pure enantiomer.[9] | Lower sensitivity compared to chromatographic methods; may require derivatization; accuracy depends on complete reaction and signal resolution.[7][8] |
| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase within the GC column. | Often required to increase volatility (e.g., silylation). | High | Excellent resolution for volatile compounds; high sensitivity. | Limited to thermally stable and volatile analytes or their derivatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the most common techniques.
Protocol 1: Chiral HPLC Method Development for a Vicinal Diol
This protocol outlines a systematic approach to developing a chiral separation method for a diol product. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[10]
1. Column and Mobile Phase Screening:
-
Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).
-
Mobile Phases:
-
Normal Phase: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20).
-
Polar Organic Mode: Acetonitrile (ACN) / Methanol (MeOH) mixtures.
-
Reversed-Phase: Water / ACN or Water / MeOH mixtures.
-
-
Rationale: Screening across different phase systems is the most efficient way to find an initial condition that shows separation.[10]
2. Analyte Preparation:
-
Prepare a stock solution of the diol product at approximately 1 mg/mL in a solvent compatible with the initial mobile phase (e.g., IPA for normal phase).
3. HPLC System Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied for optimization).
-
Injection Volume: 5 - 10 µL.
-
Detection: Refractive Index (RI) detector if the analyte lacks a UV chromophore. If derivatized with a UV-active group, use a UV detector at an appropriate wavelength.
4. Screening and Optimization:
-
Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and run the isocratic method.
-
If no separation is observed, move to the next mobile phase or column.
-
If partial separation (Resolution, Rs < 1.5) is observed, optimize the mobile phase composition (e.g., vary the percentage of the alcohol modifier in normal phase) to improve resolution.
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (CDA)
This method uses a chiral agent to convert the enantiomeric diols into diastereomers, which will have distinct and quantifiable signals in the ¹H NMR spectrum.[8] Chiral boric acids are excellent CDAs for diols as they form stable cyclic esters.[9][11]
1. Reagents and Materials:
-
Diol Sample: The product from the AD-mix-β reaction.
-
Chiral Derivatizing Agent: A suitable chiral boric acid (e.g., (S)-(+)-N-acetylphenylglycineboronic acid or a custom-synthesized agent).[8][9]
-
Deuterated Solvent: Anhydrous CDCl₃ or C₆D₆.
-
NMR Tube: Standard 5 mm NMR tube.
2. Sample Preparation:
-
In a clean, dry vial, dissolve ~5-10 mg of the diol sample in ~0.6 mL of the deuterated solvent.
-
Add 1.1 to 1.5 molar equivalents of the chiral boric acid CDA to the solution. The CDA is used in slight excess to ensure complete derivatization of the diol.
-
Mix the contents thoroughly until the CDA is fully dissolved. The derivatization reaction is typically fast and occurs at room temperature.[8]
3. NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric derivatives. Protons close to the stereocenter often show the largest chemical shift difference (Δδ).[8]
-
Carefully integrate the two distinct signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100
-
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Workflow for Chiral HPLC Analysis
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Workflow for NMR Analysis with CDA
Caption: Workflow for enantiomeric excess determination by NMR with a CDA.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. AD-mix - Wikipedia [en.wikipedia.org]
- 3. About: AD-mix [dbpedia.org]
- 4. Untitled Document [ursula.chem.yale.edu]
- 5. youtube.com [youtube.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Determining Enantiomeric Excess of AD-mix-β Products
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Sharpless asymmetric dihydroxylation using AD-mix-β is a cornerstone reaction for generating chiral diols.[1] The subsequent accurate determination of the enantiomeric excess (ee) of these products is a critical step for ensuring the efficacy, safety, and quality of chiral molecules.[2][3] This guide provides an objective comparison of the principal analytical techniques for this purpose, supported by experimental data and detailed methodologies.
The primary methods for quantifying the enantiomeric composition of chiral diols include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4][5] More specialized techniques such as Capillary Electrophoresis (CE) and Circular Dichroism (CD) spectroscopy also offer viable alternatives.[2][3] The choice of method is often dictated by factors including the physicochemical properties of the diol, required accuracy, sample throughput, and available instrumentation.[4]
Comparative Analysis of Key Techniques
Chromatographic methods are often considered the "gold standard" for their high accuracy and resolution in separating and quantifying enantiomers.[4] NMR spectroscopy, particularly with the use of chiral derivatizing or solvating agents, provides a rapid, non-separative approach that is highly advantageous for reaction monitoring.[2][3]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[4] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[4] | Diastereomeric differentiation in the presence of a chiral derivatizing or solvating agent.[3][4] |
| Derivatization | Often not required for direct analysis.[3] | May be required to increase volatility and thermal stability. | Typically required to form diastereomers with distinct NMR signals.[3] |
| Accuracy | High | High | Good to High |
| Precision | High | High | Good |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Moderate to Low |
| Analysis Time | Medium (minutes per sample) | Medium to Fast (minutes per sample) | Fast (minutes per individual sample)[3] |
| Throughput | Medium[3] | Medium | Low to Medium[3] |
| Key Advantages | High resolution, well-established, versatile.[3][4] | Excellent resolution for volatile compounds.[4] | Provides structural information, no physical separation needed.[3] |
| Limitations | Method development can be time-consuming, requires specialized columns.[3] | Analyte must be volatile and thermally stable.[5] | Lower sensitivity, potential for signal overlap, requires chiral agents.[3] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the direct separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).
-
Column: A chiral column is essential. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are commonly used for diol separations.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol (B130326) (e.g., 90:10 v/v) is typical for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the analyte absorbs, for instance, 220 nm.[2]
-
Sample Preparation: The diol product is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[2]
-
Injection Volume: A small volume, typically 5-10 µL, is injected.[2]
-
Data Analysis: The peak areas corresponding to the two enantiomers (A1 and A2) are integrated. The enantiomeric excess is calculated using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[2]
Chiral Gas Chromatography (GC)
For diols that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.
Methodology:
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative).
-
Injector and Detector Temperature: Commonly set around 250°C.[2]
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C and ramping to 180°C at 5°C/min to ensure good separation.[2]
-
Carrier Gas: Helium or hydrogen.
-
Sample Preparation: If the diol is not sufficiently volatile, derivatization to a more volatile ester or ether is necessary. The sample is dissolved in a suitable solvent like dichloromethane (B109758) to a concentration of ~1 mg/mL.[2]
-
Injection Volume: Typically 1 µL with a split injection.[2]
-
Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can determine enantiomeric excess without the need for chromatographic separation by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). This forms diastereomeric complexes which exhibit distinct signals in the NMR spectrum.
Methodology using a Chiral Derivatizing Agent (e.g., Boronic Acid-based):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: A chiral derivatizing agent such as a chiral boronic acid. A three-component system using 2-formylphenylboronic acid and an enantiopure amine like α-methylbenzylamine is effective for diols.[6][7]
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN).[3]
-
Sample Preparation:
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to the two diastereomers.
-
Integrate these distinct signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.[3]
-
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the primary analytical methods.
Caption: General experimental workflow for determining the enantiomeric excess of chiral diols.
Caption: Logical comparison of primary methods for enantiomeric excess determination.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to AD-mix-beta and its Alternatives for Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation stands as a cornerstone reaction in modern organic synthesis, enabling the stereoselective synthesis of chiral vicinal diols, which are crucial building blocks for many pharmaceuticals and natural products.[1][2][3][4] At the forefront of this methodology is the commercially available AD-mix-beta, a reagent that has simplified the process of creating these valuable chiral molecules. However, the landscape of asymmetric dihydroxylation is continually evolving, with the development of alternative catalysts aimed at addressing the cost and toxicity associated with the osmium catalyst in AD-mixes.
This guide provides an objective comparison of the performance of this compound with prominent alternatives, supported by experimental data. We will delve into the composition and mechanism of these systems, present a detailed comparison of their performance, and provide comprehensive experimental protocols.
At a Glance: this compound vs. Alternatives
The choice of catalyst for asymmetric dihydroxylation is often a balance between efficiency, cost, and substrate scope. While this compound remains a highly reliable and effective reagent, alternatives utilizing more earth-abundant and less toxic metals such as iron and manganese are gaining traction.
This compound is a pre-packaged, stable mixture of reagents for the Sharpless asymmetric dihydroxylation. Its key components include:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric reoxidant that regenerates the osmium catalyst in the catalytic cycle.
-
Potassium carbonate (K₂CO₃): A base to maintain the optimal reaction pH.
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether): The chiral ligand that dictates the stereochemical outcome.[1]
The pseudoenantiomeric nature of the dihydroquinidine (B8771983) (DHQD) based ligand in this compound is responsible for its stereoselectivity, typically adding the hydroxyl groups to the "top face" of an alkene drawn in a horizontal orientation.[1][5] Its counterpart, AD-mix-alpha, contains the (DHQ)₂PHAL ligand and delivers the hydroxyl groups to the "bottom face".
Alternative Catalysts: Concerns over the cost and toxicity of osmium have spurred the development of catalysts based on more benign metals. The most promising alternatives include:
-
Iron-based catalysts: These systems often utilize a non-heme iron complex with a chiral ligand and use hydrogen peroxide as the oxidant. While promising, they can sometimes suffer from lower yields and the formation of epoxide byproducts.
-
Manganese-based catalysts: Manganese complexes, also often paired with hydrogen peroxide, have emerged as effective catalysts for the syn-dihydroxylation of a range of alkenes, including electron-deficient ones.[6]
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in the asymmetric dihydroxylation of various olefins. It is important to note that reaction conditions for the alternative catalysts are often optimized for the specific system and may differ from the standard Sharpless protocol.
| Olefin | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (e.e., %) |
| Styrene | This compound | K₃Fe(CN)₆ | 94 | 97 |
| Iron(II) complex with chiral bipyrrolidine ligand | H₂O₂ | ~70-80 | ~90 | |
| Manganese complex with chiral carboxylato ligand | H₂O₂ | High | High | |
| trans-Stilbene | This compound | K₃Fe(CN)₆ | 98 | >99 |
| Iron-based catalyst | H₂O₂ | Moderate | Moderate-High | |
| Manganese-based catalyst | H₂O₂ | High | High | |
| 1-Dodecene | This compound | K₃Fe(CN)₆ | ~85-95 | ~95 |
| Iron-based catalyst | H₂O₂ | Data not readily available | Data not readily available | |
| Manganese-based catalyst | H₂O₂ | Data not readily available | Data not readily available | |
| Diethyl Fumarate | This compound | K₃Fe(CN)₆ | Low (electron-deficient) | Moderate |
| Manganese catalyst with pyridine-2-carboxylic acid | H₂O₂ | >95 (d,l-diethyl tartrate) | N/A (racemic product) |
Note: The data presented is compiled from various sources and is for comparative purposes. Yields and e.e. values are highly dependent on the specific reaction conditions, substrate purity, and scale.
Catalytic Cycle and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the catalytic cycle of the Sharpless asymmetric dihydroxylation and a general experimental workflow.
Detailed Experimental Protocols
Sharpless Asymmetric Dihydroxylation using this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Water
-
Alkene
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene). Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the inorganic salts may precipitate.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred, cooled reaction mixture.
-
Reaction: Continue to stir the mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. Reactions are typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue to stir for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel to afford the pure product.
Iron-Catalyzed Asymmetric Dihydroxylation (General Protocol)
This is a representative protocol and will vary depending on the specific iron catalyst and ligand used.
Materials:
-
Iron(II) salt (e.g., Fe(OTf)₂)
-
Chiral ligand (e.g., a derivative of bipyrrolidine)
-
Alkene
-
Solvent (e.g., acetonitrile)
-
Hydrogen peroxide (aqueous solution, typically 30%)
-
Sodium sulfite
Procedure:
-
Catalyst Formation: In a reaction vessel under an inert atmosphere, dissolve the iron(II) salt and the chiral ligand in the solvent. Stir the mixture at room temperature to form the catalyst complex.
-
Substrate Addition: Add the alkene to the catalyst solution.
-
Oxidant Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add the aqueous hydrogen peroxide solution dropwise over a period of time.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Manganese-Catalyzed Asymmetric Dihydroxylation (General Protocol)
This is a representative protocol and will vary depending on the specific manganese catalyst and ligand used.
Materials:
-
Manganese salt (e.g., MnSO₄)
-
Chiral ligand (e.g., a chiral carboxylic acid)
-
Alkene
-
Solvent system (e.g., a mixture of organic solvent and buffer)
-
Hydrogen peroxide (aqueous solution)
-
Sodium sulfite
Procedure:
-
Catalyst Preparation: In a reaction flask, prepare the manganese catalyst by mixing the manganese salt and the chiral ligand in the chosen solvent system.
-
Substrate Addition: Add the alkene to the catalyst mixture.
-
Oxidant Addition: Cool the reaction mixture to the desired temperature and add the hydrogen peroxide solution, often slowly via a syringe pump.
-
Reaction: Stir the reaction at the specified temperature for the required time, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with a reducing agent like sodium sulfite. Extract the product, dry the organic phase, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion
This compound remains a highly effective and user-friendly reagent for asymmetric dihydroxylation, consistently delivering high yields and excellent enantioselectivities for a broad range of olefins. Its pre-packaged nature simplifies experimental setup and enhances reproducibility. However, the development of osmium-free alternatives, particularly those based on iron and manganese, offers a promising path towards more sustainable and cost-effective methods for the synthesis of chiral diols. While these newer systems are still under active development and may not yet match the broad applicability and simplicity of the Sharpless method for all substrates, they represent a significant advancement in the field of asymmetric catalysis. The choice of catalyst will ultimately depend on the specific research or development goals, taking into account factors such as substrate scope, desired enantioselectivity, cost, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: AD-mix-β versus Enzymatic Dihydroxylation for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols is a critical transformation in the construction of complex chiral molecules. Two prominent methods for achieving this are the Sharpless asymmetric dihydroxylation using AD-mix-β and enzymatic dihydroxylation, typically employing dioxygenase enzymes. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection.
At a Glance: Key Differences
| Feature | AD-mix-β (Sharpless Dihydroxylation) | Enzymatic Dihydroxylation (e.g., Toluene Dioxygenase) |
| Catalyst | Osmium tetroxide with a chiral ligand ((DHQD)₂PHAL) | Whole-cell biocatalyst (e.g., recombinant E. coli) expressing a dioxygenase |
| Substrate Scope | Broad; effective for a wide range of alkenes (mono-, di-, tri-, and some tetra-substituted) | Generally more specific; excels with aromatic and some cyclic aliphatic alkenes |
| Reaction Conditions | Typically biphasic (t-BuOH/H₂O), 0°C to room temperature | Aqueous buffer, typically at or near physiological temperatures (e.g., 30-37°C) |
| Reagents | Stoichiometric oxidant (K₃Fe(CN)₆), base (K₂CO₃), osmium catalyst, chiral ligand | Whole cells, substrate, buffer, often a co-solvent and a carbon source for the cells |
| Stereoselectivity | Generally high to excellent enantioselectivity, predictable with mnemonic | Often excellent enantioselectivity, but can be substrate-dependent |
| Environmental Impact | Use of a toxic heavy metal (osmium) and stoichiometric inorganic oxidant | "Greener" process using a biocatalyst in aqueous media |
| Scalability | Well-established for both lab and industrial scale | Can be scalable, but may require fermentation expertise and optimization |
Performance Comparison: A Quantitative Look
Direct side-by-side comparisons of AD-mix-β and enzymatic dihydroxylation on a wide range of identical substrates are not extensively documented in the literature. However, by compiling data from various sources, we can get a comparative sense of their performance on representative substrates.
| Substrate | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Styrene | AD-mix-β | 98 | 97 | [1] |
| trans-Stilbene | AD-mix-β | 72-75 (recrystallized) | 90 (crude), >99 (recrystallized) | [2] |
| 1-Decene | AD-mix-β | 90 | 94 | [1] |
| Methyl trans-cinnamate | AD-mix-β | 97 | 94 | [1] |
| Indene | Manganese-Catalyzed AD (related chemical method) | 92 | 90 | [1] |
Experimental Protocols: A Step-by-Step Guide
Sharpless Asymmetric Dihydroxylation with AD-mix-β
This protocol is adapted from a standard procedure for the dihydroxylation of an alkene.[3][4]
Materials:
-
AD-mix-β
-
Water
-
Alkene substrate (e.g., trans-Stilbene)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until two clear phases are observed and the aqueous layer turns orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Upon completion of the reaction, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Whole-Cell Enzymatic Dihydroxylation
This protocol represents a general workflow for a whole-cell biotransformation using recombinant E. coli expressing a dioxygenase.[5]
Materials:
-
Recombinant E. coli cells expressing the desired dioxygenase (e.g., Toluene Dioxygenase)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Substrate (e.g., an aromatic compound)
-
Co-solvent (e.g., DMSO or ethanol, if needed for substrate solubility)
-
Carbon source (e.g., glucose)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate for extraction
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for purification
Procedure:
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C. Induce the expression of the dioxygenase with an inducer (e.g., IPTG) when the cell culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8). Continue incubation at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be washed with buffer and used directly or stored frozen.
-
Biotransformation: Resuspend the cell pellet in the reaction buffer to a desired cell density. Add the substrate (often dissolved in a minimal amount of a water-miscible co-solvent) and a carbon source to the cell suspension.
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) for a predetermined time (typically several hours to a day). Reaction progress can be monitored by techniques such as GC-MS or HPLC.
-
Work-up: Centrifuge the reaction mixture to pellet the cells.
-
Extraction: Extract the supernatant with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting diol by column chromatography on silica gel.
Mechanistic Insights and Workflows
AD-mix-β: The Sharpless Catalytic Cycle
The Sharpless asymmetric dihydroxylation proceeds through a well-defined catalytic cycle. The chiral ligand, (DHQD)₂PHAL in AD-mix-β, coordinates to osmium tetroxide to form a chiral active catalyst. This complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the diol and a reduced osmium species. A stoichiometric co-oxidant, potassium ferricyanide, regenerates the active osmium(VIII) catalyst.
Enzymatic Dihydroxylation: A Whole-Cell Biotransformation Workflow
The workflow for enzymatic dihydroxylation using a whole-cell system involves several distinct stages, from preparing the biocatalyst to isolating the final product.
Concluding Remarks
Both AD-mix-β and enzymatic dihydroxylation offer highly effective and stereoselective routes to chiral vicinal diols. The choice between these two methodologies will ultimately depend on the specific substrate, desired scale of the reaction, available laboratory resources, and environmental considerations.
-
AD-mix-β provides a robust, predictable, and broadly applicable chemical method that is well-suited for a diverse range of alkenes. Its commercially available, pre-packaged formulation offers convenience and reliability.[6][7]
-
Enzymatic dihydroxylation represents a powerful, "green" alternative, particularly for the synthesis of diols from aromatic precursors.[8] While potentially requiring more upfront investment in molecular biology and fermentation development, it can offer excellent stereoselectivity under mild, aqueous conditions.
For drug development professionals and scientists working on complex syntheses, having both of these methodologies in the synthetic chemist's toolbox provides a significant advantage in accessing a wide array of chiral building blocks.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. orgsyn.org [orgsyn.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Untitled Document [ursula.chem.yale.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to AD-mix-beta for Asymmetric Dihydroxylation: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the synthesis of chiral diols is a critical step in the development of new therapeutics and fine chemicals. The Sharpless Asymmetric Dihydroxylation, utilizing the commercially available AD-mix-beta, has long been a reliable method for this transformation. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to inform strategic decisions in catalyst selection.
Executive Summary
This compound offers a convenient and highly effective solution for the asymmetric dihydroxylation of a wide range of olefins, consistently delivering high enantioselectivity. However, its cost, driven by the chiral ligand and the osmium catalyst, necessitates a careful evaluation of alternatives. This guide provides a cost-benefit analysis of this compound against two primary alternatives: in-house preparation of the catalyst mixture and the use of other catalytic systems, such as Jacobsen's catalyst and biocatalysis. While this compound provides a ready-to-use, reliable option, in-house preparation can offer significant cost savings for large-scale applications, provided the initial investment in time and resources for component sourcing and preparation is feasible. Alternative catalysts like Jacobsen's catalyst, while primarily used for epoxidation, and emerging biocatalytic methods present their own sets of advantages and disadvantages in terms of cost, substrate scope, and reaction conditions.
Cost-Benefit Analysis
The decision to use a particular catalytic system is often a trade-off between cost, convenience, and performance. Below is a detailed breakdown of the costs associated with this compound and its alternatives.
In-House Preparation vs. Commercial this compound
This compound is a pre-packaged mixture containing the chiral ligand ((DHQD)2PHAL), a source of osmium tetroxide (Potassium Osmate), a re-oxidant (Potassium Ferricyanide), and a base (Potassium Carbonate)[1]. While purchasing the pre-mixed formulation from suppliers like Sigma-Aldrich offers convenience and lot-to-lot consistency, preparing the mixture in-house can be more economical, especially for large-scale syntheses.
Table 1: Cost Comparison of Commercial this compound vs. In-House Preparation
| Component | Commercial this compound (10g) | In-House Preparation (Cost per 10g of mix) |
| (DHQD)2PHAL | - | ~$2.50 (for 0.016 mmol)[2] |
| Potassium Osmate Dihydrate | - | ~$0.65 (for 0.007 mmol)[3] |
| Potassium Ferricyanide | - | ~$0.05 (for 4.988 mmol)[4][5] |
| Potassium Carbonate | - | ~$0.01 (for 4.988 mmol)[6][7][8] |
| Total Cost | ~$27.00 [9] | ~$3.21 |
Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity purchased. The in-house preparation cost does not include labor and overhead.
Comparison with Alternative Catalytic Systems
Beyond the Sharpless dihydroxylation, other methods for creating chiral diols exist, each with its own cost and performance characteristics.
Table 2: Cost and Performance Overview of this compound and Alternatives
| Catalyst System | Key Features | Estimated Cost | Advantages | Disadvantages |
| This compound | Osmium-catalyzed, cinchona alkaloid ligand | ~$2.70/g (commercial mix) | High enantioselectivity for a broad range of substrates, predictable stereochemistry, commercially available as a convenient mix.[8][10] | High cost of osmium and ligand, toxicity of osmium tetroxide.[8] |
| Jacobsen's Catalyst | Manganese-salen complex | ~$800-950/kg[11] | Primarily used for asymmetric epoxidation, which can be followed by hydrolysis to yield diols. Lower cost metal catalyst.[2][12] | Dihydroxylation is a two-step process, potentially lower yields and enantioselectivity for diols compared to direct dihydroxylation. |
| Biocatalysis (Enzymes) | Dioxygenases, peroxygenases | Varies greatly depending on enzyme and scale. Can be cost-effective at large scale.[4][13][14] | Environmentally friendly (mild conditions, non-toxic), high selectivity for specific substrates.[15] | Substrate scope can be limited, enzyme stability and cost at small scale can be prohibitive.[13] |
Performance Comparison: Experimental Data
The choice of catalyst is ultimately guided by its performance with a specific substrate. The following table summarizes experimental data for the asymmetric dihydroxylation of styrene (B11656), a common benchmark substrate.
Table 3: Comparative Performance for the Asymmetric Dihydroxylation of Styrene
| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 94 | 97 | [16] |
| Jacobsen's Catalyst (via epoxidation/hydrolysis) | ~85 (epoxidation step) | >97 (for epoxide) | [17] |
| Biocatalysis (Rhodotorula glutinis) | 19 (diol) | 39 (diol) | [18] |
| Biocatalysis (E. coli expressing SMO and EH) | 91 (epoxide) | 99 (epoxide) | [11] |
Note: The data for Jacobsen's catalyst refers to the epoxidation step. The subsequent hydrolysis to the diol may affect the overall yield. Biocatalytic results can vary significantly based on the specific enzyme and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for the key methods discussed.
Sharpless Asymmetric Dihydroxylation using this compound
This protocol is adapted from literature procedures for the dihydroxylation of an alkene.[19][20]
Materials:
-
This compound
-
Water
-
Alkene
-
Sodium sulfite (B76179)
Procedure:
-
In a round-bottom flask, combine this compound (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).
-
Stir the mixture at room temperature until two clear phases are observed, with the lower aqueous phase being bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica (B1680970) gel.
Asymmetric Epoxidation using Jacobsen's Catalyst
This protocol is a general procedure for the epoxidation of unfunctionalized alkenes.[7]
Materials:
-
Jacobsen's catalyst
-
Alkene
-
Buffered bleach solution (e.g., commercial bleach buffered to pH 11.3 with Na2HPO4 and NaOH)
Procedure:
-
Dissolve the alkene (0.5 g) and Jacobsen's catalyst (10 mol %) in dichloromethane (5 mL) in an Erlenmeyer flask.
-
Add the buffered bleach solution (~0.55 M in NaOCl, pH 11.3) to the vigorously stirred alkene solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography.
-
The resulting epoxide can be hydrolyzed to the corresponding diol using acidic or basic conditions.
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures can aid in understanding and optimizing the synthetic process.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
Conclusion
The choice between commercially available this compound, in-house preparation, or alternative catalytic systems depends on a variety of factors including the scale of the reaction, cost constraints, the specific substrate, and the desired level of convenience.
-
This compound remains the gold standard for its reliability, broad substrate scope, and high enantioselectivity, making it an excellent choice for small-scale and research applications where convenience is paramount.
-
In-house preparation of the AD-mix offers a significant cost advantage for larger-scale syntheses, but requires an initial investment in sourcing and preparing the individual components.
-
Jacobsen's catalyst provides a more cost-effective metal catalyst for asymmetric oxidation, but its primary application is epoxidation, requiring a subsequent step for diol formation.
-
Biocatalysis is a promising green alternative with the potential for high selectivity and cost-effectiveness at an industrial scale, though its substrate scope and the initial cost of enzyme screening and optimization can be a barrier for smaller-scale research.
Ultimately, a thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate and cost-effective method for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. imarcgroup.com [imarcgroup.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. solidzymes.com [solidzymes.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 13. Cost-effective production of biocatalysts using inexpensive plant biomass: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effective production of biocatalysts using inexpensive plant biomass: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocatalysts convert styrene into valuable epoxides with high selectivity - European Coatings [european-coatings.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. mmore500.com [mmore500.com]
- 18. researchgate.net [researchgate.net]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. rroij.com [rroij.com]
A Comparative Guide to the Reproducibility of AD-mix-β Experiments in Sharpless Asymmetric Dihydroxylation
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the Sharpless asymmetric dihydroxylation stands as a cornerstone reaction for the creation of chiral diols. The commercially available AD-mix-β formulation provides a convenient and generally reliable method for achieving this transformation. This guide offers a comprehensive comparison of AD-mix-β performance, delves into the critical factors influencing its reproducibility, and provides detailed experimental protocols to aid in achieving consistent and predictable results.
The reproducibility of the Sharpless asymmetric dihydroxylation using AD-mix-β is generally high, provided that key experimental parameters are carefully controlled. The primary sources of variability in yield and enantiomeric excess (e.e.) stem from factors such as reaction temperature, pH, the nature of the substrate, and the solvent system employed. While AD-mix-β is designed to provide a standardized set of reagents, subtle variations in these conditions can lead to deviations in the outcome.
Comparative Performance of AD-mix-α vs. AD-mix-β
The choice between AD-mix-α and AD-mix-β is primarily dictated by the desired enantiomer of the diol product, as they contain pseudoenantiomeric chiral ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, respectively.[1] While both are highly effective, their performance in terms of chemical yield and enantiomeric excess can vary depending on the specific alkene substrate. The following table, based on literature data, summarizes the comparative performance for a selection of alkenes.[1]
| Alkene Substrate | Reagent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Styrene | AD-mix-α | 95 | 97 |
| AD-mix-β | 96 | 98 | |
| trans-Stilbene | AD-mix-α | 98 | >99 |
| AD-mix-β | 99 | >99 | |
| 1-Decene | AD-mix-α | 92 | 91 |
| AD-mix-β | 94 | 94 | |
| α-Methylstyrene | AD-mix-α | 85 | 88 |
| AD-mix-β | 88 | 90 |
Note: These values are indicative and can be influenced by reaction conditions and scale. They are presented for comparative purposes.[1]
Factors Influencing Reproducibility
To ensure high reproducibility in AD-mix-β experiments, meticulous control over the following parameters is crucial:
-
Temperature: The Sharpless asymmetric dihydroxylation is typically conducted at low temperatures (0 °C) to enhance enantioselectivity. Temperature fluctuations can impact the reaction rate and the stability of the catalytic species, leading to variability in both yield and e.e. For some less reactive alkenes, the reaction may be allowed to warm to room temperature, but this should be done in a controlled manner.[1]
-
pH: The reaction is sensitive to pH. The potassium carbonate included in the AD-mix is intended to maintain a basic environment, which is optimal for the reaction.[1] Studies have shown that maintaining a constant pH can lead to improved reaction rates and higher enantioselectivities.[2] For instance, for terminal olefins, a constant pH of 10.0 at room temperature has been shown to yield higher enantioselectivities compared to reactions without pH control.[2]
-
Solvent System: The standard solvent system is a 1:1 mixture of tert-butanol (B103910) and water. The ratio of these solvents can influence the solubility of the reagents and the substrate, which in turn can affect the reaction kinetics and enantioselectivity.
-
Substrate Purity: The purity of the alkene substrate is paramount. Impurities can potentially interfere with the catalyst, leading to lower yields and enantioselectivity.
-
Stirring Rate: The reaction mixture is heterogeneous. Vigorous and consistent stirring is necessary to ensure proper mixing of the organic and aqueous phases, which is critical for a reproducible reaction rate.[1]
Experimental Protocols
Adherence to a well-defined experimental protocol is fundamental for reproducibility. Below are detailed methodologies for a typical Sharpless asymmetric dihydroxylation using AD-mix-β.
General Procedure for Asymmetric Dihydroxylation
This protocol is adapted from established procedures for the dihydroxylation of 1 mmol of an alkene.[1][3]
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene substrate (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Experimental workflow for Sharpless asymmetric dihydroxylation.
The catalytic cycle of the Sharpless asymmetric dihydroxylation is a key aspect of the reaction's efficiency.
Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
Unveiling the Fleeting Intermediates of AD-mix-β Catalysis: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for process optimization and innovation. The Sharpless Asymmetric Dihydroxylation (AD), a cornerstone of stereoselective synthesis, proceeds through transient intermediates that have proven challenging to characterize directly. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of reaction intermediates in the AD-mix-β catalyzed dihydroxylation, supported by available experimental data and theoretical calculations.
The AD-mix-β formulation, a commercially available reagent mixture, facilitates the enantioselective conversion of alkenes to vicinal diols.[1] Its key components include a potassium osmate (K₂OsO₂(OH)₄) as the osmium tetroxide source, a chiral ligand ((DHQD)₂PHAL), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the reoxidant, and potassium carbonate (K₂CO₃) to maintain a basic pH.[1][2] The widely accepted mechanism involves the [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene to form a cyclic osmate ester intermediate.[3] This intermediate is then hydrolyzed to yield the diol and a reduced osmium species, which is subsequently reoxidized to complete the catalytic cycle.[4]
The Challenge of Characterizing Transient Species
Direct spectroscopic observation of the intermediates in the AD-mix-β catalytic cycle is notoriously difficult due to their low concentration and short lifetimes. The reaction is designed to be catalytic, meaning the concentration of any osmium-containing intermediate is inherently low. Furthermore, the rapid hydrolysis of the osmate ester to the diol product makes its isolation and characterization challenging.
Spectroscopic Approaches: A Comparative Analysis
Despite the challenges, various spectroscopic techniques have been employed to probe the AD reaction and characterize related, more stable osmate ester analogs. This section compares the utility of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Performance: NMR spectroscopy is a powerful tool for structural elucidation in solution. However, for the direct observation of AD-mix-β intermediates, its application is limited by the low concentration of the paramagnetic Os(VI) species, which can lead to broad, difficult-to-detect signals.
Alternative Approaches & Supporting Data: To circumvent these limitations, researchers have successfully characterized stable, isolable osmate ester analogs. These studies provide valuable insight into the expected spectroscopic signatures of the transient intermediates. For example, the ¹H and ¹³C NMR spectra of stable osmate esters formed from diols and potassium osmate with a non-chiral ligand like TMEDA (tetramethylethylenediamine) have been reported.[5][6] These studies confirm the formation of the cyclic ester and can be used to benchmark computational predictions.
Computational NMR Prediction: In the absence of direct experimental data, computational methods like Density Functional Theory (DFT) have become invaluable for predicting the NMR spectra of proposed intermediates.[1][7][8] By calculating the expected chemical shifts of the osmate ester intermediate, researchers can gain confidence in its proposed structure and reactivity.
Infrared (IR) Spectroscopy
Performance: In-situ IR spectroscopy is a potent technique for monitoring changes in functional groups during a reaction. The formation of the C-O bonds in the osmate ester and the disappearance of the C=C bond of the alkene could theoretically be monitored in real-time.
Alternative Approaches & Supporting Data: While direct in-situ IR data for the AD-mix-β reaction is scarce in the literature, the characteristic vibrational frequencies of osmate esters have been studied in other contexts. The Os=O stretches and C-O stretches of stable osmate esters provide a reference point for what might be expected in the transient species.[9]
Computational IR Prediction: DFT calculations can accurately predict the vibrational frequencies of proposed intermediates.[10][11][12] These theoretical spectra can guide the search for experimental evidence and aid in the interpretation of complex in-situ IR data.
Mass Spectrometry (MS)
Performance: Mass spectrometry is highly sensitive and can detect species at very low concentrations. Electrospray Ionization (ESI-MS) is a soft ionization technique that could potentially be used to detect the osmate ester intermediate directly from the reaction mixture.
Challenges: The high reactivity and instability of the osmate ester make its detection by MS challenging. It may readily hydrolyze or fragment in the mass spectrometer. To date, there is a lack of published ESI-MS data directly identifying the key osmate ester intermediate from a live AD-mix-β reaction.
UV-Visible (UV-Vis) Spectroscopy
Performance: UV-Vis spectroscopy is well-suited for kinetic analysis and for monitoring changes in the oxidation state of the metal center. The transition from Os(VIII) to Os(VI) during the cycloaddition and back to Os(VIII) upon reoxidation is accompanied by changes in the UV-Vis spectrum.
Supporting Experimental Data: Kinetic studies using UV-Vis spectroscopy have been successfully employed to monitor the progress of osmium-catalyzed dihydroxylation reactions.[13][14] These studies can provide evidence for the formation of Os(VI) intermediates by observing the decay of the Os(VIII) signal and the appearance of new absorption bands. For instance, the speciation of Os(VIII) and Os(IV) has been characterized by UV-Vis spectrophotometry, providing a basis for monitoring these oxidation states in a catalytic cycle.[15]
Summary of Spectroscopic Data
Due to the transient nature of the AD-mix-β reaction intermediates, a complete experimental spectroscopic dataset is not available in the literature. The following table summarizes the types of data that are available, primarily from studies of stable analogs and computational predictions, which serve as valuable comparisons.
| Spectroscopic Technique | Information Gained on Intermediates | Available Data for Comparison |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. | ¹H and ¹³C NMR data for stable, isolated osmate ester analogs.[5][6] Computationally predicted chemical shifts for the transient osmate ester intermediate.[1][7][8] |
| IR Spectroscopy | Monitors the formation and disappearance of functional groups (e.g., C=C, C-O, Os=O). | IR spectra of stable osmate esters showing characteristic Os=O and C-O stretching frequencies.[9] Computationally predicted vibrational frequencies for the osmate ester intermediate.[10][11][12] |
| Mass Spectrometry | Can provide the molecular weight of intermediates, confirming their elemental composition. | Limited direct experimental data for transient intermediates. ESI-MS is a potential but challenging technique. |
| UV-Vis Spectroscopy | Monitors the change in the osmium oxidation state (Os(VIII) to Os(VI) and back), allowing for kinetic analysis of the reaction. | UV-Vis spectra of Os(VIII) and Os(VI) species.[15] Kinetic data from UV-Vis monitoring of related osmium-catalyzed dihydroxylation reactions.[13] |
Experimental Protocols
Detailed experimental protocols for the in-situ spectroscopic analysis of the AD-mix-β reaction are not well-established in the literature due to the aforementioned challenges. However, below are generalized methodologies for the key techniques discussed, based on their application to related systems.
In-Situ NMR Spectroscopy (Hypothetical Protocol)
-
Sample Preparation: In an NMR tube, dissolve the alkene substrate in a deuterated solvent mixture that mimics the reaction conditions (e.g., t-BuOH-d₁₀/D₂O).
-
Initiation: Cool the sample to the reaction temperature (e.g., 0 °C) in the NMR spectrometer. Inject a solution of AD-mix-β into the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹H or ¹³C NMR spectra over time.
-
Analysis: Analyze the spectral series for the appearance of new signals corresponding to the intermediate and the disappearance of starting material signals. Compare observed shifts to computationally predicted values.
In-Situ IR (ATR-FTIR) Spectroscopy
-
Setup: Use an attenuated total reflectance (ATR) probe immersed in the reaction vessel.
-
Background Spectrum: Record a background spectrum of the solvent and any soluble reagents before the addition of the alkene.
-
Reaction Monitoring: Add the alkene to the AD-mix-β solution and immediately begin collecting IR spectra at regular intervals.
-
Data Analysis: Subtract the background spectrum from the reaction spectra to observe changes in the absorbance bands corresponding to the alkene C=C bond and the expected C-O and Os=O bonds of the osmate ester.
UV-Vis Kinetic Analysis
-
Sample Preparation: Prepare a solution of AD-mix-β in a suitable solvent system (e.g., t-BuOH/water) in a cuvette.
-
Reaction Initiation: Place the cuvette in a temperature-controlled spectrophotometer and inject the alkene substrate.
-
Data Collection: Monitor the change in absorbance at a wavelength characteristic of the Os(VIII) species over time.
-
Kinetic Modeling: Analyze the absorbance vs. time data to determine the reaction order and rate constants.
Visualizing the Catalytic Cycle and Workflow
To provide a clearer understanding of the AD-mix-β reaction and the workflow for its analysis, the following diagrams have been generated using the DOT language.
References
- 1. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Density function theory (DFT) calculated infrared absorption spectra for nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of AD-mix-beta
For researchers, scientists, and drug development professionals utilizing AD-mix-beta in Sharpless Asymmetric Dihydroxylation, ensuring safe and compliant disposal of residual reagents and reaction waste is paramount. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, minimizing risk and environmental impact.
This compound is a popular reagent mixture that facilitates the enantioselective synthesis of vicinal diols from alkenes. The mixture typically contains potassium ferricyanide (B76249), potassium carbonate, a chiral ligand ((DHQD)₂PHAL), and a catalytic amount of a potassium osmate salt. While a powerful synthetic tool, the components of this compound and the resulting reaction byproducts necessitate careful disposal procedures due to their reactivity and toxicity.
Key Safety Considerations
Before initiating any disposal protocol, it is crucial to be aware of the primary hazards associated with this compound:
-
Toxicity of Osmium: The mixture contains a catalytic amount of an osmium salt, which can be oxidized to osmium tetroxide (OsO₄). Osmium tetroxide is highly toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract.
-
Cyanide Hazard: this compound contains potassium ferricyanide (K₃[Fe(CN)₆]). Acidification of this compound or the resulting reaction waste can lead to the liberation of highly toxic hydrogen cyanide (HCN) gas. Therefore, acidic conditions must be strictly avoided during the disposal process.
-
Oxidizing Agent: Potassium ferricyanide is a strong oxidizing agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste products. All handling of the dry powder and initial quenching steps should be performed in a certified chemical fume hood.
Disposal of Unused this compound Powder
For small quantities of unused or expired this compound powder, the following procedure is recommended:
-
Avoid Direct Disposal: Do not dispose of the solid powder directly into solid waste containers.
-
Spill Management: In the event of a spill, the area should be cleared. Wearing appropriate PPE, the bulk of the material should be absorbed onto sand or another inert absorbent and shoveled into a designated waste container. The spill site should then be washed with water and detergent.[1]
-
Waste Collection: The collected material should be treated as hazardous waste and disposed of through your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal of Reaction Waste
The primary concern with the waste stream from a Sharpless Asymmetric Dihydroxylation reaction is the presence of residual osmium species and the large excess of potassium ferricyanide. The following multi-step procedure ensures the safe deactivation and disposal of this waste.
Step 1: Quenching the Reaction
At the completion of the reaction, the mixture must be quenched to destroy any remaining reactive species. A typical and effective method is the addition of a reducing agent.
-
Experimental Protocol: Cool the reaction mixture to 0°C in an ice bath. While stirring, slowly add an excess of solid sodium sulfite (B76179) (Na₂SO₃) or a saturated aqueous solution of sodium sulfite. The addition is exothermic, so it should be done portion-wise to maintain a controlled temperature. Stir the mixture for at least one hour to ensure complete reduction of the osmate esters and potassium ferricyanide. A color change from yellow/orange to a pale or colorless solution is often indicative of a complete reaction.
Step 2: Neutralization of Osmium
While the quenching step with sodium sulfite will reduce the higher oxidation state osmium species to less hazardous forms, further treatment is recommended to ensure complete neutralization of any volatile OsO₄ that may form.
-
Experimental Protocol: For aqueous solutions contaminated with osmium, the addition of sodium sulfite or sodium sulfide (B99878) is effective in reducing osmium tetroxide.[2] Alternatively, for organic waste streams or for treating contaminated labware, corn oil can be used. The unsaturated bonds in the oil react with OsO₄, causing the oil to turn black.[2][3][4] To test for the presence of residual OsO₄, a piece of filter paper soaked in corn oil can be held over the solution; blackening of the paper indicates that further treatment is necessary.[2][4]
Step 3: Waste Segregation and Collection
Proper segregation of the waste streams is crucial for compliant disposal.
-
Aqueous Waste: The quenched aqueous layer, containing inorganic salts, should be collected in a designated hazardous waste container. This container should be clearly labeled with its contents, including "inorganic waste," "contains reduced osmium species," and "cyanide compounds." Crucially, this waste stream must be kept basic to prevent the formation of HCN gas.
-
Organic Waste: The organic layer, containing the diol product and solvent (e.g., t-butanol, ethyl acetate), should be collected in a separate, non-chlorinated solvent waste container.[1]
-
Solid Waste: Any solid waste, such as contaminated filter paper, silica (B1680970) gel from purification, and used PPE, should be collected in a designated solid hazardous waste container.
Step 4: Final Disposal
All collected hazardous waste containers must be sealed, properly labeled, and disposed of through your institution's EHS office. Do not pour any of the reaction waste down the drain. Even empty containers of this compound should be treated as hazardous waste as they may contain product residues.[1]
Quantitative Data Summary
For a typical laboratory-scale Sharpless Asymmetric Dihydroxylation, the following quantitative data can be used as a general guideline.
| Component | Typical Quantity per mmol of Olefin | Disposal Consideration |
| This compound | ~1.4 g | Contains all components listed below. |
| Potassium Ferricyanide | ~0.98 g (3 mmol) | Quench with a reducing agent like sodium sulfite. Keep waste basic. |
| Potassium Carbonate | ~0.41 g (3 mmol) | Maintains basic pH during the reaction and disposal. |
| (DHQD)₂PHAL (Ligand) | ~7.8 mg (0.01 mmol) | Segregate into the organic waste stream after extraction. |
| Potassium Os_mate_ Salt | ~0.74 mg (0.002 mmol) | Reduce with sodium sulfite and/or neutralize with corn oil. Collect in the aqueous hazardous waste. |
| Sodium Sulfite (Quencher) | Excess (~1.5 g, ~12 mmol) | Added to quench the reaction. The excess will be present in the aqueous waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated reaction waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for AD-mix-beta
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of AD-mix-beta, a widely used reagent in asymmetric dihydroxylation. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk to researchers. This document will detail the necessary personal protective equipment (PPE), provide a step-by-step operational plan, and outline proper disposal procedures.
Essential Personal Protective Equipment (PPE)
When handling this compound in its powdered form, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1]
-
Respiratory Protection: A NIOSH-approved N95 dust mask is required to prevent inhalation of the fine powder.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is recommended to double-glove for added protection.
-
Body Protection: A standard laboratory coat should be worn.
Hazard and Exposure Data
This compound and its components present several health and safety risks. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established permissible exposure limits (PELs) and recommended exposure limits (RELs) for key components.
| Component | Hazard Statements | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | NIOSH STEL (15-minute) |
| This compound | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. | Not Established | Not Established | Not Established |
| Potassium Ferricyanide | Contact with acids liberates very toxic gas (Hydrogen Cyanide). | 5 mg/m³ (as CN) | Not Established | Not Established |
| Potassium Carbonate | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | Not Established |
| Osmium Tetroxide (regenerated in situ) | Highly toxic by inhalation, ingestion, and skin contact. Causes severe eye damage. | 0.002 mg/m³ | 0.002 mg/m³ | 0.006 mg/m³ |
Operational and Disposal Plan
The following step-by-step guide details the safe handling, use, and disposal of this compound.
Preparation and Handling
-
Work Area: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust clouds.
-
Dissolving: Slowly add the this compound powder to the solvent system (typically a mixture of t-butanol and water) with stirring. Ensure all components are fully dissolved before proceeding with the reaction.
Reaction Quenching and Work-up
-
Quenching: Upon completion of the reaction, the mixture must be quenched to neutralize the reactive osmium species. This is typically achieved by adding a solid reducing agent like sodium sulfite (B76179) or sodium bisulfite and stirring until the solution color changes.
-
Extraction: After quenching, the organic product is extracted using an appropriate solvent, such as ethyl acetate.
Waste Disposal
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
-
Aqueous Waste: The aqueous layer from the extraction contains osmium salts and should be collected in a designated, sealed, and clearly labeled hazardous waste container. Under no circumstances should this waste be mixed with acidic waste , as this can liberate highly toxic and volatile osmium tetroxide and hydrogen cyanide gas.[2]
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be disposed of in a designated solid hazardous waste container.
-
Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous waste.
-
Unused Reagent: Unused this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.
Spill and Decontamination Procedures
-
Spill Control: In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Small Spills: For small powder spills within a fume hood, carefully wipe up the material with a damp cloth or absorbent pad, taking care not to generate dust. Place the contaminated materials in a sealed bag and dispose of it as solid hazardous waste.
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
-
Decontamination: Decontaminate surfaces with soap and water. For equipment contaminated with osmium species, a decontaminating solution of corn oil can be used to form a less volatile complex.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
